molecular formula C7H8N2O3 B032707 (5-Amino-2-nitrophenyl)methanol CAS No. 77376-03-5

(5-Amino-2-nitrophenyl)methanol

Cat. No.: B032707
CAS No.: 77376-03-5
M. Wt: 168.15 g/mol
InChI Key: VHFDIPNKJJLFLN-UHFFFAOYSA-N
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Description

(5-Amino-2-nitrophenyl)methanol is a versatile bifunctional aromatic compound of significant interest in synthetic organic chemistry and materials science. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring, along with a hydroxymethyl handle, makes it a valuable precursor for the synthesis of complex heterocyclic systems, including benzimidazoles and quinoxalines. This compound serves as a critical intermediate in the development of organic dyes and pigments, where its substitution pattern allows for fine-tuning of chromophoric properties, light absorption, and color fastness. Furthermore, researchers utilize (5-Amino-2-nitrophenyl)methanol in polymer chemistry as a monomer for constructing functionalized polymers and in coordination chemistry as a ligand precursor for metal-organic frameworks (MOFs). The hydroxymethyl group can be readily functionalized through esterification or etherification, while the amino and nitro groups are amenable to further reduction, diazotization, or cyclization reactions, providing a multifaceted platform for chemical diversification. This reagent is essential for projects aiming to explore new synthetic methodologies, develop advanced materials with specific optical properties, and create novel molecular scaffolds for pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDIPNKJJLFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531099
Record name (5-Amino-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77376-03-5
Record name (5-Amino-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Multifunctional Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol, with CAS Number 77376-03-5, is a substituted nitrophenylmethanol that represents a critical class of chemical intermediates.[1] Its structure is deceptively simple, yet the strategic placement of an amino, a nitro, and a hydroxymethyl group on a benzene ring creates a molecule of significant synthetic versatility. These functional groups provide a powerful scaffold for constructing more complex molecules, making it a valuable building block in fields ranging from medicinal chemistry to materials science.[2]

The unique electronic and steric arrangement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxymethyl group, and the electron-donating amino group, positioned meta to it, create a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthetic routes, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The foundational properties of a chemical intermediate are critical for its effective use in synthesis and process development. (5-Amino-2-nitrophenyl)methanol is typically a dark yellow solid, and its key properties are summarized below.[3][4]

Table 1: Core Physicochemical Properties of (5-Amino-2-nitrophenyl)methanol

PropertyValueSource
CAS Number 77376-03-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1][4]
Physical Form Solid[1][3]
Color Dark Yellow[3][4]
Purity Typically ≥97%[1]
Density 1.432 g/cm³[4]
Boiling Point 417.6 °C at 760 mmHg[4]
Flash Point 206.4 °C[4]
Topological Polar Surface Area 92.1 Ų[4]
XLogP3 0.2[4]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)[3]
Storage Conditions 4°C, protect from light, inert atmosphere[1][3]
Spectroscopic Profile (Predicted)

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecule's structure:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (approx. 6.5-8.0 ppm). The benzylic protons of the CH₂OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, while the alcohol proton would be a broad singlet. The amine (NH₂) protons would also present as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The carbon bearing the nitro group would be significantly downfield. The benzylic carbon (CH₂OH) would be expected around 60-65 ppm.

  • IR Spectroscopy: Key stretches would include O-H (broad, ~3300-3400 cm⁻¹), N-H from the amine (two bands, ~3350-3450 cm⁻¹), C-H aromatic (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Synthesis and Handling

The synthesis of (5-Amino-2-nitrophenyl)methanol is not commonly detailed in standard literature, but a robust and generalizable workflow can be designed based on established organic chemistry principles. A common approach involves the selective reduction of the carboxylic acid or ester functionality of a suitable precursor, such as 5-amino-2-nitrobenzoic acid.

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of this class of compounds.

G cluster_0 Synthesis of (5-Amino-2-nitrophenyl)methanol Start Precursor: 5-Amino-2-nitrobenzoic Acid Step1 Esterification (e.g., SOCl₂/Methanol) Protects carboxylic acid, improves solubility. Start->Step1 Acid Catalyst Step2 Selective Reduction (e.g., NaBH₄, LiAlH₄) Reduces ester to primary alcohol. Step1->Step2 Reducing Agent in THF Step3 Aqueous Workup & Extraction Quenches reagent, isolates product. Step2->Step3 Acid/Base Quench Step4 Purification (Column Chromatography) Separates product from impurities. Step3->Step4 Crude Product End Final Product: (5-Amino-2-nitrophenyl)methanol Step4->End Purified Solid

Caption: Generalized synthetic workflow for (5-Amino-2-nitrophenyl)methanol.

Experimental Protocol: Selective Reduction of Methyl 5-amino-2-nitrobenzoate

This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

  • Reagent Preparation & Inert Atmosphere:

    • Action: Dissolve Methyl 5-amino-2-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

    • Causality: Anhydrous conditions are critical as the reducing agent, Lithium aluminum hydride (LiAlH₄), reacts violently with water. An inert nitrogen atmosphere prevents quenching of the reagent by atmospheric moisture and oxygen.

  • Reduction:

    • Action: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF via the dropping funnel over 30-45 minutes. After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Causality: The initial cooling mitigates the highly exothermic reaction between the hydride and the ester. Using a slight excess of LiAlH₄ ensures complete conversion. TLC monitoring is a self-validating step to confirm the disappearance of the starting material.

  • Reaction Quenching:

    • Action: Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes.

    • Causality: This specific sequence (Fieser workup) is a standard, safe, and effective method for quenching excess LiAlH₄. It results in the formation of granular inorganic salts (lithium and aluminum hydroxides) that are easily filtered, simplifying the workup process significantly compared to an acid quench.

  • Isolation and Purification:

    • Action: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Causality: Celite is a filter aid that prevents the fine inorganic salts from clogging the filter paper. Evaporation yields the crude product, which typically requires further purification.

  • Final Purification:

    • Action: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography separates the desired polar alcohol product from nonpolar impurities and any unreacted starting material, yielding the final product with high purity.

Reactivity and Mechanistic Insights

The synthetic utility of (5-Amino-2-nitrophenyl)methanol stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a versatile intermediate.

G cluster_amino Amino Group (-NH₂) cluster_nitro Nitro Group (-NO₂) cluster_hydroxyl Hydroxymethyl Group (-CH₂OH) center (5-Amino-2-nitrophenyl)methanol r1 N-Acylation / N-Alkylation center->r1 Electrophiles r2 Diazotization (Sandmeyer Rxn) center->r2 NaNO₂/HCl r3 Amide Bond Formation center->r3 Acyl Halides r4 Reduction to Amine (e.g., H₂/Pd, SnCl₂) center->r4 Reducing Agents r5 Nucleophilic Aromatic Substitution (activated by -NO₂) center->r5 Nucleophiles r6 O-Alkylation / O-Acylation center->r6 Alkyl/Acyl Halides r7 Oxidation to Aldehyde/Acid (e.g., PCC, PDC) center->r7 Oxidizing Agents r8 Conversion to Halide (e.g., SOCl₂) center->r8 Halogenating Agents

Caption: Reactivity profile of (5-Amino-2-nitrophenyl)methanol.

  • The Amino Group (-NH₂): As a nucleophile and a directing group, it readily undergoes acylation, alkylation, and diazotization, enabling the introduction of a wide array of functionalities or its conversion into other groups via Sandmeyer-type reactions.

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group can be selectively reduced to an amine, yielding a diamino-substituted benzyl alcohol. This transformation is fundamental in many synthetic pathways, particularly in the formation of heterocyclic rings. The nitro group also activates the aromatic ring for nucleophilic aromatic substitution.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for subsequent substitution reactions, or undergo ether/ester formation.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable starting material in several areas.

Intermediate in Medicinal Chemistry

Substituted nitrophenyl compounds are crucial building blocks for therapeutic agents.[2] (5-Amino-2-nitrophenyl)methanol serves as a scaffold for synthesizing complex heterocyclic systems. For example, it is a reactant used in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[3][4] The ability to sequentially modify the three functional groups allows for the systematic construction of molecular libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[5]

Synthesis of Dyes and Pigments

The presence of an amino group on the aromatic ring makes this compound a suitable precursor for azo dyes.[6] Through diazotization of the amino group followed by coupling with an electron-rich aromatic compound (like a phenol or another aniline), vibrant and structurally diverse azo dyes can be synthesized.[6]

Photolabile Protecting Groups (Caged Compounds)

The 2-nitrobenzyl moiety is a classic photolabile protecting group.[7] Upon irradiation with UV light, the group undergoes an intramolecular redox reaction that results in its cleavage, releasing a protected molecule. While this specific isomer (5-amino) is less common for this purpose, the underlying 2-nitrobenzyl framework is foundational to this technology, which is used to control the release of biologically active molecules like ATP in cellular studies.[7]

Safety and Handling

As a laboratory chemical, (5-Amino-2-nitrophenyl)methanol must be handled with appropriate care.

  • GHS Hazard Statements: The compound is classified under GHS07 and is associated with the hazard statement H302: Harmful if swallowed.[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Handling should occur in a well-ventilated area or a chemical fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[8]

  • Exposure Routes: Primary exposure routes are ingestion, inhalation, and skin contact.[8][9] May cause skin and eye irritation.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(5-Amino-2-nitrophenyl)methanol is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis. Its value lies in the orthogonal reactivity of its amino, nitro, and hydroxymethyl groups, which allows for controlled, stepwise elaboration into high-value, complex molecules. For researchers in drug discovery, materials science, and fine chemical synthesis, a thorough understanding of this intermediate's properties, reactivity, and handling is essential for leveraging its full synthetic potential. Its role as a precursor to antimicrobials and dyes underscores its continued relevance in both academic and industrial research.[3][4][6]

References

  • PubChem. 2-Methoxy-5-nitroaniline Compound Summary. [Link]

  • MySkinRecipes. (5-Amino-2-nitrophenyl)methanol Product Page. [Link]

  • Google Patents.
  • PubChem. 2-Amino-5-Nitrophenol Compound Summary. [Link]

  • Carl ROTH. Methanol Safety Data Sheet. [Link]

  • Taylor & Francis Online. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones. [Link]

  • ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. [Link]

Sources

An In-depth Technical Guide to (5-Amino-2-nitrophenyl)methanol: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Core Properties

(5-Amino-2-nitrophenyl)methanol, also known by its synonym 3-(Hydroxymethyl)-4-nitroaniline, is a substituted nitroaniline derivative.[1][2] Its chemical structure incorporates three key functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a benzylic alcohol (-CH₂OH). This trifunctional nature makes it a potentially versatile intermediate in organic synthesis, particularly for constructing more complex molecules.[3]

The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring activates the molecule for various chemical transformations. It is primarily recognized as a reactant for creating biologically active compounds and as an intermediate for dyes and pigments.[1][3]

Physicochemical and Computed Properties

The fundamental properties of (5-Amino-2-nitrophenyl)methanol are summarized below. These are drawn from chemical supplier data and computational models.

PropertyValueSource(s)
CAS Number 77376-03-5[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Physical Form Dark Yellow Solid[1][2]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2]
Storage Temperature Room temperature, inert atmosphere, protected from light[2]
Topological Polar Surface Area (TPSA) 92.1 Ų[1]
XLogP3 0.2[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bond Count 1[1]
Structural Information

The structure of (5-Amino-2-nitrophenyl)methanol is foundational to its reactivity.

Caption: Chemical structure of (5-Amino-2-nitrophenyl)methanol.

Synthesis and Purification

Note: A validated, step-by-step synthesis protocol for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) from a peer-reviewed source could not be identified.

The most chemically plausible route to synthesize this compound is through the reduction of the carboxylic acid group of 5-amino-2-nitrobenzoic acid (CAS 13280-60-9) . This precursor is commercially available. The synthesis of the isomeric compound, (2-amino-5-nitrophenyl)methanol, proceeds from its corresponding benzoic acid, lending strong support to this proposed pathway.

Proposed Synthetic Pathway

The transformation from a carboxylic acid to a primary alcohol is a standard organic reduction. Several reagents could accomplish this, with the choice depending on factors like scale, cost, and functional group tolerance (specifically, avoiding the reduction of the nitro group).

SynthesisWorkflow Start 5-Amino-2-nitrobenzoic acid (Starting Material) Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄) Reagent->Reaction Solvent Anhydrous Solvent (e.g., Tetrahydrofuran) Solvent->Reaction Quench Workup / Quenching Reaction->Quench Purification Purification (e.g., Column Chromatography, Recrystallization) Quench->Purification Product (5-Amino-2-nitrophenyl)methanol (Final Product) Purification->Product

Caption: Proposed workflow for the synthesis of (5-Amino-2-nitrophenyl)methanol.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: A selective reducing agent is critical.

    • Borane-tetrahydrofuran complex (BH₃·THF) is often the preferred choice for reducing carboxylic acids in the presence of nitro groups, as it is less likely to reduce the nitro functionality compared to stronger agents.

    • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would also be effective. However, it requires strictly anhydrous conditions and careful temperature control to minimize potential side reactions, including the reduction of the nitro group.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are required, especially for hydride-based reducing agents, to prevent violent quenching and side reactions.

  • Purification: Due to the polar nature of the amino and hydroxyl groups, purification would likely involve silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

No published ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) could be located. For a research or drug development setting, full characterization of any synthesized or purchased batch would be a mandatory first step to confirm identity and purity.

Applications and Chemical Reactivity

The primary documented use of (5-Amino-2-nitrophenyl)methanol is as a chemical intermediate or reactant.[1][2]

Key Application Area
  • Synthesis of Antimicrobial Agents: Multiple chemical suppliers note that the compound is a reactant used in preparing antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[1][2] This suggests its role as a key building block in medicinal chemistry research for developing new therapeutic agents. The primary amine and alcohol groups provide reactive sites for building more complex heterocyclic structures.

  • Intermediate for Dyes and Pharmaceuticals: Broadly, its structure is suitable for producing azo dyes (via diazotization of the amine) and other pharmaceutical compounds where the nitro and amino groups are needed for further transformations.[3]

Expected Chemical Reactivity
  • Amine Group (-NH₂): The primary aromatic amine can undergo diazotization, acylation, alkylation, and other reactions typical of anilines.

  • Alcohol Group (-CH₂OH): The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester.

  • Nitro Group (-NO₂): The nitro group can be reduced to an amine, providing a pathway to 2,5-diaminobenzyl alcohol derivatives. This adds another layer of synthetic utility.[4]

Note: Without a specific, citable experimental protocol from a primary source, a detailed, step-by-step methodology for its use cannot be provided while maintaining scientific integrity.

Safety, Handling, and Storage

Hazard Identification

(5-Amino-2-nitrophenyl)methanol is classified as harmful if swallowed.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statement: H302: Harmful if swallowed.[2]

Precautionary Measures and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.

Storage Guidelines

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry place.[2]

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Light: Protect from light, as many nitroaromatic compounds are light-sensitive.[2]

Conclusion and Future Outlook

(5-Amino-2-nitrophenyl)methanol is a chemical intermediate with clear potential in medicinal chemistry and materials science. However, the striking lack of published, detailed experimental data—from synthesis to characterization and application—presents a significant challenge for researchers. The information provided here is based on catalog data and chemical first principles. Validation of the proposed synthesis and full spectroscopic analysis are critical next steps for any laboratory intending to use this compound. This data gap represents an opportunity for foundational research to fully characterize this potentially valuable building block and publish the findings for the benefit of the broader scientific community.

References

As of the last update, primary research articles detailing the synthesis and application of CAS 77376-03-5 were not identified. The references below are to patents of related compounds and chemical supplier databases that provide the most direct available information.

  • Fuji Photo Film Co., Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent No. 4,743,595.
  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pérez-Miranda, S., Cabirol, N., George-Téllez, R., Zamudio-Rivera, L. S., & Fernández, F. J. (2007). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 8(1), 51–52. Available at: [Link]

  • Mitsui Toatsu Chemicals, Inc. (1982). Reduction of nitrobenzoic acid. Japanese Patent No. JPS5726652A.
  • PrepChem. (2023). Preparation of 4-methyl-3-nitroaniline. Retrieved January 23, 2026, from [Link]

  • MySkinRecipes. (n.d.). (5-Amino-2-nitrophenyl)methanol. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved January 23, 2026, from [Link]

  • protocols.io. (2025). Siderophore Detection assay. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • MySkinRecipes. (n.d.). (5-Amino-2-nitrophenyl)methanol. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Amino-2-nitrophenyl)methanol, a key intermediate in the synthesis of antimicrobial compounds, presents a fascinating case for structural elucidation.[1][2] Its molecular architecture, featuring a trisubstituted aromatic ring with competing electron-donating and electron-withdrawing groups, requires a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth, experience-driven walkthrough of the synergistic analytical techniques employed to confirm the identity, purity, and detailed three-dimensional structure of this compound. We will explore the causality behind experimental choices, detailing not just the "how" but the "why" of each step, from initial molecular formula confirmation by mass spectrometry to the definitive structural proof by X-ray crystallography.

Foundational Characterization: The Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the analyte must be established. These initial data points provide the fundamental constraints for all subsequent structural hypotheses. (5-Amino-2-nitrophenyl)methanol is typically encountered as a dark yellow solid.[1][2]

Table 1: Core Physicochemical Properties

Property Value Source
Molecular Formula C₇H₈N₂O₃ [1]
Molecular Weight 168.15 g/mol [1][3]
Exact Mass 168.0535 Da [1]
Appearance Dark Yellow Solid [1][2]

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), DMF, THF |[2] |

The first and most critical step is to verify the molecular mass. This is not merely a confirmation of identity but a validation of sample purity, ensuring that the material under investigation is indeed the target compound.

Mass Spectrometry (MS): The First Verdict

Expertise & Rationale: Mass spectrometry provides the exact molecular weight, which is the most direct evidence for a proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between isobaric compounds (different formulas with the same nominal mass) by measuring the mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of (5-amino-2-nitrophenyl)methanol in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Analysis: Introduce the sample solution into an Orbitrap or Time-of-Flight (TOF) mass analyzer. These instruments provide the high resolution necessary to determine the exact mass.

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Calculate the theoretical exact mass of C₇H₉N₂O₃⁺ (168.0535 + 1.0078) and compare it to the experimentally observed m/z value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Expected Outcome: The HRMS spectrum should exhibit a prominent peak at an m/z value that correlates with the exact mass of the protonated molecule (approx. 169.0613). This result provides the first piece of self-validating evidence, confirming the elemental formula of C₇H₈N₂O₃.[1]

Functional Group Identification: The Infrared Signature

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of specific covalent bonds, each of which absorbs IR radiation at a characteristic frequency. For (5-amino-2-nitrophenyl)methanol, we expect to see clear signatures for the amine (N-H), hydroxyl (O-H), nitro (N-O), and aromatic (C=C, C-H) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.

  • Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

Data Presentation: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Rationale & Reference
3450 - 3300 Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch Primary amines typically show two distinct peaks in this region.[4]
3400 - 3200 (broad) Alcohol (-OH) O-H Stretch The broadness is due to intermolecular hydrogen bonding.
3100 - 3000 Aromatic C-H C-H Stretch Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[5][6]
1620 - 1580 Aromatic Ring C=C Stretch Confirms the presence of the benzene ring.[6][7]
1550 - 1490 Nitro Group (-NO₂) Asymmetric N-O Stretch A strong, characteristic absorption for nitro compounds.
1360 - 1300 Nitro Group (-NO₂) Symmetric N-O Stretch The second key band confirming the nitro functionality.
1350 - 1200 Aromatic Amine C-N Stretch Indicates the amine group is attached to the aromatic ring.[4]
~1050 Primary Alcohol C-O Stretch Characteristic for primary alcohols (R-CH₂-OH).

| 900 - 675 | Aromatic C-H | Out-of-plane (oop) Bend | The pattern in this region can indicate the ring substitution pattern.[6] |

The combined data from MS and IR provides a robust preliminary identification: a compound with the formula C₇H₈N₂O₃ containing hydroxyl, primary aromatic amine, nitro, and aromatic functionalities.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the atomic-level connectivity map of the molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. For (5-amino-2-nitrophenyl)methanol, NMR is crucial for determining the precise substitution pattern on the aromatic ring and confirming the connectivity of the hydroxymethyl group.

Diagram: Atom Numbering for NMR Assignment

Atom numbering scheme for NMR spectral assignments.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice due to its ability to dissolve the sample and exchange with the labile -OH and -NH₂ protons, often revealing them as broad singlets.[2]

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.

  • Analysis: Integrate the peaks to determine proton ratios, and analyze the chemical shifts (δ) and coupling patterns (multiplicities) to assign each signal.

Data Presentation: Predicted ¹H NMR Assignments (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Integration Rationale
H6 ~7.8 - 8.0 d (doublet) 1H Ortho to the strongly electron-withdrawing -NO₂ group, making it the most deshielded aromatic proton.
H4 ~6.9 - 7.1 dd (doublet of doublets) 1H Ortho to the electron-donating -NH₂ group and meta to the -NO₂ group.
H3 ~6.7 - 6.9 d (doublet) 1H Ortho to the electron-donating -NH₂ group, making it highly shielded.
-NH₂ ~5.0 - 5.5 br s (broad singlet) 2H Labile protons of the amine group. Chemical shift is concentration-dependent.
-CH₂- ~4.5 s (singlet) 2H Benzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons.

| -OH | ~4.8 - 5.3 | br s (broad singlet) | 1H | Labile proton of the hydroxyl group. |

Causality: The predicted chemical shifts and splitting patterns are a direct consequence of the electronic effects of the substituents. The nitro group withdraws electron density, deshielding nearby protons (H6), while the amino group donates electron density, shielding its ortho and para protons (H3, H4). This pattern is a hallmark of a 1,2,4-trisubstituted benzene ring and provides strong evidence against other isomeric possibilities.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample & Acquisition: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

  • Analysis: Assign each carbon signal based on its chemical shift, which is highly sensitive to the electronic environment.

Data Presentation: Predicted ¹³C NMR Assignments (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C2 (C-NO₂) ~148 - 152 Ipso-carbon attached to the strongly deshielding nitro group.
C5 (C-NH₂) ~145 - 149 Ipso-carbon attached to the amino group.
C1 (C-CH₂OH) ~135 - 140 Ipso-carbon attached to the hydroxymethyl group.
C6 ~125 - 130 Aromatic CH carbon ortho to the nitro group.
C4 ~115 - 120 Aromatic CH carbon.
C3 ~110 - 115 Aromatic CH carbon shielded by the amino group.

| C7 (-CH₂OH) | ~60 - 65 | Aliphatic carbon of the hydroxymethyl group. |

The observation of six distinct aromatic carbon signals and one aliphatic signal is perfectly consistent with the proposed structure.

The Definitive Proof: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS, IR, and NMR provides an overwhelming body of evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. It generates a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique resolves any remaining ambiguity and serves as the gold standard for structure elucidation.

Experimental Protocol: Structure Determination by SC-XRD

  • Crystal Growth (The Critical Step): Grow a single crystal of high quality. A common method is the slow evaporation of a saturated solution of (5-amino-2-nitrophenyl)methanol in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[8] This process can take several days to weeks.

  • Mounting and Data Collection: Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms. Refine the structural model against the experimental data to locate lighter atoms (like hydrogen) and optimize atomic positions and thermal parameters.

  • Validation: The final refined structure is validated using metrics like the R-factor (agreement factor), which should typically be below 5% for a well-resolved structure. The resulting data is often deposited in a crystallographic database.[8]

Expected Outcome: The SC-XRD analysis will yield a complete structural model confirming the atomic connectivity, the substitution pattern on the aromatic ring, and all bond lengths and angles, providing the final, irrefutable evidence for the structure of (5-amino-2-nitrophenyl)methanol. While specific crystallographic data for this exact molecule is not publicly cited, the methodology is standard for nitrophenyl derivatives.[8][9][10]

Integrated Elucidation Workflow

The power of this process lies not in a single technique but in their logical integration. Each experiment builds upon the last, systematically narrowing the possibilities until only one structure remains.

Diagram: Integrated Structure Elucidation Workflow

G Start Sample: (5-Amino-2-nitrophenyl)methanol MS Mass Spectrometry (HRMS) Start->MS What is the formula? IR Infrared Spectroscopy (FTIR) MS->IR Formula: C₇H₈N₂O₃ Exact Mass: 168.0535 Da NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Functional Groups: -OH, -NH₂, -NO₂, Aromatic XRD Single-Crystal X-ray Diffraction NMR->XRD Connectivity & Isomer ID: 1,2,4-Trisubstituted Ring C-H Framework Confirmed Final Final Validated Structure XRD->Final Definitive 3D Structure: Unambiguous Proof Bond Lengths & Angles

A self-validating workflow for structure elucidation.

References

  • Claramunt, R. M., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of p-nitrophenyl ketone 14. Retrieved from [Link]

  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][2]diazino[4,5-d]pyrimidine-2,7-dione. Retrieved from [Link]

  • Prof. Pablo. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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(5-Amino-2-nitrophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Amino-2-nitrophenyl)methanol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Amino-2-nitrophenyl)methanol (CAS No. 77376-03-5), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, primary applications, and essential handling protocols, grounding all information in established scientific literature.

Core Chemical Identity and Properties

(5-Amino-2-nitrophenyl)methanol, also known by its synonym 3-(Hydroxymethyl)-4-nitroaniline, is a substituted nitroaniline derivative.[1][2] Its structure, featuring an aromatic ring functionalized with amino, nitro, and hydroxymethyl groups, makes it a versatile building block in organic synthesis. The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating amino group create a unique reactivity profile that is valuable for constructing more complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of (5-Amino-2-nitrophenyl)methanol are summarized below. This data is critical for experimental design, including solvent selection, reaction setup, and material storage.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[2][3][4]
Molecular Weight 168.15 g/mol [2][3]
CAS Number 77376-03-5[1][2][3]
Appearance Dark Yellow Solid[1][2]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)[1]
Storage Conditions Room temperature, in a dark place under an inert atmosphere.[1] Alternatively, 4°C, protected from light.[3]
Purity Typically available at ≥97%[3]

Strategic Applications in Synthesis and Medicinal Chemistry

The primary utility of (5-Amino-2-nitrophenyl)methanol lies in its role as a precursor or reactant in multi-step synthetic pathways. Its functional groups offer multiple points for chemical modification, enabling the construction of diverse molecular scaffolds.

Intermediate for Antimicrobial Agents

A significant application of this compound is as a key reactant in the preparation of antimicrobial agents.[1][2] Specifically, it is used to synthesize biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans. These classes of molecules have been investigated for their potential to combat various microbial pathogens. The synthesis leverages the reactive sites on the (5-Amino-2-nitrophenyl)methanol backbone to build the larger, biologically active structures.

Broader Utility of Nitroaniline Scaffolds

While direct applications are specific, the broader class of amino-nitrophenyl derivatives serves as crucial intermediates in various industries. For instance, related compounds like 2-Amino-5-nitrophenol are used in the manufacture of azo dyes for textiles, inks, and cosmetics.[5][6] Furthermore, the o-aminophenol structure inherent in these molecules is a precursor for compounds with antioxidant or reducing properties and can be modified to create physiologically active compounds for pharmaceutical development.[7]

Synthesis and Experimental Protocols

The synthesis of molecules like (5-Amino-2-nitrophenyl)methanol often involves functional group transformations on a substituted benzene ring. A common and illustrative procedure in this field is the selective reduction of a nitro group to an amine, which is a foundational step in many synthetic pathways involving this compound or its analogs.

Conceptual Workflow: Selective Reduction

The diagram below illustrates a conceptual workflow for the selective chemical reduction of a nitro group on an aromatic ring, a fundamental transformation for this class of compounds. The choice of reducing agent is critical to ensure that other sensitive functional groups, such as the hydroxymethyl group, remain intact.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Final Product A 1. Dissolve (5-Amino-2-nitrophenyl)methanol in suitable solvent (e.g., Ethanol/Water) B 2. Add reducing agent (e.g., Sodium Dithionite or Catalytic Hydrogenation) A->B C 3. Heat reaction mixture under controlled temperature B->C D 4. Monitor reaction completion (e.g., by TLC) C->D E 5. Quench reaction and remove solvent D->E F 6. Extract product with organic solvent E->F G 7. Purify by column chromatography or recrystallization F->G H Diaminophenylmethanol Derivative G->H

Caption: Conceptual workflow for the reduction of a nitroaromatic compound.

Step-by-Step Experimental Protocol (Conceptual)

The following protocol outlines the key steps for a selective reduction.

  • Vessel Preparation : Ensure a round-bottom flask equipped with a magnetic stirrer and reflux condenser is clean, dry, and purged with an inert gas like nitrogen or argon.

  • Reagent Addition : Dissolve the starting nitro-compound, (5-Amino-2-nitrophenyl)methanol, in an appropriate solvent system (e.g., ethanol/water).

  • Reducing Agent : Add a suitable reducing agent. The choice is critical for selectivity. For example, sodium dithionite (Na₂S₂O₄) is often effective for reducing aromatic nitro groups to amines in aqueous solutions without affecting other reducible groups. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) can be used.

  • Reaction Conditions : Gently heat the mixture to reflux (typically 60-80°C) and maintain for several hours. The causality here is that elevated temperatures increase the reaction kinetics, ensuring the reduction proceeds to completion in a reasonable timeframe.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates completion.

  • Work-up : Once complete, cool the reaction to room temperature. If a solid catalyst was used, filter it off. The solvent is typically removed under reduced pressure (rotary evaporation).

  • Purification : The crude product is then purified, commonly via extraction into an organic solvent followed by column chromatography or recrystallization to yield the high-purity final product.

Safety, Handling, and Storage

Proper handling of (5-Amino-2-nitrophenyl)methanol is essential to ensure laboratory safety.

  • Hazard Identification : The compound is classified with the GHS07 pictogram, indicating it is harmful.[1][3] The primary hazard statement is H302: Harmful if swallowed.[1][3]

  • Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store the container tightly sealed in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1][3]

Conclusion

(5-Amino-2-nitrophenyl)methanol is a valuable chemical intermediate with demonstrated utility in the synthesis of complex heterocyclic compounds, particularly those with antimicrobial properties. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for researchers in medicinal chemistry and materials science. Adherence to established safety and handling protocols is mandatory to ensure its effective and safe use in a laboratory setting.

References

  • 2-Nitrobenzyl alcohol | C7H7NO3 | CID 11923 - PubChem. [Link]

  • 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P
  • CN105669477A - Method for producing 5-nitro-2aminophenol - Google P

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An In-depth Technical Guide to the Solubility of (5-Amino-2-nitrophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of (5-Amino-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways, particularly in the development of novel therapeutics.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's solubility, offers predictive insights, and provides robust, field-proven methodologies for its empirical determination.

Understanding (5-Amino-2-nitrophenyl)methanol: A Molecular Profile

(5-Amino-2-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-4-nitroaniline, is a dark yellow solid with the chemical formula C₇H₈N₂O₃ and a molecular weight of approximately 168.15 g/mol .[1] Its molecular structure is characterized by a benzene ring substituted with three key functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).

The presence of these functional groups dictates the compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and ultimately, its solubility in various organic solvents. The amino and hydroxymethyl groups can act as hydrogen bond donors, while the nitro and amino groups, along with the hydroxyl oxygen, can act as hydrogen bond acceptors.[1] This amphiprotic nature suggests a complex solubility profile, with an affinity for both polar and moderately nonpolar solvents.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [1]
Appearance Dark Yellow Solid[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

Theoretical Framework for Solubility Prediction

A precise understanding of a compound's solubility is paramount for its application in synthesis and formulation. While empirical determination is the gold standard, theoretical models can provide valuable predictive insights, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental first-pass assessment of solubility. The polarity of (5-Amino-2-nitrophenyl)methanol, arising from its nitro, amino, and hydroxyl functionalities, suggests a higher affinity for polar organic solvents. Solvents capable of engaging in hydrogen bonding are particularly likely to be effective.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] The principle posits that substances with similar HSP values are likely to be miscible.

Workflow for Estimating Hansen Solubility Parameters:

cluster_0 HSP Estimation Workflow A Identify Functional Groups: - Aromatic ring - Amino group (-NH₂) - Nitro group (-NO₂) - Hydroxymethyl group (-CH₂OH) B Find Group Contribution Values from Literature/Databases A->B  Component Analysis C Sum Contributions for δD, δP, and δH B->C  Summation D Calculate Estimated HSP for (5-Amino-2-nitrophenyl)methanol C->D  Final Calculation

Caption: Workflow for estimating Hansen Solubility Parameters using a group contribution method.

By comparing the estimated HSP of (5-Amino-2-nitrophenyl)methanol with the known HSP of various organic solvents, a researcher can generate a ranked list of potential solvents, significantly streamlining the experimental screening process.

Qualitative and Predicted Solubility Profile

Based on its chemical structure and available data for analogous compounds, a qualitative and predicted solubility profile for (5-Amino-2-nitrophenyl)methanol can be constructed. It is known to be soluble in highly polar aprotic solvents.

Predicted Solubility of (5-Amino-2-nitrophenyl)methanol in Common Organic Solvents:

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, excellent hydrogen bond acceptor.
Dimethylformamide (DMF)HighPolar aprotic solvent with strong solvating capabilities for polar molecules.
Tetrahydrofuran (THF)Moderate to HighAprotic ether with moderate polarity, capable of accepting hydrogen bonds.
AcetoneModeratePolar aprotic solvent, likely to be a good solvent based on data for similar compounds.[5]
MethanolModeratePolar protic solvent, capable of hydrogen bonding.
EthanolModeratePolar protic solvent, similar to methanol but slightly less polar.[5]
Ethyl AcetateLow to ModerateModerately polar solvent with limited hydrogen bonding capability.
Dichloromethane (DCM)LowModerately polar, but a poor hydrogen bonding partner.
TolueneLowNonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups.
HexaneVery LowNonpolar aliphatic solvent, incompatible with the polar nature of the solute.
WaterSlightly SolubleThe presence of multiple polar, hydrogen-bonding groups may impart slight aqueous solubility.[5]

Note: This table represents a predicted profile based on chemical principles and data from similar compounds. Experimental verification is essential for quantitative applications.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate, quantitative solubility data, a robust experimental protocol is required. The following methodology, combining the equilibrium-based shake-flask method with sensitive UV-Vis spectroscopic quantification, provides a reliable and self-validating system. The aromatic nature of (5-Amino-2-nitrophenyl)methanol makes it an ideal candidate for UV-Vis analysis.[6][7][8]

Experimental Workflow

The overall process involves preparing a saturated solution, separating the solid and liquid phases, and then determining the concentration of the solute in the liquid phase.

cluster_1 Solubility Determination Workflow A Equilibration: Add excess solute to solvent. Agitate at constant temperature. B Phase Separation: Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. A->B  Shake-Flask Method C Sample Preparation: Dilute the clear filtrate with the same solvent to within the linear range of the UV-Vis. B->C  Isolation of Saturated Solution D UV-Vis Analysis: Measure absorbance at λmax. Determine concentration using a pre-established calibration curve. C->D  Quantitative Measurement E Calculate Solubility: Convert concentration back to the undiluted value (e.g., in g/L). D->E  Data Analysis

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

Part A: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of (5-Amino-2-nitrophenyl)methanol and dissolve it in a 100 mL volumetric flask with the chosen organic solvent. This will be your stock solution.

  • Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should encompass the expected solubility.

  • UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent by scanning the UV-Vis spectrum of a mid-range standard.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of unknown samples.

Part B: Solubility Measurement (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of (5-Amino-2-nitrophenyl)methanol to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.[9]

  • Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow the excess solid to sediment.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.

  • Quantification: Measure the absorbance of the diluted sample at λmax using a UV-Vis spectrophotometer.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which is the solubility of the compound in that solvent at that temperature.

Factors Influencing Solubility

Several factors can influence the solubility of (5-Amino-2-nitrophenyl)methanol:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[10][11] This relationship should be determined experimentally for processes requiring elevated temperatures, such as recrystallization.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the polarity and hydrogen bonding capacity of the solvent are critical. A good solvent will have a polarity and hydrogen bonding character that is well-matched to the solute.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion

The solubility of (5-Amino-2-nitrophenyl)methanol in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for both predicting and experimentally determining its solubility. By understanding the interplay of its molecular structure with solvent properties and by employing a robust experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

  • Echemi. (5-Amino-2-nitrophenyl)-Methanol Formula.

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  • Abbott, S. HSP Basics. Practical Solubility Science.

  • Justesen, B. H., et al. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 158, 434-443.

  • Phadke, S. Determination of Solubility by Gravimetric Method.

  • ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances.

  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

  • ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters.

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds.

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Rowan Scientific. The Evolution of Solubility Prediction Methods.

  • MST.edu. Aromatic Nitro Compounds.

  • ResearchGate. Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures.

  • YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra.

  • ResearchGate. Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

  • MSE Supplies LLC. Gravimetric Analysis General Guide.

  • ResearchGate. Overview of ultraviolet-based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

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  • Wikipedia. Nitroglycerin.

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An In-depth Technical Guide to the Synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid. The core of this synthesis lies in the chemoselective reduction of a carboxylic acid in the presence of a nitro group and an amino group, a common challenge in organic synthesis. This document elucidates the rationale behind the choice of reagents and reaction conditions, with a focus on the use of borane complexes to achieve the desired selectivity. It is designed to be a practical resource for researchers in medicinal chemistry and drug development, offering insights into the mechanistic aspects and practical execution of this transformation.

Introduction and Strategic Importance

(5-Amino-2-nitrophenyl)methanol is a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its utility stems from the presence of three distinct functional groups—a primary alcohol, a primary amine, and a nitro group—which can be selectively manipulated in subsequent synthetic steps. The synthesis of this compound from the readily available 5-amino-2-nitrobenzoic acid presents a key chemical challenge: the selective reduction of the carboxylic acid without affecting the nitro group. This guide will focus on a robust and selective method to achieve this transformation.

The Chemoselectivity Challenge: Choosing the Right Reducing Agent

The primary obstacle in the conversion of 5-amino-2-nitrobenzoic acid to (5-Amino-2-nitrophenyl)methanol is the presence of the nitro group, which is susceptible to reduction under many conditions used to reduce carboxylic acids.

  • Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing carboxylic acids to primary alcohols. However, they are generally not chemoselective and will also readily reduce nitro groups to amines, leading to the formation of diamino-benzyl alcohol derivatives as byproducts.[1][2]

  • Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method for nitro group reduction, it can also reduce other functional groups under certain conditions and may not be suitable for the selective reduction of the carboxylic acid in the presence of a nitro group.

  • Borane Complexes: The Reagent of Choice: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for the selective reduction of carboxylic acids.[3] The selectivity of borane is attributed to its unique reaction mechanism with carboxylic acids. The initial step involves a rapid acid-base reaction between the acidic proton of the carboxylic acid and the borane, which is then followed by a concerted reduction pathway. This initial interaction makes carboxylic acids particularly reactive towards borane, allowing for their selective reduction in the presence of other reducible functional groups like esters and nitro groups.

Mechanistic Insights: The Borane Reduction of Carboxylic Acids

The reduction of a carboxylic acid by borane-THF complex proceeds through a series of well-defined steps:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with the borane to form a triacyloxyborane intermediate and hydrogen gas.

  • Hydride Transfer: The carbonyl group of the triacyloxyborane is then reduced by another equivalent of borane.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the work-up to yield the primary alcohol.

This pathway highlights the importance of the acidic proton in initiating the reduction, which is why borane exhibits high selectivity for carboxylic acids.

Experimental Protocol: Synthesis of (5-Amino-2-nitrophenyl)methanol

This protocol is a representative procedure based on established methods for the selective borane reduction of substituted benzoic acids. Researchers should always perform a small-scale trial and optimize conditions as needed.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Amino-2-nitrobenzoic acid≥98%Commercially available
Borane-tetrahydrofuran complex1 M solution in THFCommercially available
Tetrahydrofuran (THF), anhydrousDriSolv® or equivalentCommercially available
Methanol, anhydrousACS gradeCommercially available
Dichloromethane (DCM)ACS gradeCommercially available
Saturated sodium bicarbonate solutionPrepared in-houseN/A
Brine (saturated NaCl solution)Prepared in-houseN/A
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup:

  • To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 5-amino-2-nitrobenzoic acid (e.g., 5.0 g, 27.4 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.

  • Cool the flask to 0 °C using an ice bath.

Reduction:

  • Slowly add a 1 M solution of borane-THF complex (e.g., 82.2 mL, 82.2 mmol, 3 equivalents) to the stirred solution of the carboxylic acid via an addition funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol (e.g., 50 mL). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Once the gas evolution has ceased, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add another portion of methanol (e.g., 50 mL) and co-evaporate to remove the boron by-products as volatile trimethyl borate. Repeat this step if necessary.

  • Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (5-Amino-2-nitrophenyl)methanol as a solid.

Characterization Data

The identity and purity of the synthesized (5-Amino-2-nitrophenyl)methanol should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Peaks corresponding to the aromatic protons, the benzylic CH₂ group, the alcohol OH proton, and the amine NH₂ protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Signals for the aromatic carbons, with characteristic shifts for carbons attached to the nitro, amino, and hydroxymethyl groups, as well as the benzylic carbon.
FTIR (cm⁻¹) Characteristic absorptions for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). A reported synthesis indicates key IR peaks at 3365, 2918, 1612, 1528, 1345, 1239, 1051, and 755 cm⁻¹.[4]
Mass Spec. A molecular ion peak corresponding to the expected molecular weight (C₇H₈N₂O₃, MW: 168.15 g/mol ).
Melting Point Comparison with literature values.

A yield of 92% has been reported for this transformation using a similar literature methodology.[4]

Safety Considerations

  • Borane-THF complex is a flammable liquid and reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere (nitrogen or argon) and away from ignition sources.

  • Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF from a sealed container.

  • The quenching of the reaction with methanol is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (5-Amino-2-nitrophenyl)methanol.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product 5-Amino-2-nitrobenzoic_acid 5-Amino-2-nitrobenzoic acid Reaction_Vessel Reaction Flask (Anhydrous THF, 0°C to RT) 5-Amino-2-nitrobenzoic_acid->Reaction_Vessel 1. Dissolve Quenching Quenching (Methanol) Reaction_Vessel->Quenching 3. Quench Extraction Extraction (DCM/aq. NaHCO₃) Quenching->Extraction 4. Extract Purification Column Chromatography Extraction->Purification 5. Purify Final_Product (5-Amino-2-nitrophenyl)methanol Purification->Final_Product BH3_THF BH3·THF BH3_THF->Reaction_Vessel 2. Add slowly

Caption: Workflow for the synthesis of (5-Amino-2-nitrophenyl)methanol.

Conclusion

The synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid is a prime example of a chemoselective reduction in organic synthesis. The use of borane-THF complex provides an effective and reliable method for this transformation, leveraging its unique reactivity towards carboxylic acids. This guide has outlined the theoretical basis for this selectivity and provided a detailed, practical protocol for its implementation in a laboratory setting. By understanding the principles and adhering to the experimental details and safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and materials science.

References

  • Organic Syntheses, Coll. Vol. 8, p.204 (1993); Vol. 65, p.203 (1987). (Link: [Link])

  • Journal of Synthetic Chemistry, 2024, 3, 110-120. (Link: [Link])

  • PubChem, Compound Summary for 2-Amino-5-nitrophenol. (Link: [Link])

  • IITian Explains, "Borane as a Reducing Agent || Very Selective Reducer". YouTube, 4 Apr. 2020. (Link: [Link])

  • Nature Communications, 2023, 14, 5479. (Link: [Link])

  • ACS GCI Pharmaceutical Roundtable Reagent Guides, "Boron-based Reductants". (Link: [Link])

  • ResearchGate, "Synthesis of 2-amino-5-nitrophenol". (Link: [Link])

  • Master Organic Chemistry, "Reductive Amination, and How It Works". (Link: [Link])

  • Quora, "What is the reaction between 3-nitrobutanoic acid and LiAlH4?". (Link: [Link])

  • ResearchGate, "Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?". (Link: [Link])

  • YouTube, "155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols". (Link: [Link])

  • PubMed Central, "Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light". (Link: [Link])

  • ACS GCI Pharmaceutical Roundtable, "Boron-based Reductants". (Link: [Link])

  • A Quick Guide to Reductions in Organic Chemistry. (Link: [Link])

  • ResearchGate, "2-Amino-5-nitrobenzophenone and 2-Methylamino-2". (Link: [Link])

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (Link: [Link])

  • ChemRxiv, "5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours". (Link: [Link])

Sources

A Guide to the Spectroscopic Characterization of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (5-Amino-2-nitrophenyl)methanol, a key chemical intermediate. In the dynamic fields of pharmaceutical development and materials science, the unambiguous structural confirmation of such molecules is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic characteristics of this compound.

It is important to note that as of the writing of this guide, detailed, publicly available experimental spectra for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) are scarce. Therefore, this guide will focus on a predictive analysis based on fundamental spectroscopic principles. To provide context and a valuable comparative framework, we will reference the available data for its structural isomer, (2-Amino-5-nitrophenyl)methanol (CAS 77242-30-9). The subtle yet significant differences in the substitution patterns of these isomers are expected to manifest in distinct spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placing it in a strong, uniform magnetic field.[1] A radiofrequency pulse is applied, and the resulting signal (the free induction decay or FID) is detected and Fourier transformed to yield the NMR spectrum.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Sample->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Insert Sample Pulse Apply RF Pulse Spectrometer->Pulse Detect Detect FID Pulse->Detect FT Fourier Transform Detect->FT Process Signal Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Spectrum Spectrum Integrate->Spectrum Final Spectrum

¹H NMR Experimental Workflow
Predicted ¹H NMR Spectrum of (5-Amino-2-nitrophenyl)methanol

The predicted ¹H NMR spectrum of (5-Amino-2-nitrophenyl)methanol in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons.

  • Aromatic Protons: The three aromatic protons will be in different chemical environments and will show splitting patterns based on their coupling with each other.

    • The proton at C6 (ortho to the nitro group) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. It would likely appear as a doublet.

    • The proton at C4 (ortho to the amino group and meta to the nitro group) would be shielded by the electron-donating amino group and appear as a doublet of doublets.

    • The proton at C3 (meta to both the amino and nitro groups) would have a chemical shift intermediate to the other two aromatic protons and appear as a doublet.

  • Methylene and Hydroxyl Protons: The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) would likely be a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

  • Amine Protons: The amine protons (-NH₂) are also expected to appear as a broad singlet.

Comparative Analysis with (2-Amino-5-nitrophenyl)methanol

For the isomer, (2-Amino-5-nitrophenyl)methanol, the substitution pattern is different, leading to a different set of predicted chemical shifts and coupling constants for the aromatic protons. The available data for this isomer, though somewhat ambiguous in its presentation, suggests a more complex aromatic region due to the different electronic environment.[2]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic H~ 7.0 - 8.0d, dd, d3H
-CH₂-~ 4.5s (or d)2H
-OHVariable (broad)s1H
-NH₂Variable (broad)s2H
Table 1: Predicted ¹H NMR Data for (5-Amino-2-nitrophenyl)methanol.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Sample->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer Insert Sample Pulse Apply RF Pulses (with Proton Decoupling) Spectrometer->Pulse Detect Detect FID Pulse->Detect FT Fourier Transform Detect->FT Process Signal Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Spectrum Spectrum Baseline->Spectrum Final Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare KBr Pellet or place on ATR crystal Spectrometer Place Sample in IR Spectrometer Prep->Spectrometer Introduce Sample Scan Scan with IR Radiation Spectrometer->Scan Detect Detect Transmittance/ Absorbance Scan->Detect Plot Plot Spectrum Detect->Plot Generate Spectrum Spectrum Spectrum Plot->Spectrum Final Spectrum

IR Spectroscopy Experimental Workflow
Predicted IR Spectrum of (5-Amino-2-nitrophenyl)methanol

The IR spectrum of (5-Amino-2-nitrophenyl)methanol will show characteristic absorption bands for its functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: Two sharp peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

  • NO₂ Stretch: Strong absorptions for the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ region for the C-O bond of the alcohol.

Comparative Analysis with (2-Amino-5-nitrophenyl)methanol

The IR spectrum of the isomer is expected to be very similar, as it contains the same functional groups. The provided data for (2-Amino-5-nitrophenyl)methanol shows main absorption peaks at 3365, 2918, 1612, 1528, 1345, 1239, 1051, and 755 cm⁻¹, which are consistent with the expected functional groups. [2]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3200 - 3600 Broad, Strong
N-H (amine) 3300 - 3500 Medium (two peaks)
C-H (aromatic) > 3000 Medium to Weak
NO₂ (asymmetric) 1500 - 1550 Strong
C=C (aromatic) 1450 - 1600 Medium
NO₂ (symmetric) 1335 - 1385 Strong
C-O (alcohol) 1000 - 1260 Strong
Table 3: Predicted IR Absorption Bands for (5-Amino-2-nitrophenyl)methanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [3]It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

In a common technique like electron ionization (EI), the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then fragment into smaller, charged species. These ions are then separated by a mass analyzer and detected.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_sep Ion Separation cluster_det Detection & Analysis Vaporize Vaporize Sample Ionize Ionize with Electron Beam Vaporize->Ionize Accelerate Accelerate Ions Ionize->Accelerate Fragmented Ions Deflect Deflect with Magnetic Field Accelerate->Deflect Detect Detect Ions Deflect->Detect Separated Ions Plot Plot Mass Spectrum Detect->Plot Spectrum Spectrum Plot->Spectrum Final Spectrum

Mass Spectrometry Experimental Workflow
Predicted Mass Spectrum of (5-Amino-2-nitrophenyl)methanol

The mass spectrum of (5-Amino-2-nitrophenyl)methanol is expected to show a molecular ion peak and several fragment ions.

  • Molecular Ion Peak (M⁺•): The molecular weight of C₇H₈N₂O₃ is 168.15 g/mol . Therefore, the molecular ion peak is expected at an m/z of 168.

  • Fragmentation Pattern: Common fragmentation pathways could include:

    • Loss of a hydroxyl radical (•OH) to give a fragment at m/z 151.

    • Loss of the hydroxymethyl group (•CH₂OH) to give a fragment at m/z 137.

    • Loss of the nitro group (•NO₂) to give a fragment at m/z 122.

    • Further fragmentation of these primary fragments.

Predicted m/z Possible Fragment
168[M]⁺• (Molecular Ion)
151[M - •OH]⁺
137[M - •CH₂OH]⁺
122[M - •NO₂]⁺
Table 4: Predicted Major Fragments in the Mass Spectrum of (5-Amino-2-nitrophenyl)methanol.

Conclusion

References

  • NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Introduction to Mass Spectrometry. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Introductory Chapter: Infrared Spectroscopy - Principles and Applications. SciSpace. Retrieved January 23, 2026, from [Link]

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A Comprehensive Technical Guide to the Purity and Appearance of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol, with the CAS Number 77376-03-5, is a substituted aromatic compound of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both an amino and a nitro group on a benzene ring with a hydroxymethyl substituent, makes it a versatile precursor for the synthesis of a variety of more complex molecules.[1] It is notably used as a reactant in the preparation of antimicrobial compounds and other pharmacologically active agents.[1] The precise control over its purity and a thorough understanding of its appearance are paramount for the successful and reproducible synthesis of downstream products, particularly in the context of drug development where impurities can have significant consequences.

Physicochemical Properties and Appearance

(5-Amino-2-nitrophenyl)methanol is a solid at room temperature.[1] Its appearance is most commonly described as a dark yellow solid .[1] The intensity of the color can be an initial, albeit qualitative, indicator of purity. Highly purified batches tend to present a more uniform and lighter yellow hue, while the presence of impurities may lead to a darker or brownish appearance.

PropertyValueSource
CAS Number 77376-03-5[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Dark Yellow Solid[1]
Purity (Commercial) ≥97% to ≥98%[2]
Storage Temperature 4°C, protect from light[2]

Synthesis and Potential Impurities

A common synthetic route to (5-Amino-2-nitrophenyl)methanol involves the reduction of 5-amino-2-nitrobenzaldehyde. This reduction is often achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent.

Understanding this synthesis is crucial for anticipating potential impurities. The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 5-amino-2-nitrobenzaldehyde.

  • Over-reduction Products: While less common with mild reducing agents, stronger conditions could lead to the reduction of the nitro group.

  • Side-reaction Products: Impurities arising from side reactions of the starting material or product under the reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The following diagram illustrates the primary synthetic pathway and the potential for impurity formation.

G cluster_synthesis Synthesis of (5-Amino-2-nitrophenyl)methanol cluster_impurities Potential Impurities Starting Material 5-Amino-2-nitrobenzaldehyde Reaction Reduction Starting Material->Reaction Reducing Agent Sodium Borohydride (in Ethanol) Reducing Agent->Reaction Product (5-Amino-2-nitrophenyl)methanol Reaction->Product Unreacted Unreacted Starting Material (5-Amino-2-nitrobenzaldehyde) Reaction->Unreacted Incomplete Reaction Over_reduction Over-reduction Products (e.g., reduction of nitro group) Reaction->Over_reduction Harsh Conditions Side_products Side-reaction Products Reaction->Side_products Side Reactions Solvents Residual Solvents (e.g., Ethanol) Product->Solvents From Purification

Caption: Synthesis pathway and potential sources of impurities.

Purity Analysis: Methodologies and Protocols

A multi-faceted approach is recommended for the comprehensive purity assessment of (5-Amino-2-nitrophenyl)methanol, primarily employing High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for separating and quantifying the main component and any UV-active impurities. A reverse-phase method is typically suitable for this compound.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for pH adjustment of the mobile phase).

  • Mobile Phase:

    • A gradient elution is often optimal to separate impurities with a wide range of polarities. A typical gradient might be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the run.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: A diode array detector (DAD) is recommended to analyze the UV spectra of all peaks. A primary wavelength of 254 nm is a good starting point, with a secondary wavelength around 320 nm also being useful for nitroaromatic compounds.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (5-Amino-2-nitrophenyl)methanol and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For accurate quantification of known impurities, a reference standard for each impurity is required.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase of a C18 column is well-suited for retaining and separating moderately polar aromatic compounds like (5-Amino-2-nitrophenyl)methanol and its potential impurities.

  • Gradient Elution: This allows for the effective separation of both more polar and less polar impurities that might be present.

  • UV Detection: The aromatic nature and the presence of the nitro group in the molecule result in strong UV absorbance, making this a sensitive detection method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[4] It relies on the direct proportionality between the NMR signal integral and the number of protons giving rise to that signal.[4]

Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many organic compounds).

    • A certified internal standard of high purity with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a precise amount of the (5-Amino-2-nitrophenyl)methanol sample (e.g., 10-20 mg).

    • Accurately weigh a precise amount of the internal standard (a molar ratio of approximately 1:1 with the analyte is ideal).

    • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping proton signal from (5-Amino-2-nitrophenyl)methanol and a known proton signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Self-Validating System: The use of a certified internal standard provides a direct link to a primary reference material, making the qNMR measurement traceable and highly reliable. Comparing the purity results obtained from HPLC (area percent) and qNMR (absolute purity) provides a robust cross-validation of the material's quality.

Stability, Storage, and Handling

The stability of (5-Amino-2-nitrophenyl)methanol is crucial for maintaining its purity over time.

  • Storage: The compound should be stored at 4°C in a tightly sealed container, protected from light.[2] The amino group can be susceptible to oxidation, and the nitro group can be photochemically active. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

    • Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.[5]

    • The compound is harmful if swallowed.[6]

    • Avoid creating dust.

The following diagram outlines the key considerations for ensuring the integrity of (5-Amino-2-nitrophenyl)methanol.

G cluster_stability Maintaining Integrity of (5-Amino-2-nitrophenyl)methanol cluster_storage Proper Storage cluster_handling Safe Handling Purity (5-Amino-2-nitrophenyl)methanol (High Purity) Temp 4°C Purity->Temp Prevents Thermal Degradation Light Protect from Light Purity->Light Prevents Photochemical Reactions Atmosphere Inert Atmosphere (Nitrogen/Argon) Purity->Atmosphere Prevents Oxidation Container Tightly Sealed Container Purity->Container Prevents Contamination PPE Appropriate PPE (Gloves, Goggles, Lab Coat) Purity->PPE Ensures User Safety Ventilation Well-Ventilated Area (Fume Hood) Purity->Ventilation Minimizes Exposure Contact Avoid Skin/Eye Contact Purity->Contact Prevents Irritation Ingestion Avoid Ingestion Purity->Ingestion Prevents Toxicity

Caption: Key factors for the storage and handling of the compound.

Conclusion

The purity and appearance of (5-Amino-2-nitrophenyl)methanol are critical parameters that influence its performance in synthetic applications, especially in the pharmaceutical industry. A thorough understanding of its synthesis, potential impurities, and the application of robust analytical techniques like HPLC and qNMR are essential for quality control. By adhering to the detailed protocols and best practices for storage and handling outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of this important chemical intermediate in their work.

References

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Available at: [Link]

  • Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

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  • 2-AMINO-5-NITROPHENOL. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI. Available at: [Link]

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A Technical Guide to the Potential Research Applications of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Amino-2-nitrophenyl)methanol is a trifunctional aromatic compound whose potential as a versatile building block in chemical synthesis and materials science is significant yet underexplored. This technical guide moves beyond its known identity as a chemical intermediate to provide a forward-looking analysis of its potential research applications. By dissecting the molecule's core functional groups—a primary aromatic amine, a reducible nitro group, and a reactive hydroxymethyl group, all positioned in a unique ortho/meta arrangement—we can project its utility in several advanced research domains. This document outlines key potential applications, including the synthesis of novel heterocyclic scaffolds, the development of advanced polymers, and, most notably, its role as a photocleavable linker for controlled release applications. Detailed experimental workflows, mechanistic insights, and predictive discussions are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the synthetic potential of this compound.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

(5-Amino-2-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-4-nitroaniline, is a dark yellow solid organic compound.[1][2] Its structure is distinguished by three key functional groups: an amino (-NH2) group, a nitro (-NO2) group, and a hydroxymethyl (-CH2OH) group. The ortho-positioning of the nitro and hydroxymethyl groups is particularly significant, creating an ortho-nitrobenzyl alcohol moiety, a classic framework for photolabile protecting groups.[3] The amino group at the meta-position further enhances the molecule's synthetic versatility, allowing for sequential or orthogonal functionalization.

While it has been documented as a reactant in the synthesis of certain antimicrobial compounds, its broader potential has not been extensively explored.[1][2] This guide posits that the true value of (5-Amino-2-nitrophenyl)methanol lies in the synergistic reactivity of its functional groups, enabling its use in a variety of sophisticated applications far beyond its current use. We will explore its promise in heterocyclic chemistry, polymer science, and as a cornerstone for developing light-sensitive materials and drug delivery systems.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing experiments. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C7H8N2O3[1][4]
Molecular Weight 168.15 g/mol [1][4]
Appearance Dark Yellow Solid[1][2]
Boiling Point 417.6°C at 760 mmHg[1]
Density 1.432 g/cm³[1]
Storage 4°C, Protect from light[4]
Solubility Soluble in DMF, DMSO, THF[2]

Core Reactivities and Synthetic Potential

The research applications of (5-Amino-2-nitrophenyl)methanol are derived directly from the distinct reactivity of its three functional groups.

Fig. 1: Molecular structure and key functional zones.
  • The Amino Group (-NH2): A nucleophilic center and a versatile synthetic handle. It can undergo diazotization, acylation, and alkylation, and is a key component for building heterocyclic rings and polymer chains.

  • The Nitro Group (-NO2): A strong electron-withdrawing group that can be selectively reduced to a primary amine. This transformation is pivotal, converting the molecule into a 1,2,4-tri-substituted benzene derivative, a precursor to complex heterocyclic systems.

  • The Hydroxymethyl Group (-CH2OH): This primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. Its position ortho to the nitro group forms the basis of the molecule's most powerful application: photocleavage.

Application Domain 1: Photocleavable Linkers and Caged Compounds

The most compelling application of (5-Amino-2-nitrophenyl)methanol is as a photocleavable linker or a "caged" compound precursor. The ortho-nitrobenzyl (ONB) moiety is a well-established photolabile protecting group.[5] Upon irradiation with UV light (typically ~365 nm), the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond and release of a linked molecule.[3]

This process is invaluable in drug delivery, materials science, and cell biology, allowing for the precise spatial and temporal release of active molecules like drugs, nucleic acids, or signaling compounds.[6][7]

Mechanism of Photocleavage

The photodecomposition is initiated by the UV-induced excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This triggers a cascade that results in the formation of an o-nitrosobenzaldehyde derivative and the release of the molecule that was attached to the benzylic oxygen.

G cluster_0 Photocleavage Workflow cluster_1 Products A 1. Esterification (5-Amino-2-nitrophenyl)methanol + Carboxylic Acid (R-COOH) B 2. UV Irradiation (λ ≈ 365 nm) Photochemical Rearrangement A->B C 3. Cleavage & Release Products Formed B->C Intramolecular Rearrangement D Released Molecule (R-COOH) C->D E Byproduct (5-Amino-2-nitrosobenzaldehyde) C->E

Fig. 2: General workflow for a photocleavage application.
Experimental Protocol: Synthesis of a Photocleavable Ester

This protocol details the synthesis of a model photocleavable ester using benzoic acid. The causality behind each step is explained to provide deeper insight.

Objective: To link benzoic acid to (5-Amino-2-nitrophenyl)methanol via an ester bond that can be cleaved with UV light.

Materials:

  • (5-Amino-2-nitrophenyl)methanol

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of DCC and competing side reactions. DCM is an excellent solvent for these reactants and does not interfere with the reaction.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

    • Rationale: DMAP is a highly effective acylation catalyst that accelerates the esterification by forming a more reactive intermediate with the carboxylic acid.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.

    • Rationale: The reaction is exothermic, and cooling prevents side reactions. DCC is the coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).

    • Rationale: The aqueous washes remove unreacted starting materials and the DMAP catalyst. Purification via chromatography is essential to isolate the desired ester from any remaining impurities.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Domain 2: Precursor for Heterocyclic Synthesis

The unique substitution pattern of (5-Amino-2-nitrophenyl)methanol makes it an ideal precursor for synthesizing substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8]

The key transformation is the reduction of the nitro group to an amine, which generates an ortho-phenylenediamine derivative in situ. This diamine can then be cyclized with various reagents (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring.[9][10][11]

G A Start: (5-Amino-2-nitrophenyl)methanol B Step 1: Nitro Reduction (e.g., H₂, Pd/C) A->B C Intermediate: 4-(Hydroxymethyl)- benzene-1,2-diamine B->C D Step 2: Cyclization (with R-CHO or R-COOH) C->D E Product: 5-(Hydroxymethyl)- 2-substituted-benzimidazole D->E

Fig. 3: Pathway to substituted benzimidazoles.
Experimental Workflow: Two-Step Benzimidazole Synthesis

Objective: To synthesize 5-(Hydroxymethyl)-2-phenyl-1H-benzimidazole.

Procedure:

  • Nitro Group Reduction:

    • Dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in ethanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Purge the flask with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate. The resulting product, 4-(Hydroxymethyl)benzene-1,2-diamine, is often used immediately in the next step without extensive purification.

    • Rationale: Catalytic hydrogenation with Pd/C is a clean and efficient method for reducing aromatic nitro groups to amines. Celite filtration is necessary to completely remove the heterogeneous catalyst.

  • Cyclization with Benzaldehyde:

    • Dissolve the crude diamine from the previous step in ethanol.

    • Add benzaldehyde (1.0 eq).

    • Heat the mixture to reflux for 4-6 hours. An oxidizing agent, such as air bubbling through the solution or a mild chemical oxidant, may be required to facilitate the final aromatization step.

    • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure 5-(Hydroxymethyl)-2-phenyl-1H-benzimidazole.

    • Rationale: The condensation of an o-phenylenediamine with an aldehyde is a classic and high-yielding method for benzimidazole synthesis.[9][12] Refluxing provides the necessary energy for the condensation and subsequent cyclization/dehydration.

Other Potential Research Avenues

  • Polymer Chemistry: The primary amine can serve as a monomer in the synthesis of functional polymers like polyamides or polyimides. The pendant hydroxymethyl and nitro groups would impart unique properties (e.g., hydrophilicity, cross-linking sites) to the polymer backbone.[13]

  • Medicinal Chemistry: The nitroaromatic scaffold is present in numerous therapeutic agents.[14][15] This molecule could serve as a starting point for synthesizing novel nitroaromatic drugs, where the nitro group is essential for the biological mechanism, such as in hypoxia-activated prodrugs.

  • Materials Science: The compound could be used to functionalize surfaces or nanoparticles. For instance, it could be attached to a surface via its amine or alcohol group, leaving the ortho-nitrobenzyl moiety available for photopatterning or photorelease of other molecules from the surface.

Conclusion

(5-Amino-2-nitrophenyl)methanol is more than a simple chemical intermediate; it is a synthetically rich platform molecule. Its true potential is realized when its functional groups are leveraged in concert. The ortho-nitrobenzyl alcohol moiety presents a significant opportunity for developing advanced photocleavable systems for controlled release in drug delivery and materials science. Furthermore, its capacity to be readily converted into a substituted ortho-phenylenediamine opens a direct and efficient route to valuable heterocyclic structures like benzimidazoles. By providing both the conceptual framework and practical experimental guidance, this document aims to catalyze further research into this versatile and promising compound, paving the way for innovations in chemistry, biology, and materials science.

References

  • Šebej, P., Wrzal, M., Prukala, D., & Klán, P. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Bivona, S., & Fomina, N. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Polymer Chemistry. Available at: [Link]

  • Lee, S. H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Available at: [Link]

  • Gisler, M., & Gasser, G. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link]

  • Mattoso, L. H. C., & Manohar, S. K. (1995). Synthesis and characterization of conducting poly(o-aminobenzyl alcohol) and its copolymers with aniline. Macromolecules. Available at: [Link]

  • Medana, C., et al. (2001). Nitroanilines are the reduction products of benzofuroxan system by oxyhemoglobin (HbO2 2+). Il Farmaco, 56(10), 799-802. Available at: [Link]

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of UV-induced activation and reaction of ortho nitrobenzyl alcohols (oNBA) with primary amines. Retrieved from [Link]

  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. Available at: [Link]

  • ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]

  • Slideshare. (2018). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • PubChem. (n.d.). 2-Nitrobenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Gasser, G., & Gisler, M. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central (PMC). Available at: [Link]

  • Gupta, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. PubMed. Available at: [Link]

  • Lykouras, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Retrieved from [Link]

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In-Depth Technical Guide: Safety and Handling of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the safety protocols and handling procedures for (5-Amino-2-nitrophenyl)methanol (CAS No. 77242-30-9). The information herein is synthesized from authoritative safety data sheets and toxicological information to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions when working with this compound.

Compound Profile and Hazard Identification

(5-Amino-2-nitrophenyl)methanol is a nitroaromatic compound used as a reactant in various chemical syntheses. Its molecular structure, containing both an amino and a nitro group on a benzene ring, dictates its chemical reactivity and its toxicological profile.

Chemical and Physical Properties
PropertyValueSource
CAS Number 77242-30-9
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Dark Yellow to Light brown/green solid
Boiling Point 417.6°C (Predicted)
Density 1.432 g/cm³ (Predicted)
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with significant health and environmental warnings that necessitate stringent handling protocols.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed
Specific Target Organ Toxicity, Repeated Exposure (Category 1)Danger H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-term (Category 2)(No Signal Word)H411: Toxic to aquatic life with long lasting effects

Sources:

Causality of Hazards:

  • The H302 classification indicates that ingestion of this compound can lead to adverse health effects.

  • The H372 classification is of particular concern for researchers who may handle the compound regularly. While the specific target organs for (5-Amino-2-nitrophenyl)methanol are not definitively documented in readily available literature, nitroaromatic compounds as a class are known to cause damage to organs such as the liver, kidneys, and hematopoietic (blood) system. The toxicity often arises from the metabolic reduction of the nitro group to reactive intermediates that can induce oxidative stress and damage cellular macromolecules.

  • The H411 classification underscores the need for responsible disposal and containment to prevent release into aquatic ecosystems, where it can have long-lasting harmful effects.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE. The causality is clear: minimizing all routes of exposure (inhalation, skin/eye contact, ingestion) is paramount to preventing both acute and chronic health effects.

Engineering Controls
  • Primary Control: All handling of (5-Amino-2-nitrophenyl)methanol in its solid form or in solution should be conducted within a certified chemical fume hood. This is the most effective way to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Designated Area: It is best practice to designate a specific area within the lab for working with this and other highly hazardous compounds to prevent cross-contamination. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and the chemical.

  • Hand Protection: Due to the aromatic amine and nitro-compound nature of this chemical, standard lightweight nitrile gloves may not provide sufficient protection for prolonged contact.

    • Recommendation: For incidental contact, use nitrile gloves with a minimum thickness of 5 mil and change them immediately upon contamination. For extended handling or in case of a spill, Butyl rubber gloves are recommended as they offer good resistance to nitro-compounds. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Eye and Face Protection: Tightly sealed chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing, such as when transferring solutions or during a spill cleanup.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, consider wearing a chemically resistant apron over the lab coat. Ensure clothing is buttoned and sleeves are down to the wrist. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Logical Flow for Donning PPE```dot

graph PPE_Donning { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Verify Fume Hood Operation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LabCoat [label="Don Lab Coat"]; Goggles [label="Don Safety Goggles"]; FaceShield [label="Don Face Shield\n(if splash risk exists)"]; Gloves [label="Don Appropriate Gloves"]; End [label="Begin Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> LabCoat; LabCoat -> Goggles; Goggles -> FaceShield; FaceShield -> Gloves; Gloves -> End; }

A Technical Guide to the Chemoselective Reactions of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Amino-2-nitrophenyl)methanol is a bifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block for pharmaceuticals and functional materials.[1][2] Its utility stems from the presence of three distinct reactive sites: a primary aromatic amine, a primary benzylic alcohol, and an electron-deficient nitro-substituted benzene ring. The strategic manipulation of the amino and hydroxyl groups, in the presence of the strongly deactivating nitro group, presents a compelling challenge in chemoselectivity. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of the amino and hydroxyl moieties, offering field-proven insights and detailed protocols for their selective functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of (5-Amino-2-nitrophenyl)methanol is dictated by the electronic interplay between its functional groups. The nitro group (-NO₂) at the C2 position is a potent electron-withdrawing group, exerting a strong -M (mesomeric) and -I (inductive) effect. This significantly deactivates the aromatic ring towards electrophilic substitution and reduces the electron density on the rest of the molecule.[3]

Conversely, the amino group (-NH₂) at the C5 position is a strong electron-donating group (+M effect), which activates the aromatic ring, particularly at the ortho and para positions. However, the nucleophilicity of the amino group is attenuated by the electron-withdrawing nature of the nitro group situated ortho to it. The hydroxylmethyl group (-CH₂OH) at the C1 position is primarily influenced by inductive effects and its reactivity is subject to steric hindrance and the electronic nature of the aromatic ring.

The competing electronic influences of the amino and nitro groups create a nuanced reactivity profile, which can be exploited to achieve chemoselective transformations.

Selective Reactions of the Amino Group

The primary amino group in (5-Amino-2-nitrophenyl)methanol is a key site for derivatization. While its nucleophilicity is somewhat diminished by the ortho-nitro group, it remains sufficiently reactive for a range of transformations.

N-Acylation

Selective N-acylation is a fundamental transformation for the introduction of amide functionalities, which are prevalent in biologically active molecules. The direct acylation of the amino group in the presence of the hydroxyl group can be achieved by careful selection of reagents and reaction conditions.

Causality of Experimental Choices:

The selective N-acylation of amino alcohols can be challenging.[4] However, by forming a mixed anhydride intermediate from an organic acid and a sulfonyl chloride, the amino group can be selectively acylated.[5] This method is efficient and avoids the need to protect the hydroxyl group. The use of an organic base is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amino group.

Experimental Protocol: Selective N-Acetylation

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in a suitable anhydrous organic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add an organic base, such as triethylamine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Formation of Acetylating Agent: In a separate flask, prepare a solution of acetic anhydride (1.1 eq) in the same anhydrous solvent.

  • Acylation Reaction: Slowly add the acetic anhydride solution dropwise to the solution of (5-Amino-2-nitrophenyl)methanol at 0 °C (ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(5-(hydroxymethyl)-4-nitrophenyl)acetamide.[6]

Table 1: Quantitative Data for Selective N-Acetylation

ParameterValueReference
Molar Ratio (Substrate:Reagent:Base)1 : 1.1 : 1.2[6]
Reaction Temperature0 °C to Room Temp.[6]
Typical SolventDichloromethane[6]
Expected Yield>90%[6]

Diagram 1: Workflow for Selective N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (5-Amino-2-nitrophenyl)methanol in anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acetic Anhydride dropwise C->D E Stir and monitor by TLC D->E F Quench with Water E->F G Aqueous Work-up F->G H Dry and Concentrate G->H I Purify by Chromatography or Recrystallization H->I

Caption: Workflow for the selective N-acylation of (5-Amino-2-nitrophenyl)methanol.

Selective Reactions of the Hydroxyl Group

The primary benzylic hydroxyl group is susceptible to oxidation and can be converted into esters and ethers. Achieving selectivity in the presence of the amino group requires strategic reaction design.

O-Esterification

Selective O-esterification can be achieved under acidic conditions, a classic example being the Fischer esterification.[7]

Causality of Experimental Choices:

In an acidic medium, the amino group is protonated to form an ammonium salt. This protonation renders the amino group non-nucleophilic, thereby preventing it from reacting with the carboxylic acid or its activated derivatives. The hydroxyl group, however, remains available for esterification.[7][8] The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carboxylic acid, making it more electrophilic, and to protonate the amino group.[8]

Experimental Protocol: Selective O-Acetylation (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask, suspend (5-Amino-2-nitrophenyl)methanol (1.0 eq) in a large excess of the alcohol that will form the ester (e.g., methanol for methyl ester) which also acts as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. The reaction is reversible, so driving the equilibrium towards the product is necessary. This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction.[7]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the acid by the careful addition of a base, such as saturated sodium bicarbonate solution, until effervescence ceases.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Table 2: Quantitative Data for Selective O-Esterification

ParameterValueReference
Molar Ratio (Substrate:Catalyst)1 : 0.1-0.2[7][8]
Reaction TemperatureReflux[7][8]
Typical SolventExcess Alcohol (e.g., Methanol)[7][8]
Expected YieldModerate to High[7][8]

Diagram 2: Mechanism of Selective O-Esterification under Acidic Conditions

G cluster_protonation Protonation of Amino Group cluster_esterification Esterification Substrate (5-Amino-2-nitrophenyl)methanol Protonated_Substrate Protonated Amino Group (Non-nucleophilic) Substrate->Protonated_Substrate H+ Carboxylic_Acid R-COOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Substrate->Tetrahedral_Intermediate + Protonated_Acid Protonated_Acid Protonated Carboxylic Acid (Activated Electrophile) Carboxylic_Acid->Protonated_Acid H+ Ester_Product O-Acylated Product Tetrahedral_Intermediate->Ester_Product - H2O, -H+

Caption: Selective O-esterification is achieved by protonating the amino group.

Chemoselectivity and Protecting Group Strategies

Achieving high chemoselectivity in molecules with multiple reactive sites often necessitates the use of protecting groups. The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Protection of the Amino Group

The amino group can be protected as an amide, for example, by acetylation as described in section 2.1. The resulting acetamide is significantly less nucleophilic and can tolerate a wide range of reaction conditions used to modify the hydroxyl group. The acetyl group can be readily removed by acidic or basic hydrolysis.

Protection of the Hydroxyl Group

The hydroxyl group can be protected as a silyl ether (e.g., tert-butyldimethylsilyl ether) or a benzyl ether. These protecting groups are stable to a variety of conditions used to functionalize the amino group and can be selectively removed.

Diagram 3: Logic of Protecting Group Strategy

G Start (5-Amino-2-nitrophenyl)methanol Protect_NH2 Protect Amino Group (e.g., Acetylation) Start->Protect_NH2 Protect_OH Protect Hydroxyl Group (e.g., Silylation) Start->Protect_OH React_OH React Hydroxyl Group (e.g., Oxidation, Etherification) Protect_NH2->React_OH Deprotect_NH2 Deprotect Amino Group React_OH->Deprotect_NH2 Product_A Selectively Modified at Hydroxyl Group Deprotect_NH2->Product_A React_NH2 React Amino Group (e.g., Alkylation, Sulfonylation) Protect_OH->React_NH2 Deprotect_OH Deprotect Hydroxyl Group React_NH2->Deprotect_OH Product_B Selectively Modified at Amino Group Deprotect_OH->Product_B

Caption: General strategies for the selective functionalization of (5-Amino-2-nitrophenyl)methanol.

Conclusion

The selective functionalization of the amino and hydroxyl groups in (5-Amino-2-nitrophenyl)methanol is a testament to the principles of modern synthetic organic chemistry. By understanding the electronic nature of the molecule and carefully controlling reaction conditions, a high degree of chemoselectivity can be achieved. The strategic use of protecting groups further expands the synthetic utility of this valuable building block. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of (5-Amino-2-nitrophenyl)methanol in the development of novel chemical entities.

References

  • Patents, G. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
  • Blaskovich, M. A. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Patents, G. (n.d.). Selective n-acylation of amino alcohols.
  • ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

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  • Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 229–233. [Link]

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
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  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol. Retrieved from [Link]

  • Unknown. (n.d.).
  • ResearchGate. (n.d.). a) The reaction of 2‐aminobenzylamine and primary alcohols for the synthesis of quinazolines via the AD process.
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  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
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  • ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the....
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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (5-Amino-2-nitrophenyl)methanol in Antimicrobial Drug Discovery

(5-Amino-2-nitrophenyl)methanol is a versatile bifunctional molecule that serves as an excellent starting material for the synthesis of a diverse range of antimicrobial compounds.[1] Its utility in medicinal chemistry stems from the presence of three key functional groups: a primary aromatic amine, a nitro group, and a primary alcohol. This unique combination allows for a variety of chemical transformations, making it a valuable scaffold for the construction of novel heterocyclic systems and Schiff bases, many of which have been shown to possess significant biological activity.[2][3]

The strategic importance of the nitroaromatic moiety cannot be overstated. Nitroaromatic compounds often act as prodrugs, which are inactive until they are metabolized within the target organism.[4][5][6] In the context of antimicrobial activity, the nitro group can be reduced by microbial nitroreductases to generate reactive nitrogen species.[7][8] These highly reactive intermediates can then induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to microbial cell death.[7] This mechanism of action provides a strong rationale for exploring derivatives of (5-Amino-2-nitrophenyl)methanol as potential next-generation antimicrobial agents.

This guide provides detailed protocols for the synthesis of two classes of potential antimicrobial compounds derived from (5-Amino-2-nitrophenyl)methanol: Schiff bases and a representative heterocyclic system. The experimental choices are explained in the context of established chemical principles and the known bioactivation pathways of nitroaromatic drugs.

PART 1: Synthesis of Schiff Bases from (5-Amino-2-nitrophenyl)methanol

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[9] The synthesis of Schiff bases from (5-Amino-2-nitrophenyl)methanol involves the condensation of its primary amino group with a variety of aldehydes. The selection of the aldehyde component is a critical step in the drug design process, as it allows for the modulation of the lipophilicity, steric, and electronic properties of the final compound, which in turn can influence its antimicrobial potency and spectrum.

Causality Behind the Experimental Design:

The formation of the imine bond in a Schiff base is a reversible reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed, or the reaction is carried out in a solvent in which the product is insoluble and precipitates out. The use of a catalytic amount of a weak acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of (5-Amino-2-nitrophenyl)methanol. Ethanol is a commonly used solvent as it is relatively non-toxic, effectively dissolves the reactants, and allows for heating to reflux to increase the reaction rate.[10]

Experimental Workflow: Synthesis of Schiff Bases

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Dissolve (5-Amino-2-nitrophenyl)methanol and selected aldehyde in ethanol B Add catalytic glacial acetic acid A->B C Reflux the reaction mixture for 4-6 hours B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture to room temperature D->E Upon completion F Collect the precipitate by filtration E->F G Wash the solid with cold ethanol F->G H Recrystallize from a suitable solvent (e.g., ethanol, methanol) G->H I Dry the purified product under vacuum H->I J Obtain melting point I->J K Perform FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry J->K

Caption: Workflow for the synthesis of Schiff bases.

Detailed Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from (5-Amino-2-nitrophenyl)methanol and 4-chlorobenzaldehyde.

Materials:

  • (5-Amino-2-nitrophenyl)methanol

  • 4-chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (5-Amino-2-nitrophenyl)methanol (1.68 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation: After completion of the reaction (as indicated by TLC), cool the flask to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol or another suitable solvent.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the compound by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

PART 2: Synthesis of a Benzoxazole Derivative

The presence of both a hydroxyl and an amino group on the (5-Amino-2-nitrophenyl)methanol scaffold allows for the synthesis of various heterocyclic compounds. Benzoxazoles are a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial properties. The synthesis of a benzoxazole derivative from (5-Amino-2-nitrophenyl)methanol can be envisioned through a multi-step process.

Plausible Synthetic Pathway:

A plausible route to a benzoxazole derivative involves the initial acylation of the amino group, followed by an intramolecular cyclization. This strategy leverages the nucleophilicity of the amino group for the initial reaction and the subsequent intramolecular condensation between the newly formed amide and the hydroxyl group to form the oxazole ring.

Experimental Workflow: Synthesis of a Benzoxazole Derivative

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Characterization A Dissolve (5-Amino-2-nitrophenyl)methanol in a suitable solvent (e.g., DCM, THF) B Add a base (e.g., triethylamine) A->B C Add an acylating agent (e.g., acetyl chloride) dropwise at 0°C B->C D Stir at room temperature until completion (TLC) C->D E Work-up and purify the acylated intermediate D->E F Dissolve the acylated intermediate in a high-boiling point solvent (e.g., toluene, xylene) E->F G Add a dehydrating agent or catalyst (e.g., p-toluenesulfonic acid) F->G H Reflux with a Dean-Stark trap to remove water G->H I Monitor reaction progress by TLC H->I J Work-up and purify the benzoxazole derivative I->J Upon completion K Obtain melting point J->K L Perform FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry K->L

Caption: Workflow for the synthesis of a benzoxazole derivative.

Detailed Protocol: Synthesis of a Representative Benzoxazole Derivative

This protocol outlines a hypothetical synthesis of a benzoxazole derivative.

Step 1: Acylation of (5-Amino-2-nitrophenyl)methanol

Materials:

  • (5-Amino-2-nitrophenyl)methanol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve (5-Amino-2-nitrophenyl)methanol (1.68 g, 10 mmol) in 50 mL of dry DCM in a round-bottom flask and cool to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.5 mL, 11 mmol) to the solution.

  • Acylation: Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate. Purify by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form the Benzoxazole

Materials:

  • Acylated intermediate from Step 1

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the acylated intermediate (from Step 1) in 50 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux and Water Removal: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazole derivative.

PART 3: Antimicrobial Activity Screening

The newly synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the in vitro antimicrobial activity of a compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Nutrient broth or Mueller-Hinton broth for bacteria

  • Sabouraud dextrose broth for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.78 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise tabular format.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Schiff Base 1
Schiff Base 2
Benzoxazole 1
Ciprofloxacin
Fluconazole

Safety and Handling Precautions

(5-Amino-2-nitrophenyl)methanol and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][11] Avoid inhalation of dust and contact with skin and eyes.[1][11] In case of contact, wash the affected area immediately with plenty of water.[1] Many nitroaromatic compounds are potentially mutagenic, and their long-term toxicological properties may not be fully elucidated. Therefore, it is prudent to handle these compounds with care and to minimize exposure.

Conclusion

(5-Amino-2-nitrophenyl)methanol represents a promising and versatile starting material for the synthesis of novel antimicrobial compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the synthesis of Schiff bases, heterocyclic compounds, and other derivatives. The inherent antimicrobial potential of the nitroaromatic scaffold, coupled with the ability to readily modify the molecular structure, offers a rich avenue for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Poojary, B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Results in Chemistry, 1, 100013.
  • Elziaty, A. K., et al. (2017). Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile. European Chemical Bulletin, 6(12), 544-549.
  • King, A. M., & Rosenthal, P. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267.
  • Poojary, B., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PubMed Central.
  • MDPI. (n.d.). Nitroaromatic Antibiotics. In Encyclopedia. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2019). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Chemistry of Heterocyclic Compounds, 55(10), 963-973.
  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
  • King, A. M., & Rosenthal, P. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Singh, R. K., et al. (2015). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity.
  • Al-Adilee, K. J., & Al-Joboury, M. J. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. ACS Omega, 8(48), 45863–45874.
  • Australian Government Department of Health. (2015, April 24). Ethanol, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-: Human health tier II assessment.
  • King, A. M., & Rosenthal, P. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed.
  • Al-Abdullah, E. S., et al. (2021).
  • Khan, I., et al. (2009). Synthesis and Antimicrobial Activity of Some Heterocycles: Part-V. Pakistan Journal of Scientific and Industrial Research, 52(2), 85-89.
  • Al-Ostath, A. I., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.
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(5-Amino-2-nitrophenyl)methanol: A Versatile Scaffolding Asset in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of foundational molecular frameworks is paramount to the efficient construction of complex and biologically active molecules. (5-Amino-2-nitrophenyl)methanol emerges as a distinguished building block, endowed with a unique trifecta of reactive functional groups—a primary aromatic amine, a nitro group, and a benzylic alcohol. This strategic arrangement of functionalities on a phenyl scaffold offers a versatile platform for a diverse array of chemical transformations, rendering it an invaluable asset in the synthesis of heterocyclic systems and therapeutic agent candidates. This technical guide provides a comprehensive overview of the applications of (5-Amino-2-nitrophenyl)methanol, delving into the mechanistic rationale behind its reactivity and presenting detailed protocols for its synthetic utilization.

Physicochemical Properties and Latent Reactivity

The synthetic utility of (5-Amino-2-nitrophenyl)methanol is intrinsically linked to its chemical properties and the distinct reactivity of its constituent functional groups. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 77376-03-5
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Dark Yellow Solid
Solubility Soluble in Dimethylformamide, Dimethyl Sulfoxide, Tetrahydrofuran

The orchestrated interplay of the amino, nitro, and hydroxymethyl groups dictates the molecule's reactivity profile. The amino group, a potent nucleophile and a directing group in electrophilic aromatic substitution, is often the primary site of initial synthetic transformations. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but is itself susceptible to reduction, providing a gateway to further functionalization. The benzylic alcohol can be readily oxidized to the corresponding aldehyde or engaged in ether or ester formation.

Reactivity_of_5-Amino-2-nitrophenyl_methanol Key Reactivity Pathways A (5-Amino-2-nitrophenyl)methanol B Amino Group Reactions (Acylation, Alkylation, Diazotization) A->B C Nitro Group Reduction (e.g., to amine) A->C D Hydroxymethyl Group Reactions (Oxidation, Etherification, Esterification) A->D E Heterocycle Formation B->E F Further Functionalization C->F G Carbonyl Compound D->G

Caption: Key reactivity pathways of (5-Amino-2-nitrophenyl)methanol.

Application in the Synthesis of Antimicrobial Agents

A notable application of (5-Amino-2-nitrophenyl)methanol is in the synthesis of antimicrobial agents. Specifically, it serves as a key reactant in the preparation of biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans, classes of compounds that have demonstrated promising antimicrobial activity.[1][2] The synthesis typically involves the initial reaction of the amino group of (5-Amino-2-nitrophenyl)methanol, followed by a series of transformations that ultimately lead to the desired heterocyclic core.

Gateway to Heterocyclic Scaffolds: The Synthesis of Quinolines

The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be achieved using 2-aminobenzyl alcohol derivatives. While a direct protocol using (5-Amino-2-nitrophenyl)methanol is not extensively documented, the general strategy involves the dehydrogenative cyclization of a 2-aminobenzyl alcohol with a ketone.[3] The reaction is often catalyzed by a transition metal, such as copper.[3] The mechanism is believed to proceed through the in situ formation of a 2-aminobenzaldehyde, which then undergoes a condensation reaction with the ketone, followed by cyclization and aromatization to afford the quinoline.

Quinoline_Synthesis_Workflow General Workflow for Quinoline Synthesis A (5-Amino-2-nitrophenyl)methanol Derivative B Oxidation to Aldehyde A->B C 2-Amino-5-nitrobenzaldehyde B->C E Condensation & Cyclization C->E D Ketone D->E F Substituted Quinoline E->F

Caption: Generalized workflow for quinoline synthesis.

Experimental Protocols

Protocol 1: N-Acetylation of (5-Amino-2-nitrophenyl)methanol

This protocol details the protection of the amino group via acetylation, a common first step in a multi-step synthesis to prevent unwanted side reactions.

Materials and Reagents:

  • (5-Amino-2-nitrophenyl)methanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The product, N-(3-(hydroxymethyl)-4-nitrophenyl)acetamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde, a key transformation for subsequent reactions such as the aforementioned quinoline synthesis.

Materials and Reagents:

  • N-(3-(hydroxymethyl)-4-nitrophenyl)acetamide (from Protocol 1)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure (using PCC):

  • Suspend pyridinium chlorochromate (1.5 eq) in dichloromethane in a round-bottom flask.

  • To this suspension, add a solution of N-(3-(hydroxymethyl)-4-nitrophenyl)acetamide (1.0 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Characterization:

The product, N-(3-formyl-4-nitrophenyl)acetamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a peak in the ¹H NMR spectrum between 9-10 ppm is indicative of the aldehyde proton.

Conclusion: A Building Block of Strategic Importance

(5-Amino-2-nitrophenyl)methanol stands as a testament to the power of strategic functional group placement in the design of synthetic building blocks. Its inherent reactivity and versatility make it a valuable tool for the construction of a wide range of complex organic molecules, from heterocyclic scaffolds to potent antimicrobial agents. The protocols and mechanistic insights provided herein aim to equip researchers and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this important intermediate.

References

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Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1][2] This chromophoric group is responsible for the intense coloration of these compounds, which span the entire visible spectrum.[2] The synthesis of azo dyes is a fundamental process in industrial and laboratory chemistry, classically achieved through a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1]

This guide provides a detailed exploration of (5-Amino-2-nitrophenyl)methanol as a diazo component for the synthesis of novel azo dyes. The unique substitution pattern of this precursor—featuring an amine for diazotization, a nitro group, and a hydroxymethyl group—offers a compelling scaffold for developing new dyes with tailored properties. The electron-withdrawing nitro group can induce a bathochromic (deepening of color) shift in the final dye, while the hydroxymethyl group provides a potential site for further chemical modification, enhancing solubility or enabling covalent bonding to substrates. These application notes are designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and characterization guidelines.

Section 1: The Underlying Chemistry of Azo Dye Synthesis

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The formation of an azo dye from (5-Amino-2-nitrophenyl)methanol is a sequential process involving two critical electrophilic substitution reactions.

The Diazotization Reaction: Formation of the Diazonium Ion

Diazotization is the conversion of the primary aromatic amino group of (5-Amino-2-nitrophenyl)methanol into a highly reactive diazonium salt. This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3]

Mechanism Insight:

  • Formation of Nitrous Acid: In the presence of a strong acid, sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Further protonation of nitrous acid followed by the loss of a water molecule generates the potent electrophile, the nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[4]

  • Tautomerization & Dehydration: A series of proton transfers and tautomerization, followed by the elimination of water, results in the formation of the stable, resonance-stabilized aromatic diazonium ion.[4]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can readily decompose at higher temperatures, yielding phenols and releasing nitrogen gas, which significantly reduces the yield of the desired azo dye.[1][5] Maintaining the reaction in an ice bath is non-negotiable for the integrity of the diazonium intermediate.

  • Strongly Acidic Medium: A sufficient concentration of strong acid is required to facilitate the formation of the nitrosonium ion electrophile. It also serves to keep the reaction medium acidic, preventing the newly formed diazonium salt from coupling with unreacted (5-Amino-2-nitrophenyl)methanol, a potential side reaction.

The Azo Coupling Reaction: Chromophore Formation

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion serves as the electrophile.[6] It attacks an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, anilines, or their derivatives), to form the stable azo linkage and create the final dye molecule.

Mechanism Insight: The diazonium ion, while reactive, is a relatively weak electrophile. Therefore, the coupling component must be highly activated, containing potent electron-donating groups such as hydroxyl (–OH) or amino (–NH₂) groups. The substitution typically occurs at the para position relative to the activating group, unless this position is already occupied, in which case ortho substitution occurs.

Causality Behind Experimental Choices:

  • pH Control: The pH of the coupling medium is crucial for controlling the reactivity of both the diazonium salt and the coupling component.

    • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under mildly alkaline conditions (pH 8-10). In this range, the phenol is deprotonated to form the much more strongly activating phenoxide ion (–O⁻), which enhances the electron density of the aromatic ring and facilitates electrophilic attack.[7]

    • For Amine Couplers (e.g., N,N-dimethylaniline): The reaction is performed in a mildly acidic to neutral medium (pH 4-7). Strongly acidic conditions would protonate the amine, forming an electron-withdrawing –NH₃⁺ group and deactivating the ring. Conversely, strongly alkaline conditions could cause the diazonium ion to convert to a non-reactive diazohydroxide.

Section 2: Experimental Protocols & Workflow

The following protocols provide a detailed methodology for the synthesis of an azo dye using (5-Amino-2-nitrophenyl)methanol and 2-naphthol as a representative coupling component.

Azo_Dye_Synthesis_Workflow cluster_0 Preparation & Diazotization cluster_1 Coupling Reaction cluster_2 Work-up & Analysis A Dissolve (5-Amino-2-nitrophenyl)methanol in HCl Solution B Cool to 0-5 °C (Ice Bath) A->B C Add NaNO₂ Solution Dropwise B->C D Diazonium Salt Solution (Use Immediately) C->D F Add Diazonium Salt Slowly to Naphthol Solution D->F E Prepare Alkaline Solution of 2-Naphthol E->F G Stir and Allow Precipitation F->G H Filter Crude Dye G->H I Wash and Recrystallize H->I J Characterize Pure Dye (TLC, FTIR, NMR, UV-Vis) I->J K Final Product J->K

Caption: Experimental workflow for azo dye synthesis.

General Materials and Instrumentation
  • Reagents: (5-Amino-2-nitrophenyl)methanol, sodium nitrite (NaNO₂), hydrochloric acid (HCl, conc.), sodium hydroxide (NaOH), 2-naphthol, urea, ethanol, methanol. All reagents should be of analytical grade.

  • Equipment: Beakers, magnetic stirrer and stir bars, ice bath, thermometer, Büchner funnel, vacuum filtration apparatus.

  • Instrumentation: Thin Layer Chromatography (TLC) plates, melting point apparatus, FTIR spectrometer, ¹H NMR spectrometer, UV-Visible spectrophotometer.[8]

Protocol A: Diazotization of (5-Amino-2-nitrophenyl)methanol
  • In a 250 mL beaker, dissolve 1.68 g (0.01 mol) of (5-Amino-2-nitrophenyl)methanol in 20 mL of 3 M hydrochloric acid. Gentle warming may be required to facilitate dissolution.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous magnetic stirring. A fine slurry of the amine hydrochloride salt may form; this is acceptable.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine hydrochloride slurry over 15-20 minutes. Crucial: Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the diazotization is complete.

  • Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.

  • If excess nitrous acid is present, add a small amount of urea, pinch by pinch, until the starch-iodide test is negative. This step is vital to prevent unwanted side reactions.

  • The resulting clear, cold diazonium salt solution should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.

Protocol B: Azo Coupling with 2-Naphthol
  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 2 M sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool this coupling solution to below 10 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol A) to the cold 2-naphthol solution.

  • An intensely colored precipitate (typically red or deep orange) should form almost immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes, then allow it to stir for another hour at room temperature to ensure the coupling is complete.

Work-up and Purification
  • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.

  • Press the solid as dry as possible on the funnel.

  • For purification, recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture.[9] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Section 3: Characterization of the Synthesized Azo Dye

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Caption: General reaction scheme for azo dye synthesis. (Note: Image placeholders are used as DOT language cannot render chemical structures).

Data Presentation: Expected Characterization Results

The following table summarizes the expected data for the azo dye synthesized from (5-Amino-2-nitrophenyl)methanol and 2-naphthol.

ParameterExpected Result / ObservationRationale / Significance
Yield 70-85%Indicates the efficiency of the diazotization and coupling reactions.
Appearance Intense red or orange crystalline solidThe extended π-conjugation system including the azo bridge leads to absorption in the visible region.
Melting Point A sharp, defined melting point rangeA narrow range indicates high purity of the final product.
TLC (e.g., 5:1 Hexane:EtOAc) A single spot with a distinct R_f valueConfirms the presence of a single major component, indicating successful purification.[8]
FTIR (KBr, cm⁻¹) ~3400 (O-H), ~1600 (Aromatic C=C), ~1520 & ~1340 (N-O stretch of NO₂), ~1450 (N=N stretch)Confirms the presence of key functional groups in the molecule. The N=N stretch is often weak.
UV-Vis (λ_max in Ethanol) ~480-520 nmCorresponds to the π → π* electronic transition of the conjugated system, defining the color.

Section 4: Critical Safety Precautions

  • Handling Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry, especially those containing nitro groups. NEVER attempt to isolate the diazonium salt from the solution. Always prepare it in a cold solution and use it immediately for the subsequent coupling reaction.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acid/Base Handling: Concentrated acids and bases are corrosive. Handle them with care in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Section 5: Applications and Future Perspectives

Azo dyes derived from (5-Amino-2-nitrophenyl)methanol are expected to exhibit strong, vibrant colors, making them suitable for applications as disperse dyes for synthetic fibers like polyester and nylon.[8][10] The presence of the nitro group often improves lightfastness properties.[10] Furthermore, the hydroxymethyl group offers a reactive handle for post-synthesis modifications. It could be esterified or etherified to modulate the dye's solubility, or used to graft the dye onto polymeric backbones, creating novel colored materials.

Beyond textiles, many azo compounds exhibit significant biological activity, including antimicrobial and antitumor properties.[2] The novel structures synthesized from this precursor could be screened in drug discovery programs, opening avenues for therapeutic applications.

References

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The Strategic Utility of (5-Amino-2-nitrophenyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffolding Synthon

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. (5-Amino-2-nitrophenyl)methanol emerges as a synthon of considerable interest, offering a unique constellation of reactive functional groups that empower medicinal chemists to forge complex molecular architectures. This technical guide provides an in-depth exploration of the applications of (5-Amino-2-nitrophenyl)methanol, moving beyond a mere recitation of its chemical properties to a detailed exposition of its practical utility in the synthesis of bioactive molecules. With its strategically positioned amino, nitro, and hydroxyl moieties, this compound serves as a versatile scaffold for the synthesis of a range of pharmacologically relevant heterocyclic systems. This document will elucidate the causality behind its reactivity and provide field-proven insights into its application, with a focus on the synthesis of benzodiazepine derivatives and its potential as a foundational element in the development of kinase inhibitors. The protocols and conceptual frameworks presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. (5-Amino-2-nitrophenyl)methanol is a dark yellow solid, and its key properties are summarized in the table below.[1][2]

PropertyValueSource
CAS Number 77376-03-5[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Dark Yellow Solid[1]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Topological Polar Surface Area (TPSA) 92.1 Ų[2]
XLogP3 0.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]

Handling and Storage Considerations: Due to the presence of the nitro group, it is prudent to handle (5-Amino-2-nitrophenyl)methanol with care, avoiding excessive heat or shock. The compound should be stored in a tightly sealed container, protected from light and moisture to prevent degradation. For synthetic applications, the use of an inert atmosphere (e.g., nitrogen or argon) is recommended, particularly in reactions involving organometallic reagents or strong bases, to prevent oxidation of the amino and hydroxyl groups.

Synthetic Applications in Medicinal Chemistry

The true value of (5-Amino-2-nitrophenyl)methanol lies in its trifunctional nature, which allows for a diversity of synthetic transformations. The amino group serves as a nucleophile or a point for diazotization, the nitro group can be reduced to an amine for further functionalization, and the primary alcohol can be oxidized or converted to a leaving group.

Application 1: Synthesis of 7-Nitro-1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous anxiolytic, anticonvulsant, and hypnotic drugs.[3] (5-Amino-2-nitrophenyl)methanol provides a direct entry point to this important class of compounds through a well-established acylation-cyclization pathway. The general workflow is depicted below.

benzodiazepine_synthesis A (5-Amino-2-nitrophenyl)methanol B Acylation (Bromoacetyl bromide, Base) A->B Step 1 C N-Acylated Intermediate B->C D Intramolecular Cyclization (Ammonia) C->D Step 2 E 7-Nitro-1,4-benzodiazepin-2-one Derivative D->E

Caption: General workflow for the synthesis of 7-nitro-1,4-benzodiazepine derivatives.

Causality Behind Experimental Choices:

  • Step 1: Acylation of the Amino Group: The nucleophilic amino group of (5-Amino-2-nitrophenyl)methanol readily reacts with an acylating agent, such as bromoacetyl bromide or chloroacetyl chloride, to form an N-acylated intermediate. The choice of a haloacetyl halide is strategic, as the halogen provides a leaving group for the subsequent cyclization step. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrohalic acid byproduct.

  • Step 2: Intramolecular Cyclization: The N-acylated intermediate is then treated with a source of ammonia, which serves a dual purpose. Firstly, it displaces the halide to form an aminoacetyl intermediate. Secondly, under the reaction conditions, an intramolecular condensation occurs between the newly introduced amino group and the imine formed from the reduction of the nitro group (in a subsequent step not shown in this general scheme, or by direct cyclization). More commonly, the initial cyclization involves the displacement of the halide by the aniline nitrogen, followed by subsequent transformations. In a more direct approach, the initial N-acylated intermediate can be cyclized by treatment with ammonia in a suitable solvent, leading to the formation of the seven-membered diazepine ring.

Detailed Protocol: Synthesis of a 7-Nitro-1,4-benzodiazepin-2-one Precursor

This protocol is adapted from established procedures for the synthesis of similar benzodiazepine structures.

Part A: Acylation of (5-Amino-2-nitrophenyl)methanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-(hydroxymethyl)-4-nitrophenyl)-2-bromoacetamide.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part B: Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified N-acylated intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 7N) in excess.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a 7-nitro-1,4-benzodiazepin-2-one derivative, can be purified by recrystallization or column chromatography.

Application 2: A Versatile Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors are a major focus of drug discovery efforts.[5] The aminonitrophenyl scaffold of (5-Amino-2-nitrophenyl)methanol provides a valuable starting point for the synthesis of kinase inhibitors, which often feature a heterocyclic core that mimics the adenine region of ATP.

The general strategy involves utilizing the amino group as a key anchoring point for the construction of a hinge-binding motif, a common feature in many kinase inhibitors. The nitro group can be subsequently reduced to an amine, providing a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.

kinase_inhibitor_synthesis A (5-Amino-2-nitrophenyl)methanol B Coupling with Heterocyclic Core (e.g., Pyrimidine, Purine) A->B C Intermediate A B->C D Reduction of Nitro Group C->D E Intermediate B (Di-amino derivative) D->E F Further Functionalization (e.g., Acylation, Sulfonylation) E->F G Kinase Inhibitor Candidate F->G

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Key Synthetic Transformations:

  • Coupling with a Heterocyclic Core: The amino group of (5-Amino-2-nitrophenyl)methanol can be coupled with a suitably functionalized heterocyclic core, such as a chloropyrimidine or a chloropurine, via a nucleophilic aromatic substitution (SNAr) reaction. This step establishes the crucial hinge-binding element of the kinase inhibitor.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using a variety of standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This unmasks a new reactive site for further elaboration of the molecule.

  • Further Functionalization: The newly formed amino group can be functionalized through acylation, sulfonylation, or reductive amination to introduce a variety of substituents. This allows for the exploration of structure-activity relationships (SAR) and the optimization of the compound's pharmacological profile.

Illustrative Protocol: General Procedure for the Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold

  • SNAr Coupling: In a sealed tube, combine (5-Amino-2-nitrophenyl)methanol (1.0 eq), a 2,4-dichloropyrimidine derivative (1.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a suitable solvent like n-butanol or 2-propanol. Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Nitro Group Reduction: Dissolve the product from the previous step in a solvent mixture such as ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture through a pad of celite and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude diamino derivative, which can be used in the next step without further purification or purified by chromatography if necessary.

  • Amide Coupling: To a solution of the diamino compound in a suitable solvent like DMF, add a carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a base (e.g., DIPEA). Stir the reaction at room temperature until completion. The final product is isolated by aqueous work-up and purified by chromatography or recrystallization.

Conclusion and Future Perspectives

(5-Amino-2-nitrophenyl)methanol is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular scaffolds, most notably 1,4-benzodiazepines and kinase inhibitors. The strategic positioning of its reactive groups allows for sequential and selective transformations, enabling the systematic exploration of chemical space in drug discovery programs. The protocols and conceptual frameworks outlined in this guide are intended to serve as a practical resource for researchers and scientists, empowering them to leverage the full potential of this remarkable synthon in the development of next-generation therapeutics. Future applications of this compound may extend to the synthesis of other heterocyclic systems of medicinal importance, such as quinolines and quinazolines, through innovative cyclization strategies.[6][7][8] The continued exploration of the reactivity of (5-Amino-2-nitrophenyl)methanol is poised to unlock new avenues for the discovery of novel bioactive compounds.

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  • PubMed. (2021). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols and Secondary Alcohols Enabled by an Organic Photocatalyst. Retrieved from [Link]

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The Strategic Utility of (5-Amino-2-nitrophenyl)methanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug candidate's manufacturing process. (5-Amino-2-nitrophenyl)methanol, a substituted nitroaniline, has emerged as a highly valuable and versatile intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups: a primary aromatic amine, a nitro group, and a primary alcohol. This trifecta of functionalities allows for a stepwise and controlled elaboration of molecular complexity, making it a key building block in the synthesis of a diverse array of heterocyclic compounds, particularly those possessing the benzimidazole scaffold, which is a privileged structure in medicinal chemistry.

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of (5-Amino-2-nitrophenyl)methanol. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols for the effective utilization of this intermediate in the synthesis of pharmaceutically relevant molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles.

Physicochemical Properties and Handling

(5-Amino-2-nitrophenyl)methanol, also known as 3-(hydroxymethyl)-4-nitroaniline, is a dark yellow solid. A comprehensive understanding of its physical and chemical properties is paramount for its safe and effective use in synthesis.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₃[1]
Molecular Weight168.15 g/mol [2]
AppearanceDark Yellow Solid
StorageKeep in a dark place, under an inert atmosphere, at room temperature.[3]

Safety and Handling: (5-Amino-2-nitrophenyl)methanol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of (5-Amino-2-nitrophenyl)methanol: A Reliable Protocol

The efficient synthesis of (5-Amino-2-nitrophenyl)methanol is a crucial first step in its utilization as a pharmaceutical intermediate. A common and reliable method involves the selective reduction of the carboxylic acid functionality of 5-amino-2-nitrobenzoic acid.

Protocol 1: Synthesis of (5-Amino-2-nitrophenyl)methanol

This protocol details the reduction of 5-amino-2-nitrobenzoic acid using a borane-tetrahydrofuran complex. The choice of borane as the reducing agent is strategic; it selectively reduces the carboxylic acid in the presence of the nitro group, which is a critical aspect of this transformation.

Reaction Scheme:

Synthesis of (5-Amino-2-nitrophenyl)methanol start 5-Amino-2-nitrobenzoic acid reagent BH₃·THF start->reagent 1. THF, 2 h, heat product (5-Amino-2-nitrophenyl)methanol reagent->product

A schematic for the synthesis of (5-Amino-2-nitrophenyl)methanol.

Materials and Reagents:

  • 5-Amino-2-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-amino-2-nitrobenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Under a nitrogen atmosphere, slowly add the borane-tetrahydrofuran complex (1.2 equivalents) to the stirred solution at room temperature.

  • Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux for 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1 M hydrochloric acid dropwise to quench the excess borane until the gas evolution ceases.

  • Workup: Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (5-Amino-2-nitrophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford a dark yellow solid. An expected yield of approximately 83% has been reported for this transformation.[4]

Application in Pharmaceutical Synthesis: The Gateway to Benzimidazoles

The primary utility of (5-Amino-2-nitrophenyl)methanol in pharmaceutical synthesis is as a precursor to 1,2-diaminobenzene derivatives, which are the cornerstone for the construction of the benzimidazole ring system. The benzimidazole moiety is a core structural feature of numerous anthelmintic drugs, including fenbendazole, albendazole, and mebendazole.[5]

The synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine, yielding a 1,2-diaminobenzene derivative.

  • Cyclocondensation: The resulting diamine is then reacted with a suitable one-carbon synthon to form the benzimidazole ring.

Protocol 2: Synthesis of (3,4-Diaminophenyl)methanol

This protocol describes the catalytic hydrogenation of (5-Amino-2-nitrophenyl)methanol to afford the corresponding diamine. Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency and clean reaction profile.

Reaction Scheme:

Reduction of Nitro Group start (5-Amino-2-nitrophenyl)methanol reagent H₂, Pd/C start->reagent Methanol, RT product (3,4-Diaminophenyl)methanol reagent->product

A schematic for the reduction of the nitro group.

Materials and Reagents:

  • (5-Amino-2-nitrophenyl)methanol

  • Palladium on carbon (10% Pd, 50% wet)

  • Methanol

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: To a solution of (5-Amino-2-nitrophenyl)methanol (1 equivalent) in methanol in a suitable hydrogenation vessel, carefully add 10% palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (3,4-Diaminophenyl)methanol, which is often used in the next step without further purification.

Protocol 3: Synthesis of a 2-Substituted-5(6)-hydroxymethylbenzimidazole - A Fenbendazole Analogue Precursor

This protocol illustrates the cyclocondensation of the in-situ generated (3,4-Diaminophenyl)methanol with a suitable electrophile to form the benzimidazole ring. As a representative example, we will describe a synthesis that leads to a precursor for a fenbendazole analogue. Fenbendazole is a broad-spectrum benzimidazole anthelmintic.[6]

Reaction Scheme:

Benzimidazole Formation start (3,4-Diaminophenyl)methanol reagent S-Methylisothiourea sulfate (or suitable aldehyde) start->reagent Reflux product 2-Amino-5(6)-(hydroxymethyl)-1H-benzimidazole reagent->product

A schematic for the formation of the benzimidazole ring.

Materials and Reagents:

  • (3,4-Diaminophenyl)methanol (from Protocol 2)

  • A suitable cyclizing agent, such as an aldehyde or a derivative of thiourea. For the synthesis of a 2-aminobenzimidazole, S-methylisothiourea sulfate is a common reagent.

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (aqueous solution)

Procedure:

  • Reaction Setup: The crude (3,4-Diaminophenyl)methanol is dissolved in a suitable solvent, often an aqueous acidic medium like 4 M HCl.

  • Cyclocondensation: To this solution, add the cyclizing agent (e.g., S-methylisothiourea sulfate, 1.1 equivalents). Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC. The synthesis of 2-substituted benzimidazoles can also be achieved by reacting the diamine with various aldehydes.[7]

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the solution with an aqueous sodium hydroxide solution to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-substituted-5(6)-hydroxymethylbenzimidazole.

Conclusion: A Versatile Building Block for Modern Drug Discovery

(5-Amino-2-nitrophenyl)methanol stands out as a strategically important intermediate in pharmaceutical synthesis. Its unique arrangement of functional groups provides a robust platform for the construction of complex heterocyclic systems, most notably the benzimidazole core, which is central to a number of successful therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and utilization of this valuable building block. By understanding the underlying chemical principles and adhering to carefully designed experimental procedures, researchers can effectively leverage the synthetic potential of (5-Amino-2-nitrophenyl)methanol to accelerate the discovery and development of new medicines.

References

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Kini, S., & Mubeen, M. (2011). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Retrieved from [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988). Google Patents.
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  • Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-Thiourea C. (2016). Sci-Hub. Retrieved from [Link]

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  • Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib. Retrieved from [Link]

  • Preparation method of fenbendazole intermediate 2-nitro-4-thiophenyl aniline. (n.d.). Google Patents.
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  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace. Retrieved from [Link]

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  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Conformational and color polymorphism of 5-methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile. (1995). PubMed. Retrieved from [Link]

  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). Chemistry – A European Journal, 12(26), 6865-6879.

Sources

Protocol for the synthesis of 2-(phenoxyphenyl)indoles with (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(phenoxyphenyl)indoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We present a robust and well-established protocol based on the Bischler-Möhlau indole synthesis, which offers a reliable route to the target scaffold. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Additionally, we explore a conceptual multi-step pathway for the synthesis of a related substituted indole beginning with the non-standard precursor, (5-Amino-2-nitrophenyl)methanol, to address specific research inquiries. This application note is intended for researchers, chemists, and professionals in drug development, providing them with the necessary details for successful synthesis, characterization, and safety management.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a quintessential heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged" structure in drug discovery. Specifically, 2-arylindoles are of high interest due to their diverse biological activities. The 2-(phenoxyphenyl)indole framework, in particular, combines the indole core with a flexible phenoxyaryl moiety, making it an attractive candidate for designing novel therapeutic agents and functional organic materials.[3]

While numerous methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, the Bischler-Möhlau reaction provides a direct and effective route for preparing 2-substituted and 2,3-disubstituted indoles.[4][5][6][7] This method involves the acid-catalyzed cyclization of an α-arylaminoketone, typically formed in situ from an arylamine and an α-haloketone.[8] However, the reaction can be mechanistically complex, sometimes leading to unpredictable regiochemistry, which necessitates a thorough understanding of the reaction conditions to achieve the desired outcome.[9]

This guide provides a detailed, field-tested protocol using the Bischler-Möhlau approach and discusses a theoretical pathway for researchers exploring alternative starting materials.

Recommended Synthetic Strategy: The Bischler-Möhlau Approach

The recommended pathway involves the reaction of an aniline with an appropriately substituted α-bromoacetophenone. Using an excess of the aniline serves a triple purpose: it acts as the primary reactant, a solvent for the reaction, and a base to neutralize the hydrogen bromide (HBr) generated during the cyclization.

cluster_start Starting Materials Aniline Aniline Intermediate α-Anilino Ketone Intermediate (In situ formation) Aniline->Intermediate Nucleophilic Substitution AlphaBromo 2-Bromo-1-(4-phenoxyphenyl)ethanone AlphaBromo->Intermediate Cyclization Acid-Catalyzed Cyclization & Dehydration Intermediate->Cyclization Heat (Reflux) Aniline·HBr catalyst Product 2-(4-Phenoxyphenyl)indole Cyclization->Product A 1. α-Anilino Ketone Formation B 2. Enamine Tautomerization A->B Keto-Enol Tautomerism C 3. Intramolecular Electrophilic Attack (Cyclization) B->C Ring Closure D 4. Dehydration & Aromatization C->D Elimination of H₂O E Final Product D->E Deprotonation

Caption: Key mechanistic stages of the Bischler-Möhlau indole synthesis.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Equivalents
2-Bromo-1-(4-phenoxyphenyl)ethanone20955-09-5307.16101.0
Aniline62-53-393.1310010.0
Ethanol (for recrystallization)64-17-546.07As needed-
Toluene (for chromatography)108-88-392.14As needed-
Ethyl Acetate (for chromatography)141-78-688.11As needed-
Silica Gel (for chromatography)7631-86-960.08As needed-
Detailed Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(4-phenoxyphenyl)ethanone (3.07 g, 10 mmol).

    • Add freshly distilled aniline (9.31 g, 9.1 mL, 100 mmol).

    • Causality Note: A large excess of aniline is critical. It serves as the solvent and captures the HBr byproduct, forming anilinium hydrobromide which catalyzes the cyclization step. Using a minimal amount can lead to polymerization and lower yields.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 184 °C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Toluene/Ethyl Acetate mobile phase. The disappearance of the starting bromoketone spot indicates reaction completion.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A dense precipitate of anilinium hydrobromide will form.

    • Add 50 mL of water to the flask and stir for 15 minutes to dissolve the salt.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

    • Self-Validation Check: The aqueous washes are crucial for removing impurities. The final organic layer should be clear and neutral to pH paper.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by one of two methods:

      • A) Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

      • B) Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of toluene and load it onto a silica gel column. Elute with a gradient of toluene and ethyl acetate (e.g., starting from 100% toluene and gradually increasing to 95:5 toluene/ethyl acetate).

    • The expected yield is typically in the range of 55-70%.

Characterization

The final product, 2-(4-phenoxyphenyl)indole, should be characterized using standard spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the indole NH proton (a broad singlet around δ 8.0-8.5 ppm), aromatic protons on the indole core, and protons of the phenoxyphenyl substituent.

  • ¹³C NMR: Will show distinct signals for the indole and phenoxyphenyl carbons.

  • IR Spectroscopy: Look for a characteristic N-H stretching band around 3400 cm⁻¹. [10][11]* Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Safety and Handling
  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • α-Bromoacetophenones: These are lachrymators (tear-inducing) and skin irritants. All handling must be performed inside a fume hood.

  • Solvents: Toluene, ethyl acetate, and ethanol are flammable. Keep away from ignition sources. [12]* Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [13][14]

Conceptual Pathway: Utilizing (5-Amino-2-nitrophenyl)methanol

The synthesis of the target 2-(phenoxyphenyl)indole from (5-Amino-2-nitrophenyl)methanol is not a direct transformation and requires a multi-step approach. The presence of ortho-nitro and amino functionalities suggests a strategy involving reductive cyclization, a powerful method for indole synthesis from nitroarenes. [15][16] The proposed route is conceptual and would require significant optimization.

  • Step 1: Oxidation of Alcohol to Aldehyde.

    • The benzylic alcohol in (5-Amino-2-nitrophenyl)methanol can be selectively oxidized to the corresponding aldehyde, 5-Amino-2-nitrobenzaldehyde, using a mild oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (DCM).

  • Step 2: Knoevenagel Condensation.

    • The resulting aldehyde can undergo a Knoevenagel condensation with a compound containing an active methylene group, such as phenoxyacetonitrile, in the presence of a weak base like piperidine. [17]This would form an α,β-unsaturated nitrile intermediate.

  • Step 3: Reductive Cyclization.

    • The crucial step is the reductive cyclization of the nitro group. This can be achieved using various reagents, such as iron powder in acetic acid or catalytic hydrogenation over a palladium catalyst (Pd/C). [18][19]The reduction of the nitro group to an amino group would be followed by an in-situ intramolecular cyclization onto the nitrile, ultimately forming the indole ring. This would yield 5-Amino-2-(phenoxy)indole , a different but related indole scaffold.

This proposed pathway highlights the versatility of indole synthesis methodologies but also underscores the challenges of using complex starting materials. Each step would need careful optimization to manage chemoselectivity and achieve viable yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

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  • Zaitsev, A. V., et al. (2023). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules. Available at: [Link]

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  • Chakraborty, G., et al. (2023). Synthesis of disubstituted benzimidazoles involving o-phenylenediamine and aldehydes catalyzed by organotin(IV) compounds.
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Reaction conditions for using (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Conditions for Using (5-Amino-2-nitrophenyl)methanol

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application and reaction conditions for (5-Amino-2-nitrophenyl)methanol. This versatile trifunctional molecule serves as a valuable building block in organic synthesis, offering three distinct reactive centers: a primary aromatic amine, a nitro group, and a benzylic alcohol. Understanding the chemoselectivity and optimal conditions for reacting each of these groups is paramount to its successful use in the synthesis of complex target molecules, including pharmaceuticals and dye intermediates.[1][2]

This guide moves beyond simple procedural lists to explain the underlying principles and rationale for specific experimental choices, ensuring that protocols are not just followed, but understood.

Physicochemical Properties and Handling

(5-Amino-2-nitrophenyl)methanol is a solid at room temperature, typically appearing as a dark yellow powder.[3] Due to its functional groups, it possesses moderate polarity. Careful handling and storage are essential for maintaining its integrity and ensuring laboratory safety.

Table 1: Properties of (5-Amino-2-nitrophenyl)methanol
PropertyValueSource(s)
CAS Number 77376-03-5[4]
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][5]
Appearance Dark Yellow Solid[3]
Purity Typically ≥97%[4]
Storage 4°C, protect from light, inert atmosphere[3][4][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)[3]
Safety and Handling

As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Hazards: The compound is classified as harmful if swallowed (H302).[3][4] It may cause skin, eye, and respiratory irritation.[6]

  • Handling: Work in a well-ventilated fume hood. Avoid creating dust. Wash hands thoroughly after handling.[6][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Core Reactivity and Strategic Considerations

The synthetic utility of (5-Amino-2-nitrophenyl)methanol stems from the differential reactivity of its three functional groups. A successful synthetic strategy hinges on exploiting these differences to achieve chemoselective transformations.

G Workflow: Nitro Group Reduction start Start: (5-Amino-2-nitrophenyl)methanol reagents Reagents: SnCl2·2H2O Ethanol (Solvent) start->reagents 1. Add setup Reaction Setup: Combine reactants in flask Attach reflux condenser reagents->setup 2. Combine reaction Reaction: Heat to 70-80°C Monitor by TLC setup->reaction 3. Heat workup Work-up: Cool to RT Pour into ice water Neutralize with NaHCO3 reaction->workup 4. Quench extraction Extraction: Extract with Ethyl Acetate Wash with brine workup->extraction 5. Isolate purify Purification: Dry over Na2SO4 Filter and concentrate Column Chromatography extraction->purify 6. Purify product Product: (2,5-Diaminophenyl)methanol purify->product 7. Analyze

Caption: Experimental workflow for nitro group reduction.

Methodology: Reduction using Tin(II) Chloride (SnCl₂)

This method is highly effective and mild, preserving most other functional groups. [8][9]Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in alcoholic solvents. [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Amino-2-nitrophenyl)methanol (1.0 eq).

  • Reagent Addition: Add absolute ethanol as the solvent (approx. 10-15 mL per gram of starting material). To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to 70-80°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)MeOH or EtOH, RT, 1-5 atm H₂High yield, clean reactionMay cause hydrogenolysis of the benzylic -OH group
Metal/Acid (Iron) Fe powder, NH₄Cl or AcOHEtOH/H₂O, RefluxInexpensive, effectiveRequires filtration of iron salts, can be messy
Metal/Acid (Tin Chloride) SnCl₂·2H₂O, EtOH70-80 °CMild, highly chemoselective [9]Stoichiometric tin waste
Protocol 2: Selective N-Acylation

Acylation of the amino group is a common strategy for protection or for building amide-containing structures. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation can be readily achieved.

G Workflow: Selective N-Acylation start Start: (5-Amino-2-nitrophenyl)methanol reagents Reagents: Acetic Anhydride (1.1 eq) Pyridine (Solvent/Base) CH2Cl2 (Co-solvent) start->reagents 1. Prepare setup Reaction Setup: Dissolve starting material Cool to 0°C in ice bath reagents->setup 2. Combine reaction Reaction: Add Acetic Anhydride dropwise Stir at 0°C to RT setup->reaction 3. React workup Work-up: Quench with water Separate organic layer reaction->workup 4. Quench extraction Washing: Wash with 1M HCl Wash with sat. NaHCO3 Wash with brine workup->extraction 5. Wash purify Purification: Dry over Na2SO4 Filter and concentrate extraction->purify 6. Dry product Product: N-(5-(hydroxymethyl)-2-nitrophenyl)acetamide purify->product 7. Isolate

Caption: Experimental workflow for selective N-acylation.

Methodology: Acetylation with Acetic Anhydride

This procedure uses acetic anhydride as the acylating agent and pyridine as a base to neutralize the acetic acid byproduct.

  • Reaction Setup: Dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and pyridine (2.0 eq) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the acylated product, which can be purified further by recrystallization or chromatography if necessary.

Protocol 3: Diazotization and Subsequent Coupling (Azo Dye Formation)

Diazotization converts the primary amine into a versatile diazonium salt, which is a powerful electrophile for azo-coupling reactions to form vibrantly colored azo dyes. [10][11]This reaction must be performed at low temperatures as diazonium salts are unstable. [12] Methodology: Diazotization and Coupling with 2-Naphthol

This two-step, one-pot procedure first forms the diazonium salt, which is then immediately used to react with an activated aromatic coupling partner.

  • Diazotization Setup: In a beaker, suspend (5-Amino-2-nitrophenyl)methanol (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is often indicated by the solid dissolving. Stir for 15-20 minutes at 0-5°C.

  • Coupling Partner Preparation: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution. Cool this solution to 0-5°C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring. [12]An intensely colored precipitate (the azo dye) should form immediately.

  • Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Purification: Collect the solid dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it in a vacuum oven at a low temperature (e.g., 60°C). [12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Nitro Reduction Insufficient reducing agent; Deactivated catalyst (for hydrogenation); Short reaction time.Add more reducing agent; Use fresh catalyst; Increase reaction time and monitor by TLC.
Low Yield in N-Acylation Incomplete reaction; Product loss during acidic/basic washes.Ensure acylating agent is not degraded; Use a milder base (e.g., triethylamine); Avoid overly harsh pH during work-up.
O-Acylation Side Product Reaction temperature too high; Use of a highly reactive acylating agent without sufficient selectivity.Maintain low reaction temperatures (0°C); Use a less reactive acylating agent or a milder base.
Failed Diazotization Temperature too high, causing decomposition of the diazonium salt; Impure sodium nitrite.Strictly maintain temperature at 0-5°C; Use fresh, high-purity NaNO₂.
Multiple Products in Reduction Over-reduction or side reactions; Hydrogenolysis of the C-O bond in catalytic hydrogenation.Switch to a milder, more chemoselective reducing agent like SnCl₂; [9]Reduce reaction time/pressure for hydrogenation.

Conclusion

(5-Amino-2-nitrophenyl)methanol is a potent synthetic intermediate whose value is unlocked through the careful and selective manipulation of its functional groups. By understanding the principles of chemoselectivity and applying the robust protocols detailed in this guide, researchers can effectively utilize this compound to build a diverse array of complex molecules for applications in medicinal chemistry, materials science, and beyond.

References

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Application Notes and Protocols: Derivatization of (5-Amino-2-nitrophenyl)methanol for Polymer Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of (5-Amino-2-nitrophenyl)methanol. This versatile bifunctional molecule serves as a valuable building block for the synthesis of novel functional polymers. The inherent amino and hydroxyl moieties, coupled with the photosensitive nitro group, offer a rich platform for chemical modification and subsequent polymerization. These application notes detail strategic derivatization pathways, including selective protection of the amine, and esterification or acylation of the alcohol. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes. The aim is to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in the development of advanced polymer systems, such as photosensitive materials and functional bioconjugates.

Introduction: The Strategic Advantage of (5-Amino-2-nitrophenyl)methanol in Polymer Science

(5-Amino-2-nitrophenyl)methanol, with its unique trifecta of functional groups—a primary amine, a primary alcohol, and a nitro group on an aromatic ring—presents a significant opportunity for the rational design of functional polymers.[1] The spatial arrangement of these groups allows for selective chemical transformations, enabling its incorporation into polymer backbones or as pendant groups.

The key attributes of this molecule for polymer development are:

  • Bifunctionality for Polymerization: The amino and hydroxyl groups can both serve as points for polymerization, allowing for the synthesis of polyesters, polyamides, polyurethanes, and other polymer classes.

  • Photosensitivity: The ortho-nitrobenzyl alcohol moiety is a well-established photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to cleavage of the benzylic carbon-oxygen bond.[2] This property can be harnessed to create photodegradable polymers or to release encapsulated agents in a controlled manner.

  • Reactive Handles for Post-Polymerization Modification: The amino and nitro groups can be further modified after polymerization to introduce additional functionalities, such as targeting ligands, imaging agents, or cross-linking sites.

This guide will focus on the essential derivatization strategies to prepare (5-Amino-2-nitrophenyl)methanol for its successful integration into polymeric structures.

Foundational Knowledge: Understanding the Reactivity Profile

The successful derivatization of (5-Amino-2-nitrophenyl)methanol hinges on understanding the differential reactivity of its functional groups. The primary amine is a potent nucleophile and is susceptible to a wide range of reactions, including acylation, alkylation, and sulfonylation.[3] The primary alcohol is also nucleophilic but generally less so than the amine. The nitro group is an electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the benzylic proton.

A critical first step in many synthetic strategies is the protection of the more reactive amino group to allow for selective modification of the hydroxyl group.[3][4] This is essential to prevent undesired side reactions and to ensure the formation of well-defined monomer structures.

Derivatization Strategies and Protocols

This section outlines key derivatization protocols. The choice of strategy will depend on the desired final polymer structure and properties.

Selective Protection of the Amino Group

To facilitate the selective derivatization of the hydroxyl group, the amino group must first be protected. A common and effective method is the formation of a carbamate, such as a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid.[5]

Protocol 3.1.1: Boc-Protection of (5-Amino-2-nitrophenyl)methanol

This protocol describes the synthesis of tert-butyl (3-(hydroxymethyl)-4-nitrophenyl)carbamate.

Materials:

  • (5-Amino-2-nitrophenyl)methanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (5-Amino-2-nitrophenyl)methanol in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

  • Stir the reaction for 12-18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure Boc-protected product.

Expected Outcome: A yellow solid. The success of the reaction can be confirmed by ¹H NMR spectroscopy, observing the appearance of the tert-butyl proton signal around 1.5 ppm and a shift in the aromatic proton signals.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_compound (5-Amino-2-nitrophenyl)methanol reaction THF, Triethylamine Room Temperature, 12-18h start_compound->reaction boc_anhydride Di-tert-butyl dicarbonate boc_anhydride->reaction workup Aqueous Workup Extraction with EtOAc reaction->workup Quench purification Column Chromatography workup->purification product Boc-protected (5-Amino-2-nitrophenyl)methanol purification->product

Esterification of the Hydroxyl Group

With the amino group protected, the hydroxyl group can be readily esterified to introduce a polymerizable moiety, such as an acrylate or methacrylate group. This converts the molecule into a monomer suitable for free-radical polymerization.

Protocol 3.2.1: Methacrylation of Boc-Protected (5-Amino-2-nitrophenyl)methanol

This protocol details the synthesis of (5-((tert-butoxycarbonyl)amino)-2-nitrophenyl)methyl methacrylate.

Materials:

  • Boc-protected (5-Amino-2-nitrophenyl)methanol (1.0 eq)

  • Methacryloyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add methacryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the pure methacrylate monomer.

Expected Outcome: A solid product. ¹H NMR spectroscopy should confirm the presence of the methacrylate vinyl protons (typically two signals between 5.5 and 6.5 ppm) and the methyl group protons.

Methacrylation_Reaction reactant {Boc-protected (5-Amino-2-nitrophenyl)methanol | C₁₂H₁₆N₂O₅} product {Methacrylated Monomer | C₁₆H₂₀N₂O₆} reactant->product TEA, DCM 0 °C to RT reagent {Methacryloyl chloride | C₄H₅ClO} reagent->product

Polymerization of Derivatized Monomers

Once the desired monomer has been synthesized, it can be polymerized using various techniques. For acrylate and methacrylate derivatives, free-radical polymerization methods are common.

Free-Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often preferred as they allow for control over molecular weight and dispersity.[6] However, simpler free-radical polymerization initiated by thermal or photoinitiators can also be employed.

Protocol 4.1.1: Thermal-Initiated Free-Radical Polymerization

Materials:

  • Methacrylated monomer (e.g., from Protocol 3.2.1)

  • Azobisisobutyronitrile (AIBN) (initiator, ~1 mol% relative to monomer)

  • Anhydrous solvent (e.g., THF, DMF, or dioxane)

Procedure:

  • Dissolve the monomer and AIBN in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Backfill the flask with an inert gas.

  • Heat the reaction mixture to the appropriate temperature for AIBN decomposition (typically 60-80 °C) and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • To isolate the polymer, precipitate the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Filter the precipitated polymer and dry it under vacuum.

Characterization of Monomers and Polymers

Thorough characterization is essential to confirm the identity and purity of the synthesized monomers and the properties of the resulting polymers.

Technique Monomer Characterization Polymer Characterization
¹H and ¹³C NMR Confirm chemical structure, purityConfirm polymer structure, estimate monomer conversion
FTIR Spectroscopy Identify functional groups (e.g., C=O, N-H, NO₂)Confirm presence of monomer repeat units
Mass Spectrometry Determine exact mass and confirm molecular formulaNot typically used for high molecular weight polymers
Melting Point Assess purityDetermine thermal properties (e.g., glass transition temp.)
Gel Permeation Chromatography (GPC) N/ADetermine molecular weight (Mn, Mw) and dispersity (Đ)
UV-Vis Spectroscopy Determine absorption maximaStudy photophysical properties

Deprotection and Post-Polymerization Modification

A key advantage of this system is the ability to perform further chemical modifications after polymerization.

  • Amine Deprotection: The Boc group can be removed by treating the polymer with an acid such as trifluoroacetic acid (TFA) in DCM. This exposes the primary amine for further functionalization.

  • Nitro Group Reduction: The nitro group can be reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides another site for modification.

  • Photocleavage: The ortho-nitrobenzyl linkage can be cleaved by UV irradiation (typically around 365 nm), leading to polymer degradation or release of pendant groups.

Conclusion

(5-Amino-2-nitrophenyl)methanol is a highly versatile building block for the development of advanced functional polymers. Through strategic derivatization, including selective protection of the amine and modification of the hydroxyl group, a wide range of monomers can be synthesized. These monomers can be polymerized to create materials with tunable properties, including photosensitivity, which is of great interest for applications in drug delivery, tissue engineering, and materials science. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this valuable compound.

References

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The Strategic Role of (5-Amino-2-nitrophenyl)methanol in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

(5-Amino-2-nitrophenyl)methanol, a substituted nitroaniline, is emerging as a critical starting material in the synthesis of a variety of specialized organic molecules.[1][2] Within the agrochemical sector, its true potential is realized as a precursor to the benzimidazole class of fungicides, a group of systemic antifungal agents that have been instrumental in crop protection for decades.[3][4] The strategic placement of its amino, nitro, and methanol functionalities provides a versatile scaffold for the construction of complex, biologically active compounds.

The core utility of (5-Amino-2-nitrophenyl)methanol lies in its ortho-nitroaniline structure, which is the foundational component for forming the benzimidazole heterocyclic ring system. This guide provides an in-depth exploration of the application of (5-Amino-2-nitrophenyl)methanol in the synthesis of benzimidazole-based agrochemicals, offering detailed protocols, mechanistic insights, and practical application notes for research and development professionals.

The Synthetic Keystone: From Nitroaniline to Benzimidazole

The conversion of ortho-nitroanilines to benzimidazoles is a cornerstone of heterocyclic chemistry and a key step in the production of many agrochemicals. The process hinges on a reductive cyclization reaction. First, the nitro group is reduced to an amine, forming a highly reactive ortho-diamine intermediate. This intermediate then undergoes cyclization with a one-carbon synthon to form the stable benzimidazole ring.

A proposed synthetic pathway leveraging (5-Amino-2-nitrophenyl)methanol to produce a 5-(hydroxymethyl)benzimidazole scaffold, a precursor to a range of potential fungicides, is outlined below. This scaffold can be further elaborated; for instance, reaction with methyl chloroformate could lead to a carbendazim analogue.

A (5-Amino-2-nitrophenyl)methanol B 4-Amino-2-aminophenyl)methanol (ortho-diamine intermediate) A->B Reduction (e.g., Na2S2O4 or H2/Pd-C) D 5-(Hydroxymethyl)-1H-benzimidazole B->D Cyclization C One-Carbon Synthon (e.g., Formic Acid) C->D E Further Derivatization (e.g., with Methyl Chloroformate) D->E F 5-(Hydroxymethyl)benzimidazole Fungicide Analogue E->F

Caption: Proposed synthesis of a benzimidazole fungicide analogue.

Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 5-(Hydroxymethyl)-1H-benzimidazole

This protocol is adapted from established methods for the one-pot synthesis of benzimidazoles from ortho-nitroanilines and provides a reliable procedure for laboratory-scale synthesis.[5]

Principle: This procedure employs sodium dithionite (Na₂S₂O₄) as a reducing agent to convert the nitro group of (5-Amino-2-nitrophenyl)methanol to an amine in situ. The resulting ortho-diamine immediately reacts with formic acid, which serves as the one-carbon source, to form the benzimidazole ring in a single pot. This method is efficient, avoids the isolation of the often-unstable diamine intermediate, and proceeds under relatively mild conditions.

Materials:

  • (5-Amino-2-nitrophenyl)methanol (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq)

  • Formic Acid (HCOOH) (2.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add formic acid (2.0 eq) followed by the portion-wise addition of sodium dithionite (3.0 eq). The reaction is exothermic, and gas evolution may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(Hydroxymethyl)-1H-benzimidazole.

Expected Results and Characterization:

The successful synthesis will yield a solid product. Characterization should be performed using standard analytical techniques.

ParameterExpected Result
Yield 75-85%
Appearance Off-white to light brown solid
¹H NMR Peaks corresponding to aromatic, methylene, and imidazole protons
¹³C NMR Peaks corresponding to aromatic, methylene, and imidazole carbons
Mass Spec Molecular ion peak corresponding to C₈H₈N₂O
IR Bands for O-H, N-H, and C=N stretching

Application Notes in Agrochemical Research

Mechanism of Action of Benzimidazole Fungicides

Benzimidazole fungicides, including the well-known carbendazim, are systemic agrochemicals that are absorbed by the plant and translocated within its tissues, providing both curative and preventative action against a broad spectrum of fungal pathogens.[6][7] Their primary mode of action is the disruption of microtubule assembly in fungal cells.[8]

Specifically, these fungicides bind to the β-tubulin protein, a subunit of microtubules.[9][10] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.[11] By disrupting this process, benzimidazoles effectively halt mitosis in fungal cells, leading to the cessation of growth and eventual cell death.[9] This targeted action on a fundamental cellular process accounts for their high efficacy.

cluster_0 Fungal Cell A Benzimidazole Fungicide B β-tubulin protein A->B Binds to D Microtubule Polymerization A->D Inhibits C Tubulin dimers C->D Polymerize to form E Mitotic Spindle Formation D->E Essential for F Cell Division (Mitosis) E->F Required for G Fungal Growth Inhibition F->G Leads to

Caption: Mechanism of action of benzimidazole fungicides.

Spectrum of Activity and Agricultural Applications

Benzimidazole fungicides are effective against a wide range of fungal pathogens, particularly Ascomycetes and Basidiomycetes.[12] They are used on a variety of crops, including cereals, fruits, vegetables, and ornamentals to control diseases such as:[13]

  • Powdery mildew

  • Leaf spots

  • Blights

  • Fruit rots

They are available in various formulations, including wettable powders, suspension concentrates, and granules, and can be applied as foliar sprays, seed treatments, or soil drenches.[7]

Resistance Management

The single-site mode of action of benzimidazole fungicides makes them prone to the development of resistance in fungal populations.[14] Resistance typically arises from point mutations in the β-tubulin gene, which alter the fungicide's binding site.[15] To mitigate the risk of resistance, it is crucial to implement a robust resistance management strategy. The Fungicide Resistance Action Committee (FRAC) provides the following recommendations:[13]

  • Tank Mixing: Apply benzimidazoles in a tank mix with a fungicide that has a different mode of action.

  • Alternation: Rotate the use of benzimidazoles with fungicides from different FRAC groups.

  • Limited Applications: Adhere to the recommended maximum number of applications per season.

  • Integrated Pest Management (IPM): Incorporate cultural and biological control methods to reduce reliance on fungicides.[16]

By utilizing (5-Amino-2-nitrophenyl)methanol as a strategic building block, agrochemical researchers can develop novel benzimidazole derivatives with potentially improved efficacy and a broader spectrum of activity. The provided protocol offers a reliable starting point for the synthesis of these valuable compounds, while the application notes provide the necessary context for their effective and sustainable use in modern agriculture.

References

  • Güzel, E., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4145-4161. [Link]

  • Fungicide Resistance Action Committee (FRAC). (n.d.). Benzimidazoles. [Link]

  • Whittaker, S. G., et al. (2008). Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. Journal of Pharmacology and Experimental Therapeutics, 328(2), 387-393. [Link]

  • CN105601572A - Carbendazim preparation technology. (2016).
  • Vasić, V. P., et al. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277-282. [Link]

  • Bian, S., et al. (2024). Research Progress on Benzimidazole Fungicides: A Review. Molecules, 29(2), 488. [Link]

  • Mohammadi, A. A., et al. (2015). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. Organic Chemistry International, 2015, 1-6. [Link]

  • MySkinRecipes. (n.d.). (5-Amino-2-nitrophenyl)methanol. [Link]

  • New Zealand Plant Protection Society. (2023). Methyl Benzimidazole Carbamate (MBC) [Group 1] management strategy. [Link]

  • Shi, Z., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 849-857. [Link]

  • PubChem. (n.d.). Carbendazim. [Link]

  • Yang, D., et al. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • CropLife Australia. (2021). Resistance Management Strategies – insecticides, fungicides and herbicides (2021–2022). [Link]

  • Al-Ostath, A. I., & El-Zaria, M. E. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(5), 517-531. [Link]

  • Fernández-Ortuño, D., et al. (2018). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. Scientific Reports, 8(1), 1-11. [Link]

  • Farag, A. M., et al. (2015). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Journal of the Chinese Chemical Society, 62(7), 623-628. [Link]

  • CN105601572B - A kind of preparation process of carbendazim. (2018).
  • Li, J., et al. (2017). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 15(43), 9172-9176. [Link]

  • Bian, S., et al. (2024). Research Progress on Benzimidazole Fungicides: A Review. [Link]

  • Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. [Link]

  • Agri Farming. (2024, February 20). Carbendazim: Overview, Uses, and Application in Fungal Disease Management [Video]. YouTube. [Link]

  • US4550174A - Process for reducing the proportions of byproducts in the synthesis of carbendazim. (1985).
  • Chen, S., et al. (2016). Management of benzimidazole fungicide resistance in eggplant brown rot (Phomopsis vexans) with pyraclostrobin. Phytoparasitica, 44(3), 313-324. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Carbendazole? Synapse. [Link]

  • el-Naem, S. I., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]

  • Wang, C., et al. (2019). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[9][17]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry, 17(2), 299-303. [Link]

  • Traoré, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc., 18(11), 245. [Link]

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Application Notes and Protocols for the Synthesis of 1-Benzofurans from (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-Benzofurans are a pivotal class of heterocyclic compounds widely encountered in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] This document provides a comprehensive, in-depth technical guide for the synthesis of 1-benzofurans, commencing with the commercially available starting material, (5-Amino-2-nitrophenyl)methanol.[2][3][4] The synthetic strategy delineated herein is a multi-step process, designed to be robust and reproducible in a standard laboratory setting. Each step is elucidated with detailed protocols, mechanistic insights, and safety considerations critical for successful and safe execution.

The proposed synthetic pathway involves three key transformations:

  • Diazotization and Hydrolysis: Conversion of the starting amino-nitrophenyl methanol into a hydroxy-nitrophenyl methanol intermediate via a diazotization reaction followed by hydrolysis.

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine, yielding a crucial ortho-aminophenol derivative.

  • Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the ortho-aminophenol intermediate to furnish the final 1-benzofuran product.

This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen reagents and conditions, empowering researchers to understand, adapt, and troubleshoot the synthesis as needed.

Overall Synthetic Workflow

The complete synthetic route from (5-Amino-2-nitrophenyl)methanol to 1-benzofuran is depicted in the workflow diagram below.

Synthetic Workflow A (5-Amino-2-nitrophenyl)methanol B Diazonium Salt Intermediate A->B 1. NaNO2, H2SO4 2. 0-5 °C C (5-Hydroxy-2-nitrophenyl)methanol B->C H2O, Δ D (2-Amino-5-hydroxyphenyl)methanol C->D Fe, HCl E 1-Benzofuran D->E H+, Δ (Intramolecular Cyclization)

Caption: Synthetic workflow for the preparation of 1-benzofuran.

Experimental Protocols

PART 1: Synthesis of (5-Hydroxy-2-nitrophenyl)methanol

This initial stage focuses on the conversion of the amino group of the starting material into a hydroxyl group. This is achieved through a classical diazotization reaction, where the primary aromatic amine is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Step 1.1: Diazotization and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(5-Amino-2-nitrophenyl)methanol168.1510.01.68 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-5 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Deionized Water18.02-100 mL
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add (5-Amino-2-nitrophenyl)methanol (1.68 g, 10.0 mmol).

  • Carefully add 50 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while cooling the flask in an ice-water bath. Stir the mixture until a clear solution is obtained. Maintain the temperature at 0-5 °C.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Confirmation of Diazotization: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • Hydrolysis: Remove the ice bath and slowly heat the reaction mixture to 50-60 °C using a water bath. Nitrogen gas will evolve. Continue heating until the gas evolution ceases (approximately 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (5-Hydroxy-2-nitrophenyl)methanol.

Expected Outcome: A yellow to brownish solid. The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Synthesis of 1-Benzofuran

This part of the synthesis involves the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization to form the benzofuran ring.

Step 2.1: Reductive Cyclization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(5-Hydroxy-2-nitrophenyl)methanol169.145.00.85 g
Iron Powder (Fe)55.8525.01.40 g
Concentrated Hydrochloric Acid (HCl)36.46-10 mL
Ethanol46.07-50 mL
Ethyl Acetate88.11-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (5-Hydroxy-2-nitrophenyl)methanol (0.85 g, 5.0 mmol) and 50 mL of ethanol.

  • Add iron powder (1.40 g, 25.0 mmol) to the solution.

  • Reduction and Cyclization: Heat the mixture to reflux. Slowly add concentrated hydrochloric acid (10 mL) dropwise over 20 minutes. The reaction is exothermic.

  • Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Carefully neutralize the solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-benzofuran product.

Expected Outcome: A dark oil or solid. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights

A sound understanding of the reaction mechanisms is crucial for optimizing the synthesis and for troubleshooting any unexpected outcomes.

Mechanism of Diazotization and Hydrolysis

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation and Tautomerization cluster_4 Step 5: Diazonium Ion Formation cluster_5 Step 6: Hydrolysis NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4 H₂SO₄ H2SO4->HNO2 NaHSO4 NaHSO₄ HNO2_2 HNO₂ H2ONO+ H₂O⁺-N=O HNO2_2->H2ONO+ + H⁺ H+ H⁺ NO+ N≡O⁺ (Nitrosonium ion) H2ONO+->NO+ - H₂O H2O H₂O ArNH2 Ar-NH₂ ArNH2NO Ar-N⁺H₂-N=O ArNH2->ArNH2NO + N≡O⁺ NO+_2 N≡O⁺ ArNH2NO_2 Ar-N⁺H₂-N=O ArNHNOH Ar-N=N-OH ArNH2NO_2->ArNHNOH - H⁺, Tautomerization ArNHNOH_2 Ar-N=N-OH ArN2+ Ar-N₂⁺ (Diazonium ion) ArNHNOH_2->ArN2+ + H⁺, - H₂O ArN2+_2 Ar-N₂⁺ ArOH Ar-OH (Phenol) ArN2+_2->ArOH + H₂O, - H⁺, - N₂ N2 N₂

Caption: Mechanism of diazotization and subsequent hydrolysis.

The reaction is initiated by the in-situ formation of nitrous acid from sodium nitrite and a strong acid.[5] The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺).[6] The amino group of the starting material acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and tautomerization steps lead to the formation of a stable diazonium salt.[6] Finally, heating the aqueous solution of the diazonium salt leads to the loss of nitrogen gas and the formation of a phenyl cation, which is rapidly trapped by water to yield the desired phenol.[6]

Mechanism of Reductive Cyclization

Reductive Cyclization Mechanism cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Protonation of Hydroxymethyl Group cluster_2 Step 3: Intramolecular Nucleophilic Attack cluster_3 Step 4: Deprotonation and Aromatization ArNO2 Ar-NO₂ ArNH2 Ar-NH₂ ArNO2->ArNH2 [H] (e.g., Fe/HCl) ArNH2_CH2OH o-(H₂N)Ar-CH₂OH ArNH2_CH2OH2+ o-(H₂N)Ar-CH₂OH₂⁺ ArNH2_CH2OH->ArNH2_CH2OH2+ + H⁺ ArNH2_CH2OH2+_2 o-(H₂N)Ar-CH₂OH₂⁺ Cyclized_Intermediate Dihydrobenzofuran Intermediate ArNH2_CH2OH2+_2->Cyclized_Intermediate Intramolecular Sₙ2 Cyclized_Intermediate_2 Dihydrobenzofuran Intermediate Benzofuran 1-Benzofuran Cyclized_Intermediate_2->Benzofuran - H⁺

Caption: Plausible mechanism for the reductive cyclization.

The reaction commences with the reduction of the nitro group to a primary amine using a reducing agent such as iron in acidic media.[3] The acidic conditions then facilitate the protonation of the adjacent hydroxymethyl group, converting it into a good leaving group (water). The lone pair of electrons on the newly formed amino group then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the water molecule to form the five-membered furan ring. Subsequent deprotonation and aromatization lead to the final 1-benzofuran product.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • (5-Amino-2-nitrophenyl)methanol: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[2]

  • Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

  • Sodium Nitrite: A strong oxidizing agent. Contact with combustible materials may cause fire. It is toxic if swallowed.[7]

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry.[8][9] The procedure described herein uses the diazonium salt in solution, which is significantly safer. However, it is crucial to maintain the reaction temperature below 5 °C during its formation to prevent decomposition.[9]

  • Iron Powder: Flammable solid. Avoid creating dust.

  • Diethyl Ether and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

Waste Disposal:

  • Aqueous acidic and basic wastes should be neutralized before disposal.

  • Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

  • Residual diazonium salts in the reaction mixture can be quenched by the addition of a reducing agent like hypophosphorous acid before disposal.[9]

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. Available at: [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. Available at: [Link]

  • Method for preparing p-hydroxyphenyl ethanol. Google Patents.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][8]imidazo[1,2-c]quinazolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • Waste Stream Recycling within Diazotizations. ChemistryViews. Available at: [Link]

  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. Google Patents.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available at: [Link]

  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. University of Pittsburgh. Available at: [Link]

  • An efficient, catalyst-free and aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives and their antioxidant activity. RSC Advances. Available at: [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. Available at: [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. Available at: [Link]

  • 2-Nitrophenol. PubChem. Available at: [Link]

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Application Note & Protocols: Leveraging (5-Amino-2-nitrophenyl)methanol for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aromatic compounds serve as foundational pillars in the synthesis of complex molecular architectures, particularly within medicinal chemistry and materials science. Among these, (5-Amino-2-nitrophenyl)methanol stands out as a uniquely versatile precursor.[1] Its strategic placement of amino, nitro, and hydroxymethyl functional groups on a phenyl ring offers a rich platform for constructing diverse heterocyclic systems. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for transforming this key intermediate into high-value benzimidazole and quinoxaline derivatives, scaffolds renowned for their wide-ranging biological activities.[2]

Introduction: The Strategic Value of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol is more than a simple aromatic alcohol; it is a masked ortho-diamine. The core of its synthetic utility lies in the facile reduction of the nitro group ortho to the existing amino group. This transformation, typically performed in situ, generates a highly reactive 1,2,4-trisubstituted benzene derivative: 4-(hydroxymethyl)benzene-1,2-diamine. This transient intermediate is the linchpin for subsequent cyclization reactions.

The resulting heterocyclic products, such as benzimidazoles and quinoxalines, are privileged structures in drug discovery. Benzimidazole cores are found in numerous therapeutic agents, exhibiting antimicrobial, antiviral, and anticancer properties, partly due to their structural similarity to naturally occurring nucleotides.[2] Quinoxalines are also prominent in pharmaceuticals, with applications as anticancer, antimalarial, and anti-inflammatory agents.[3]

This document outlines the foundational chemistry, provides validated, step-by-step protocols, and explains the rationale behind the experimental design for researchers aiming to exploit (5-Amino-2-nitrophenyl)methanol as a strategic starting material.

Physicochemical Properties of the Starting Material
PropertyValueSource
Chemical Name (5-Amino-2-nitrophenyl)methanol[4]
CAS Number 77376-03-5[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Appearance Dark Yellow Solid[5][6]
Solubility Soluble in DMF, DMSO, THF[5]

Core Synthetic Strategy: The Reductive Cyclization Pathway

The overarching strategy involves a two-stage, one-pot process. The first and most critical stage is the chemoselective reduction of the nitro group. The second stage involves the introduction of a dielectrophilic reagent that undergoes condensation with the newly formed diamine to construct the desired heterocyclic ring.

G cluster_0 Overall Synthetic Workflow A (5-Amino-2-nitrophenyl)methanol B Key Intermediate (in situ generated 4-(hydroxymethyl)benzene-1,2-diamine) A->B Nitro Group Reduction C Benzimidazole Derivatives B->C + Aldehyde or Carboxylic Acid D Quinoxaline Derivatives B->D + α-Diketone

Caption: High-level overview of the synthetic strategy.

The Critical Step: Nitro Group Reduction

The choice of reducing agent is paramount to the success of the overall synthesis. The goal is to selectively reduce the nitro group to an amine while preserving the primary amino and benzyl alcohol functionalities. Several methods are effective, with catalytic transfer hydrogenation being a preferred approach due to its mild conditions and high selectivity.[7]

  • Rationale for Catalytic Transfer Hydrogenation: This method avoids the use of harsh, pyrophoric reagents or high-pressure hydrogen gas. Formic acid or its salts (like ammonium formate) can serve as the hydrogen source in the presence of a palladium or platinum catalyst.[7][8] This system is highly efficient for reducing nitroarenes to anilines and is tolerant of many other functional groups.[9]

Protocol 1: Synthesis of 2-Aryl-5-(hydroxymethyl)-1H-benzimidazoles

This protocol details the reaction of the in situ generated diamine with an aromatic aldehyde. The reaction proceeds via a condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring.[2][10]

G cluster_1 Workflow for Benzimidazole Synthesis Start Start: (5-Amino-2-nitrophenyl)methanol + Aromatic Aldehyde Step1 Step 1: Reductive Cyclization - Add Pd/C Catalyst - Add Formic Acid (H-source) - Heat to 60-80 °C Start->Step1 Step2 Step 2: Reaction Monitoring - Monitor via TLC for disappearance of starting material Step1->Step2 Step3 Step 3: Work-up - Cool and filter catalyst - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent Step2->Step3 Step4 Step 4: Purification - Column Chromatography (Silica Gel) Step3->Step4 End End Product: 2-Aryl-5-(hydroxymethyl)-1H-benzimidazole Step4->End

Caption: Step-by-step experimental workflow for benzimidazole synthesis.

Detailed Experimental Procedure

Materials:

  • (5-Amino-2-nitrophenyl)methanol (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 equiv)

  • Palladium on carbon (10% Pd, 5-10 mol%)

  • Formic acid (HCOOH, 4-6 equiv)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Ethyl acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (5-Amino-2-nitrophenyl)methanol (e.g., 168 mg, 1.0 mmol) and the selected aromatic aldehyde (1.1 mmol).

  • Solvent Addition: Add methanol or ethanol (10-15 mL). Stir the mixture until all solids are dissolved or well-suspended.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol %).

  • Initiation of Reduction: Slowly add formic acid (4-6 mmol) to the stirring suspension. The reaction is often exothermic.

    • Expertise Note: The formic acid serves as the hydrogen donor for the catalytic transfer hydrogenation, reducing the nitro group to an amine.[8] This in situ formation of the diamine allows it to be immediately trapped by the aldehyde, minimizing side reactions like polymerization.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Work-up - Neutralization & Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add ethyl acetate (20 mL) and carefully neutralize with saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-aryl-5-(hydroxymethyl)-1H-benzimidazole.

Protocol 2: Synthesis of 2-Aryl-6-(hydroxymethyl)quinoxalines

This protocol utilizes an α-diketone (e.g., benzil) as the dielectrophilic partner. The reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is a classic, high-yielding method for quinoxaline synthesis.[3][11]

G cluster_2 Workflow for Quinoxaline Synthesis Start Start: (5-Amino-2-nitrophenyl)methanol Step1 Step 1: Nitro Reduction - Add Pd/C Catalyst - Add Formic Acid - Heat to 60 °C Start->Step1 Step2 Step 2: Intermediate Formation - Monitor via TLC for diamine formation - Filter catalyst Step1->Step2 Step3 Step 3: Cyclocondensation - Add α-Diketone (e.g., Benzil) - Add catalytic acetic acid - Stir at room temp or gentle heat Step2->Step3 Step4 Step 4: Isolation & Purification - Precipitate product or extract - Recrystallize or use Column Chromatography Step3->Step4 End End Product: 2,3-Diaryl-6-(hydroxymethyl)quinoxaline Step4->End

Caption: Step-by-step experimental workflow for quinoxaline synthesis.

Detailed Experimental Procedure

Materials:

  • (5-Amino-2-nitrophenyl)methanol (1.0 equiv)

  • α-Diketone (e.g., benzil) (1.0 equiv)

  • Palladium on carbon (10% Pd, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 5-10 equiv) or Formic Acid

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reduction to Diamine: In a round-bottom flask, dissolve (5-Amino-2-nitrophenyl)methanol (168 mg, 1.0 mmol) in ethanol (15 mL). Add ammonium formate (315 mg, 5.0 mmol) followed by 10% Pd/C (5-10 mol%).

    • Trustworthiness Note: This first stage must be brought to completion before proceeding. The formation of the diamine can be monitored by TLC. An incomplete reduction will lead to a complex mixture of products and purification challenges.

  • Heat the mixture to reflux for 1-3 hours until the starting material is fully consumed (as monitored by TLC).

  • Catalyst Removal: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethanol. The filtrate contains the desired 4-(hydroxymethyl)benzene-1,2-diamine and is used directly in the next step.

  • Cyclocondensation: To the filtrate, add the α-diketone (e.g., benzil, 210 mg, 1.0 mmol) and a few drops of glacial acetic acid to catalyze the condensation.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours. The product often precipitates from the solution upon formation.

  • Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold ethanol.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in DCM, wash with water, dry over MgSO₄, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure 2,3-diaryl-6-(hydroxymethyl)quinoxaline.

Conclusion

(5-Amino-2-nitrophenyl)methanol is a potent and highly adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols described herein for benzimidazole and quinoxaline synthesis are robust, rely on well-established chemical principles, and can be readily adapted for a wide variety of aldehyde and diketone substrates. By understanding the core strategy of reductive cyclization, researchers can unlock the potential of this intermediate to rapidly generate libraries of novel compounds for drug discovery and development programs.

References

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]

  • 2-AMINO-5-NITROPHENOL. NCBI Bookshelf. Available at: [Link]

  • Ullmann Reaction. BYJU'S. Available at: [Link]

  • Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation. Available at: [Link]

  • To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Practical Experiment 1: Benzimidazole from orthophenylene diamine. SlideShare. Available at: [Link]

  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[ d]imidazoles. PubMed. Available at: [Link]

  • (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • p-Phenylenediamine. CIR Report Data Sheet. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Available at: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Academia.edu. Available at: [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Para-phenylenediamine allergy: current perspectives on diagnosis and management. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. American Contact Dermatitis Society. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available at: [Link]

  • Addressing the conundrums of p-phenylenediamine hair dye allergy by applying Friedmann's principles of contact sensitization. PubMed. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of reactions involving (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Amino-2-nitrophenyl)methanol

Welcome to the technical support center for (5-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the reactivity of this versatile synthetic intermediate.

Foundational Concepts: Understanding the Reactivity of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) is a valuable building block in medicinal chemistry and materials science, often used in the synthesis of antimicrobial agents and other complex molecules.[1] Its utility stems from the unique interplay of its three functional groups: a nucleophilic aromatic amine, a reactive primary benzylic alcohol, and a strongly electron-withdrawing nitro group.

  • Amino Group (-NH₂): This group is nucleophilic and basic. It readily reacts with electrophiles and is susceptible to oxidation. In acidic media, it is protonated to form an anilinium ion (-NH₃⁺), which dramatically alters its electronic influence from an activating, ortho-, para- directing group to a deactivating, meta- directing group.[2]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and makes the protons on the ring more acidic. It is also readily reduced to other functional groups, such as hydroxylamines or amines, offering further synthetic pathways.[3]

  • Hydroxymethyl Group (-CH₂OH): As a primary benzylic alcohol, this group is prone to oxidation to the corresponding aldehyde or carboxylic acid. It can also be converted into a good leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions.

The primary challenge in using this molecule is achieving chemoselectivity —directing a reaction to one functional group while leaving the others untouched.

General FAQs

Q1: Why are my reactions with (5-Amino-2-nitrophenyl)methanol resulting in a complex mixture of products?

A1: The inherent reactivity of the multiple functional groups is the principal cause. Without a carefully planned strategy, reagents intended for the hydroxymethyl group can react with the amino group, or reaction conditions can cause unwanted side reactions like oxidation or reduction. For instance, an oxidizing agent meant to convert the alcohol to an aldehyde might also oxidize the electron-rich amino group, leading to polymerization or the formation of colored impurities.[2]

Q2: Is it always necessary to use a protecting group for the amine?

A2: While not universally required, protecting the amino group is a highly effective strategy for improving yield and selectivity.[4] Protection prevents the amine from competing in reactions targeting the alcohol and shields it from oxidation. Converting the amine to an amide (e.g., an acetamide or a carbamate like Boc) temporarily removes its nucleophilicity and basicity, simplifying the reaction profile significantly.[2][4]

Q3: What are the stability limitations of this compound?

A3: (5-Amino-2-nitrophenyl)methanol should be stored in a cool, dark place under an inert atmosphere.[1][5] It is sensitive to strong oxidizing agents and can discolor upon exposure to light and air. It is a solid, typically dark yellow in color.[1] In solution, its stability depends on the pH and solvent; strong acidic or basic conditions can promote side reactions.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

A: This common issue typically points to one of three areas: reagent quality, reaction conditions, or inherent substrate reactivity.

  • Poor Reagent Activation/Quality: If your reaction involves converting the alcohol to a leaving group (e.g., using MsCl or TsCl), ensure the base (like triethylamine or pyridine) is dry and of high purity. Water contamination will quench the highly reactive sulfonyl chloride. Similarly, ensure all reagents are within their shelf-life.

  • Sub-optimal Temperature: Many reactions require an initial activation energy. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary. However, always monitor for byproduct formation, as heat can also accelerate decomposition.

  • Insufficient Stoichiometry: Ensure you are using an appropriate excess of the reagent, particularly if it is susceptible to degradation by trace moisture or air. A slight excess (e.g., 1.1-1.5 equivalents) is often beneficial.

Q: My starting material seems to be decomposing, resulting in a dark, tarry reaction mixture.

A: This indicates a stability issue, often caused by oxidation or an overly harsh reaction environment.

  • Oxidation: The amino group is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[2]

  • Temperature Control: For exothermic reactions, such as nitrations or reactions with highly reactive electrophiles, failure to maintain strict temperature control can lead to thermal runaway and decomposition.[2] Always use an ice bath for dropwise addition of potent reagents.[2]

Issue 2: Formation of Byproducts

Q: My desired product is contaminated with a byproduct that has a higher molecular weight. What could it be?

A: This often suggests an intermolecular side reaction. A likely candidate is the formation of a secondary amine or an ether. If the alcohol is converted to a leaving group, a second molecule of the starting material can act as a nucleophile (via its amino group) to displace it, forming a dimer. Protecting the amino group is the most effective way to prevent this.

Q: I am trying to reduce the nitro group, but my benzylic alcohol is also being affected. How can I improve selectivity?

A: The choice of reducing agent is paramount for chemoselective nitro reduction.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is highly effective for nitro reduction but can also lead to hydrogenolysis of the benzylic C-O bond, especially under acidic conditions or with prolonged reaction times, cleaving the alcohol group entirely.

  • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/NH₄Cl): These methods are often more chemoselective for the nitro group in the presence of a benzylic alcohol. Tin(II) chloride in concentrated HCl or iron powder in the presence of an electrolyte like ammonium chloride are classic choices that typically preserve the alcohol functionality.[3]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Poor reagent quality/moisture.[2] 2. Insufficient temperature. 3. Steric hindrance.1. Use fresh, anhydrous reagents and solvents. 2. Cautiously increase reaction temperature while monitoring by TLC. 3. Consider a less sterically hindered reagent or a more active catalyst.
Formation of Dark, Tarry Material 1. Oxidation of the amino group.[2] 2. Reaction temperature too high.[2]1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Maintain strict temperature control, especially during reagent addition.
Multiple Isomeric Products 1. In reactions on the aromatic ring, incorrect directing effects.1. If the amine is protonated (acidic media), it becomes a meta-director. If free, it's an ortho-, para--director. Control the pH to influence regioselectivity.
Product is an Oil / Fails to Crystallize 1. Presence of impurities (e.g., isomers, solvent).[2] 2. Product is inherently low-melting.1. Purify via column chromatography. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal.[2] 3. Try recrystallization from a different solvent system.

Key Experimental Workflows & Protocols

Workflow 1: A General Strategy for Selective Modification

The most robust method for selectively reacting at the hydroxymethyl position involves a protection-reaction-deprotection sequence. This workflow minimizes side reactions and simplifies purification.

G cluster_0 A (5-Amino-2-nitrophenyl) methanol B N-Protected Intermediate A->B Protection (e.g., Boc₂O, TEA) C N-Protected, O-Functionalized Product B->C Reaction at -CH₂OH (e.g., Alkylation, Esterification) D Final O-Functionalized Product C->D Deprotection (e.g., TFA, HCl)

Caption: A robust three-step workflow for selective functionalization.

Protocol 1: Protection of the Amino Group (Boc Protection)

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, a common strategy to deactivate the amine towards electrophiles and oxidizing agents.

  • Setup: In a round-bottom flask, dissolve (5-Amino-2-nitrophenyl)methanol (1.0 eq.) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel if necessary.

Workflow 2: Troubleshooting Low Yield

When faced with a low yield, a logical diagnostic process is essential. This flowchart outlines a decision-making process to identify and rectify the issue.

G A Problem: Low Product Yield B Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) A->B C Case 1: High % of Starting Material B->C Incomplete Reaction D Case 2: Multiple Unidentified Spots B->D Byproduct Formation E Case 3: Baseline Material / Streaking B->E Decomposition F Action: - Increase Temperature - Add More Reagent - Check Reagent Quality C->F G Action: - Lower Temperature - Use Protecting Group - Run Under Inert Gas D->G H Action: - Milder Reaction Conditions - Check pH - Purify Immediately E->H

Caption: A decision tree for diagnosing the cause of low reaction yield.

Analytical Methods for Reaction Monitoring

Effective and timely reaction monitoring is crucial to maximizing yield and minimizing byproduct formation.

A. Thin Layer Chromatography (TLC):

  • Utility: The fastest and most common method for qualitative monitoring.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is standard. A good starting point is 70:30 Hexanes:Ethyl Acetate. Adjust polarity based on the relative retention factors (Rf) of your materials.

  • Visualization: The nitrophenyl group makes the compound and many of its derivatives visible under UV light (254 nm). Staining with potassium permanganate can also be used to visualize the alcohol group.

B. High-Performance Liquid Chromatography (HPLC):

  • Utility: Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[6]

  • Sample Protocol: Based on methods for similar aromatic nitro compounds, a reverse-phase HPLC method would be effective.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. For example, start at 10% B, ramp to 90% B over 15 minutes.

    • Detection: UV detector set to a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm or 330 nm).

    • Quantitation: Purity and conversion can be determined by peak area integration.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5963, 2-Amino-5-nitrophenol. Available at: [Link]

  • MDPI (2023). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Available at: [Link]

  • ResearchGate (2012). Synthesis of 2-amino-5-nitrophenol. Available at: [Link]

  • Taylor & Francis Online (2020). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase. Available at: [Link]

  • National Institutes of Health (NIH) (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) (2016). NMAM METHOD 2005. Available at: [Link]

  • ResearchGate (2019). Which method can i use to synthesize 5-amino-2-hydroxyacetophenone from 5-nitro-2-hydroxyacetophenobe without affecting carbonyl and alcohol group? Available at: [Link]

  • Indian Academy of Sciences (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Available at: [Link]

  • Mettler Toledo (2011). Nitrobenzyl reduction. Available at: [Link]

  • National Institutes of Health (NIH) (2015). Nitrophenyl-Group-Containing Heterocycles. Available at: [Link]

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Technical Support Center: Purification of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will explore common issues and provide scientifically-grounded solutions in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude (5-Amino-2-nitrophenyl)methanol?

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale. The three most common and effective techniques are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent system can be identified. It is highly scalable and cost-effective.

  • Flash Column Chromatography: This is the workhorse for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the product.

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the aromatic amino group to separate the compound from neutral or acidic impurities.[1][2]

Q2: How do I choose the best purification method for my specific sample?

The optimal strategy depends on an initial analysis of your crude material. A simple Thin Layer Chromatography (TLC) analysis can provide significant insight. The following decision workflow can guide your choice.

Purification_Decision_Tree Workflow: Selecting a Purification Method start Crude (5-Amino-2-nitrophenyl)methanol tlc Analyze by TLC start->tlc decision1 How many spots? tlc->decision1 one_spot One major spot (minor baseline or solvent front impurities) decision1->one_spot One multiple_spots Multiple distinct spots decision1->multiple_spots Multiple recrystallize Attempt Recrystallization one_spot->recrystallize decision2 Are impurities acidic or neutral? multiple_spots->decision2 acidic_neutral Yes decision2->acidic_neutral Yes similar_polarity No, or impurities have similar basicity decision2->similar_polarity No extraction Perform Acid-Base Extraction acidic_neutral->extraction chromatography Use Flash Column Chromatography similar_polarity->chromatography

Caption: Decision tree for selecting the optimal purification technique.

Q3: What are the common physical and chemical properties of (5-Amino-2-nitrophenyl)methanol I should know?

Understanding the compound's properties is critical for designing a purification strategy.

PropertyValueSignificance for PurificationSource
Appearance Dark Yellow / Brown SolidColor can indicate purity; highly purified material should have a consistent color.[3][4][5]
Molecular Weight 168.15 g/mol Essential for calculating molar quantities and reaction yields.[3][6]
Solubility Soluble: DMF, DMSO, THF, Ethanol, Acetone, Methanol. Slightly soluble: Water.Crucial for selecting recrystallization solvents and chromatography mobile phases.[4][7]
Functional Groups Aromatic Amine, Nitro Group, Primary AlcoholThe basic amino group allows for acid-base extraction. The polar alcohol and nitro groups influence solubility and interaction with chromatography stationary phases.[8][9]

Troubleshooting Guide

Recrystallization

Q4: My product is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

Causality: Oiling out occurs when the dissolved solid comes out of the supersaturated solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of impurities is very high, leading to a significant melting point depression.

Solutions:

  • Lower the Crystallization Temperature: Instead of letting the solution cool to room temperature, try cooling it much more slowly, perhaps by placing the flask in a large, insulated container.

  • Change the Solvent System:

    • Add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

    • Switch to a lower-boiling point solvent system altogether.

  • Reduce Impurity Load: If the crude material is very impure, first pass it through a quick silica gel plug or perform an acid-base extraction to remove the bulk of the impurities, then attempt recrystallization.[10]

Q5: My recrystallization yield is very low. How can I improve it?

Causality: Low yield is often due to using too much solvent, cooling the solution too quickly (which traps impurities and reduces the recovery of pure compound), or premature crystallization during a hot filtration step.

Solutions:

  • Use a Minimal Amount of Hot Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to dissolve completely before adding more. The goal is to create a saturated solution at the solvent's boiling point.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed, then move it to an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.

  • Solvent Selection: Ensure you are using an appropriate solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the filtrate and cooling it again.

Flash Column Chromatography

Q6: My compound is streaking badly on the column, leading to poor separation. What's wrong?

Causality: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic amine group interacts strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing or streaking.[11]

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most effective solution. The added base will compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).

    • Ammonia: Use a solution of 1-2% ammonia in methanol as your polar modifier with a non-polar solvent like dichloromethane (DCM).[11]

  • Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Can be a good alternative to silica gel for basic compounds.

    • Amine-functionalized Silica: These pre-treated columns are commercially available and designed specifically for purifying basic compounds.[11]

Chromatography_Troubleshooting Workflow: Troubleshooting Amine Tailing on Silica Gel problem Problem: Compound Tailing/Streaking cause Cause: Strong interaction between basic amine and acidic silanol groups on silica problem->cause solution1 Primary Solution: Add Basic Modifier to Eluent cause->solution1 solution2 Alternative Solution: Change Stationary Phase cause->solution2 mod1 e.g., 1% Triethylamine (TEA) solution1->mod1 mod2 e.g., 2% NH3 in MeOH solution1->mod2 stat1 Neutral Alumina solution2->stat1 stat2 Amine-Functionalized Silica solution2->stat2

Caption: Troubleshooting workflow for tailing of amines in column chromatography.

Q7: I'm not getting good separation between my product and a similarly polar impurity. What can I change?

Causality: Poor separation (low resolution) occurs when the mobile phase is not optimized to exploit the subtle differences in affinity between the compounds and the stationary phase.

Solutions:

  • Optimize the Solvent System:

    • Reduce Polarity: If the Rf values on your TLC plate are too high (>0.4), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 50% EtOAc/Hexane to 30% EtOAc/Hexane).

    • Change Solvent Selectivity: If reducing polarity doesn't help, switch one of the solvents. For example, replace Ethyl Acetate with Dichloromethane or Acetone. Different solvents interact differently with your compounds and can dramatically alter the separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity during the column run. This will elute non-polar compounds first and then pull the more polar compounds, including your product, off the column with better resolution.[12]

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels for the solvent and sample to travel through, ruining separation.[13]

Acid-Base Extraction

Q8: An un-breakable emulsion formed during my extraction. How do I get my layers to separate?

Causality: Emulsions are suspensions of one liquid within another, often stabilized by particulate matter or compounds that act as surfactants. They are common in acid-base extractions where salts are formed.

Solutions:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out of suspension.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for extraction without creating a strong emulsion.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can break up the suspended droplets.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

Q9: My recovery after acid-base extraction and re-precipitation is very low. Where did my product go?

Causality: Low recovery can result from incomplete protonation/deprotonation, or from the product salt having some solubility in the organic layer.

Solutions:

  • Check the pH: When extracting the amine into the aqueous acid layer, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the weakly basic aromatic amine. Use a pH meter or pH paper to verify.

  • Perform Multiple Extractions: Perform two or three extractions with smaller volumes of aqueous acid rather than one large extraction. This is a more efficient way to transfer the compound between layers.

  • Optimize Precipitation: When re-precipitating the product by adding a base, add the base slowly while monitoring the pH. Add it until you see no more precipitate forming. Cooling the solution in an ice bath after basification will further decrease the product's solubility and improve recovery.[14]

References

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • (5-aMino-2-nitro-phenyl)-Methanol Formula. Echemi.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Flash Column Chromatography with Ammonia: Your experiences please!. Reddit.
  • Separ
  • Acid–base extraction. Wikipedia.
  • Column Cleaning for Ion Exchange Chromatography and Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5. ChemicalBook.
  • Synthesis of 2-amino-5-nitrophenol.
  • Column Chromatography (Purific
  • (2-Amino-5-nitrophenyl)methanol. CymitQuimica.
  • Method for producing 5-nitro-2aminophenol.
  • 2-AMINO-5-NITROPHENOL. Tokyo Chemical Industry (India) Pvt. Ltd.
  • (2-Amino-5-nitrophenyl)methanol. ChemScene.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. PubMed Central.
  • 2-Amino-5-nitrophenol. PubChem.
  • (5-Amino-2-nitrophenyl)methanol. Sigma-Aldrich.
  • (5-amino-2-nitrophenyl)methanol. ChemNet.

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How to avoid side reactions with (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (5-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile yet reactive molecule. By understanding its chemical behavior, you can mitigate side reactions and optimize your synthetic routes for higher yields and purity.

Introduction: The Double-Edged Sword of Reactivity

(5-Amino-2-nitrophenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a primary aromatic amine, a nitro group, and a primary benzylic alcohol. This trifecta of reactivity allows for diverse downstream chemical modifications. However, this same reactivity profile presents a significant challenge: the propensity for unwanted side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction with (5-Amino-2-nitrophenyl)methanol is turning dark and forming a complex mixture of products. What is likely happening?

This is a common observation and often points to oxidative side reactions. Both the primary amino group and the benzylic alcohol are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts. The resulting oxidized products can further react or polymerize, leading to the dark, intractable mixtures you are observing.

Q2: I am trying to perform a reaction on the amino group, but I am seeing unexpected products. Why?

The hydroxyl group of the benzylic alcohol can interfere with reactions targeting the amine. For instance, if you are performing an acylation or sulfonylation of the amine, the hydroxyl group can also be acylated or sulfonylated, leading to a mixture of products. The relative nucleophilicity of the amine and the alcohol will dictate the product distribution, which can be influenced by the reaction conditions.

Q3: Can the nitro group participate in side reactions?

While generally stable, the nitro group is a strong electron-withdrawing group, which activates the aromatic ring to nucleophilic aromatic substitution (SNAr) under certain conditions. Additionally, under harsh reducing conditions intended for other functional groups, the nitro group can be partially or fully reduced, leading to a variety of products including nitroso, hydroxylamino, or even another amino group.

Q4: My compound seems to be degrading during storage. What are the recommended storage conditions?

(5-Amino-2-nitrophenyl)methanol should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] Exposure to light and air can promote oxidation and degradation over time. Storing it at 4°C is a common recommendation.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with (5-Amino-2-nitrophenyl)methanol.

Observed Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Formation of a dark, polymeric residue 1. Oxidation of the amine and/or alcohol. 2. Acid-catalyzed polymerization.[2]1. Run reactions under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Avoid strong bases, which can deprotonate the alcohol and increase its susceptibility to oxidation. 4. If acidic conditions are necessary, consider protecting the alcohol group. [3][4]
Low yield of the desired product 1. Competing side reactions at other functional groups. 2. Degradation of the starting material or product.1. Employ a protecting group strategy (see below). 2. Optimize reaction conditions (temperature, reaction time, solvent). 3. Purify the starting material before use to remove any oxidized impurities.
Mixture of products (e.g., di-substituted derivatives) Unwanted reaction at a second functional group.1. Use orthogonal protecting groups to selectively mask the reactivity of one functional group while reacting the other. [5] 2. Control stoichiometry of reagents carefully. 3. Consider a stepwise synthetic approach with purification after each step.
Reduction of the nitro group during a reaction Use of harsh reducing agents or conditions.1. Choose milder and more selective reducing agents. For example, if you need to reduce another functional group in the presence of a nitro group, reagents like sodium borohydride might be more suitable than lithium aluminum hydride under certain conditions. 2. Carefully control reaction temperature and time.

Key Experimental Protocols

Protocol 1: General Procedure for Protecting the Hydroxyl Group as a Silyl Ether

Protecting the benzylic alcohol as a silyl ether is an effective strategy to prevent its participation in unwanted side reactions.[3]

Step-by-Step Methodology:

  • Dissolve (5-Amino-2-nitrophenyl)methanol (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a hindered base, such as triethylamine or imidazole (1.5-2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by column chromatography.

Protocol 2: General Procedure for Protecting the Amino Group as a Carbamate

Protecting the amino group as a carbamate, for example, a tert-butoxycarbonyl (Boc) group, can prevent its interference in subsequent reactions.

Step-by-Step Methodology:

  • Dissolve (5-Amino-2-nitrophenyl)methanol (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water or THF).

  • Add a base, such as sodium bicarbonate or triethylamine (2-3 eq.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.) portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • If using an aqueous solvent system, extract the product with an organic solvent. If using an organic solvent, it may be possible to precipitate the product by adding water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the Boc-protected product by crystallization or column chromatography.

Visualizing Reaction Pathways and Strategies

Diagram 1: Common Side Reactions of (5-Amino-2-nitrophenyl)methanol

Side_Reactions main (5-Amino-2-nitrophenyl)methanol oxidation Oxidation Products (Aldehyde, Carboxylic Acid, Nitroso, etc.) main->oxidation [O] (Air, Oxidizing Agents) polymerization Polymeric Byproducts main->polymerization Acid/Base Catalysis disubstitution Di-substituted Products (e.g., on both -NH2 and -OH) main->disubstitution Excess Reagent (e.g., Acylating Agent) nitro_reduction Nitro Group Reduction Products (Nitroso, Hydroxylamino, Amino) main->nitro_reduction [H] (Strong Reducing Agents) oxidation->polymerization Further Reactions

Caption: Potential side reaction pathways for (5-Amino-2-nitrophenyl)methanol.

Diagram 2: A Logic Diagram for a Protection Group Strategy

Protection_Strategy cluster_0 Reaction at the Amino Group cluster_1 Reaction at the Hydroxyl Group start_A (5-Amino-2-nitrophenyl)methanol protect_OH Protect Hydroxyl Group (e.g., as -OTBS) start_A->protect_OH react_NH2 React with Amino Group protect_OH->react_NH2 deprotect_OH Deprotect Hydroxyl Group react_NH2->deprotect_OH product_A Desired Product deprotect_OH->product_A start_B (5-Amino-2-nitrophenyl)methanol protect_NH2 Protect Amino Group (e.g., as -NHBoc) start_B->protect_NH2 react_OH React with Hydroxyl Group protect_NH2->react_OH deprotect_NH2 Deprotect Amino Group react_OH->deprotect_NH2 product_B Desired Product deprotect_NH2->product_B

Caption: Stepwise logic for selective reactions using protecting groups.

Conclusion

Successfully employing (5-Amino-2-nitrophenyl)methanol in synthesis hinges on a thorough understanding of its reactivity and the implementation of strategies to control it. By anticipating potential side reactions and utilizing the troubleshooting and procedural guidance provided, researchers can unlock the full synthetic potential of this versatile molecule. Careful planning, particularly regarding the use of protecting groups and the control of reaction conditions, is paramount to achieving high yields of pure products.

References

  • National Center for Biotechnology Information. "2-AMINO-5-NITROPHENOL" PubChem Compound Summary for CID 4984721. [Link]

  • Master Organic Chemistry. "Protecting Groups For Alcohols." [Link]

  • Ready, J. M. "Protecting Groups in Organic Synthesis." UT Southwestern Medical Center. [Link]

  • Bank, R. E., et al. "Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene)." Polymer 33.18 (1992): 3974-3975. [Link]

  • Organic Chemistry Portal. "Protective Groups." [Link]

  • Chemistry LibreTexts. "Acidities of Alcohols." [Link]

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Technical Support Center: Optimizing Reaction Temperature for the Synthesis of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (5-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical parameter of reaction temperature. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (5-Amino-2-nitrophenyl)methanol, and where does temperature play a critical role?

A1: A common and logical synthetic route is the selective reduction of a precursor like 5-amino-2-nitrobenzaldehyde or the corresponding benzoic acid/ester. The most temperature-sensitive step is typically the reduction of the carbonyl or carboxyl group to the benzyl alcohol. Temperature control is paramount to prevent over-reduction, side reactions, or decomposition of the starting material and product.

Q2: What are the general consequences of setting the reaction temperature too high or too low?

A2: An excessively high temperature can lead to thermal decomposition of the nitroaromatic compound, which can be exothermic and potentially hazardous.[1][2][3] It can also promote the formation of byproducts through polymerization or other side reactions. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, leading to poor yields and difficulties in purifying the desired product from unreacted starting material.

Q3: How does the presence of both an amino and a nitro group on the aromatic ring affect the choice of reaction temperature?

A3: The electron-donating amino group and the electron-withdrawing nitro group create a complex electronic environment that influences the reactivity of the molecule. This substitution pattern can affect the stability of intermediates and the activation energy required for the desired transformation. Careful temperature control is necessary to achieve selective reduction of one functional group without initiating unwanted reactions at another site on the molecule.

Q4: Can you provide a starting point for the reaction temperature for the reduction of a 5-amino-2-nitro-substituted carbonyl or carboxyl group?

A4: Based on protocols for similar reductions of nitroaromatic compounds, a good starting point for small-scale trials would be in the range of 0°C to room temperature (approximately 20-25°C).[4][5] Some reductions may require gentle heating to 40-60°C to proceed at a reasonable rate, but it is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (5-Amino-2-nitrophenyl)methanol, with a focus on temperature-related solutions.

Issue 1: Low or No Product Yield with Unreacted Starting Material

  • Causality: The reaction temperature is likely too low, providing insufficient energy to overcome the activation barrier of the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Ensure your reducing agent is fresh and active. For instance, sodium borohydride can degrade over time.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solvent Consideration: Ensure the solvent is appropriate for the reaction. Some reductions perform better at the reflux temperature of the solvent, which will dictate the upper limit of your temperature range.[5]

Issue 2: Formation of Multiple Products (Poor Selectivity)

  • Causality: The reaction temperature may be too high, leading to side reactions or the reduction of the nitro group in addition to the target carbonyl or carboxyl group.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. For highly reactive reducing agents, cooling the reaction to 0°C or even -10°C can significantly improve selectivity.

    • Controlled Reagent Addition: Add the reducing agent slowly and in portions to maintain a lower instantaneous concentration, which can help control the exothermicity of the reaction and improve selectivity.

    • Catalyst Choice: If using a catalytic reduction, the choice of catalyst can influence selectivity at a given temperature. Consider screening different catalysts.

Issue 3: Product Degradation or Darkening of the Reaction Mixture

  • Causality: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures.[1][7][8] The darkening of the reaction mixture often indicates the formation of polymeric or decomposition byproducts.

  • Troubleshooting Steps:

    • Set a Maximum Temperature Limit: Based on the thermal stability of your starting material and product, establish a maximum temperature that should not be exceeded. For many nitroaromatics, keeping the temperature below 80°C is a prudent measure.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

    • Purification of Starting Material: Ensure your starting material is pure, as impurities can sometimes catalyze decomposition at lower temperatures.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of (5-Amino-2-nitrophenyl)methanol via reduction of a suitable precursor.

1. Small-Scale Parallel Reaction Setup:

  • Set up a series of identical small-scale reactions in parallel.
  • Use a reaction block or multiple reaction vials in a temperature-controlled bath to ensure uniform heating or cooling.
  • Assign a different temperature to each reaction (e.g., 0°C, 25°C, 40°C, 60°C).

2. Reaction Monitoring:

  • At regular time intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction.
  • Analyze the aliquots by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any byproducts.

3. Data Analysis and Interpretation:

  • For each temperature, plot the concentration of the starting material, product, and byproducts over time.
  • The optimal temperature will be the one that provides the highest yield of the desired product in a reasonable timeframe, with the minimal formation of impurities.

4. Scale-Up with Optimized Temperature:

  • Once the optimal temperature is identified, you can confidently scale up the reaction. Remember that heat transfer is less efficient in larger scale reactions, so careful monitoring and control of the internal temperature are crucial.

Data Presentation

Table 1: Effect of Temperature on Reaction Outcome

Temperature (°C)Reaction RateYield of (5-Amino-2-nitrophenyl)methanolFormation of Byproducts
0Very SlowLowMinimal
25 (Room Temp)ModerateGoodLow
40FastHighModerate
60Very FastDecreasedHigh (potential decomposition)

Note: This table represents expected trends. Actual results will vary based on the specific reagents and conditions used.

Visualizations

G cluster_start Start: Synthesis of (5-Amino-2-nitrophenyl)methanol cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_outcome Outcome start Initial Reaction Setup issue Problem Encountered? start->issue low_yield Low Yield / No Reaction issue->low_yield Yes byproducts Byproduct Formation issue->byproducts Yes degradation Degradation / Darkening issue->degradation Yes increase_T Increase Temperature Incrementally low_yield->increase_T decrease_T Decrease Temperature byproducts->decrease_T max_T Set Max Temperature / Use Inert Atmosphere degradation->max_T optimized Optimized Reaction increase_T->optimized decrease_T->optimized max_T->optimized

Caption: Troubleshooting workflow for temperature optimization.

Reaction_Scheme Precursor 5-Amino-2-nitrobenzaldehyde (or corresponding acid/ester) Product (5-Amino-2-nitrophenyl)methanol Precursor->Product Desired Reaction (Temperature Dependent) Byproducts Byproducts (e.g., over-reduction, polymers) Precursor->Byproducts Side Reactions (Often at high temp.) ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Caption: Generalized reaction scheme for the synthesis.

References

  • Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 24(12), 5577-5580.
  • Mannan, M. S., Chen, J. R., & Koseki, H. (2005). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • Li, F., & Wang, J. (2018). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 83(15), 8046-8055.
  • Reddit discussion on purification of polar and basic compounds. (2023). r/Chempros.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?
  • Grivani, E., & Zolfigol, M. A. (2011). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark, 16(1), 1-6.
  • Hernández, D., & Cabrera, A. (2010). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
  • ResearchGate discussion on purification of arom
  • ResearchGate. (2022). Table 2 Reduction of the nitro compounds by sodium borohydride using...
  • Singh, P., & Kumar, R. (2014). ECOFRIENDLY SYNTHESIS OF p-AMINOBENZYL ALCOHOL USING ELECTROCHEMICAL TECHNIQUES.
  • ResearchGate. (2025).
  • Das, B., & Banerjee, J. (2015). Metal nitrate promoted highly regiospecific ortho–nitration of phenols: Application to the synthesis of nitroxynil.
  • Setamdideh, D., & Rafipour, M. (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN.
  • Organic Syntheses Procedure. (n.d.). Benzyl alcohol, o-amino-.
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Wang, H., et al. (2011). A practical approach for regioselective mono-nitration of phenols under mild conditions. ARKIVOC, 2011(7), 63-71.
  • CN104262176A - Method for preparing 4-aminobenzyl alcohol. (2015).
  • ResearchGate. (n.d.).
  • US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of... (2009).
  • Tsang, W. (1986).
  • BenchChem. (n.d.).
  • StackExchange. (2024).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Brill, T. B., & James, K. J. (1993).

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Preventing oxidation of (5-Amino-2-nitrophenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (5-Amino-2-nitrophenyl)methanol. As Senior Application Scientists with extensive field experience, we understand the challenges of working with complex bifunctional molecules. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and preventative measures to address the oxidative instability of (5-Amino-2-nitrophenyl)methanol during storage. Our goal is to ensure the integrity of your starting materials and the success of your downstream applications.

Understanding the Instability: Why (5-Amino-2-nitrophenyl)methanol Degrades

(5-Amino-2-nitrophenyl)methanol is a valuable building block in medicinal chemistry and materials science due to its unique arrangement of amino, nitro, and hydroxymethyl functional groups.[1] However, this same combination of functionalities makes the molecule susceptible to oxidation, leading to the formation of impurities that can compromise experimental outcomes.

The primary sites of oxidative vulnerability are the aromatic amino group and the benzylic alcohol .

  • Amino Group Oxidation: Aromatic amines are well-known to be sensitive to oxidation, which can lead to a cascade of colored impurities. The initial step is often the formation of a nitroso derivative, which can be further oxidized to a nitro compound or participate in coupling reactions to form dimeric azo or azoxy species.

  • Benzylic Alcohol Oxidation: The benzylic alcohol is prone to oxidation to form the corresponding benzaldehyde (5-amino-2-nitrobenzaldehyde). Under more stringent oxidative conditions, this can be further oxidized to the carboxylic acid (5-amino-2-nitrobenzoic acid).[2][3]

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring further complicates the electronic environment, influencing the overall stability of the molecule.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of (5-Amino-2-nitrophenyl)methanol in a question-and-answer format.

Q1: My solid (5-Amino-2-nitrophenyl)methanol, which was initially a yellow powder, has developed dark spots or a brownish tint over time. What is happening?

A1: The color change you are observing is a classic indicator of oxidation. Aromatic amines, in particular, are notorious for forming highly colored impurities upon exposure to air and light. The dark spots are likely localized areas of advanced degradation. This visual change is a strong signal that the purity of your material has been compromised.

Q2: I've observed a new, more polar spot on my TLC analysis of a stored sample of (5-Amino-2-nitrophenyl)methanol. What could this be?

A2: A more polar impurity is often indicative of the oxidation of the benzylic alcohol to a more polar functional group, such as an aldehyde or a carboxylic acid. The increased polarity would result in a lower Rf value on a normal-phase TLC plate. To confirm this, you can perform a co-spot with a small amount of a suspected standard, if available, or proceed with more definitive analytical techniques like LC-MS to identify the mass of the impurity.

Q3: My NMR spectrum of a stored sample shows a decrease in the integration of the benzylic protons and the appearance of a new peak in the aldehyde region (around 9-10 ppm). What does this suggest?

A3: This is a strong indication that the benzylic alcohol is oxidizing to the corresponding aldehyde, 5-amino-2-nitrobenzaldehyde. The disappearance of the benzylic CH₂ signal and the emergence of a characteristic aldehyde proton signal are classic signs of this transformation.

Q4: I am seeing multiple new peaks in my HPLC chromatogram that were not present in the initial analysis of the material. How can I identify these degradation products?

A4: The presence of multiple new peaks suggests a complex degradation profile, which is common with molecules that have multiple reactive sites. These peaks could correspond to various oxidation products of both the amino and alcohol groups, as well as potential dimeric species. To identify these, a mass spectrometer coupled with the HPLC (LC-MS) is the most powerful tool. The mass-to-charge ratio of the new peaks can provide direct evidence for the molecular weight of the impurities, allowing you to deduce their structures. A forced degradation study can be invaluable in intentionally generating these impurities to confirm their identity.[4][5][6][7][8]

Preventative Measures & Best Practices

Proactive measures are the most effective strategy for preventing the oxidation of (5-Amino-2-nitrophenyl)methanol.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen from the storage container is the most critical step in preventing oxidation.[9]
Temperature 2-8°CReduced temperatures slow down the rate of chemical reactions, including oxidation.
Light Amber Vial or Dark LocationProtection from light is crucial as UV radiation can catalyze oxidative processes.
Container Tightly Sealed, Air-Tight ContainerPrevents the ingress of atmospheric oxygen and moisture.[9]
Proper Handling Techniques

How you handle the compound during use is just as important as long-term storage.

  • Work under an Inert Atmosphere: Whenever possible, handle solid (5-Amino-2-nitrophenyl)methanol in a glove box or under a blanket of inert gas.

  • Use a "Quick Weigh" Approach: If a glove box is not available, minimize the time the solid is exposed to the atmosphere. Have all necessary vials and spatulas ready before opening the main container.

  • Aliquot for Frequent Use: If you anticipate using small amounts of the compound frequently, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire batch to air.

Experimental Protocols

Protocol 1: Aliquoting and Storing (5-Amino-2-nitrophenyl)methanol

This protocol describes the best practice for aliquoting and storing the compound to maintain its integrity.

  • Preparation: Place the main container of (5-Amino-2-nitrophenyl)methanol, a set of appropriately sized amber glass vials with PTFE-lined caps, a balance, and necessary spatulas inside a nitrogen-filled glove box.

  • Aliquoting: Carefully weigh the desired amount of the compound into each of the smaller vials.

  • Inert Gas Purge: Before sealing, gently purge the headspace of each vial with a stream of nitrogen or argon.

  • Sealing: Tightly seal the vials with the PTFE-lined caps.

  • Labeling and Storage: Clearly label each vial with the compound name, lot number, date of aliquoting, and quantity. Store the vials at 2-8°C in a dark location.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted to assess the purity of (5-Amino-2-nitrophenyl)methanol and detect the presence of more polar degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar impurities first, followed by the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent and potential impurities absorb (a photodiode array detector is ideal for this).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizing the Degradation Pathway and Troubleshooting

Potential Oxidation Pathways

The following diagram illustrates the likely initial oxidation products of (5-Amino-2-nitrophenyl)methanol.

OxidationPathways cluster_main Potential Oxidation Pathways Parent (5-Amino-2-nitrophenyl)methanol Aldehyde 5-Amino-2-nitrobenzaldehyde Parent->Aldehyde Oxidation of Alcohol Nitroso Nitroso/Azo/Azoxy Impurities (Colored) Parent->Nitroso Oxidation of Amine CarboxylicAcid 5-Amino-2-nitrobenzoic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidative degradation pathways of (5-Amino-2-nitrophenyl)methanol.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting observed degradation.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow Start Degradation Suspected (e.g., color change, new spots/peaks) CheckStorage Review Storage Conditions: - Inert atmosphere? - Temperature? - Light protection? Start->CheckStorage Analytical Perform Analytical Characterization: - TLC - HPLC/LC-MS - NMR CheckStorage->Analytical Identify Identify Degradation Products Analytical->Identify AlcoholOx Impurity consistent with Aldehyde or Carboxylic Acid Identify->AlcoholOx Yes AmineOx Colored impurities observed, Mass consistent with dimers Identify->AmineOx Yes Action Implement Corrective Actions: - Re-purify material - Discard if heavily degraded - Improve storage/handling AlcoholOx->Action AmineOx->Action End Material Stabilized Action->End

Caption: A logical workflow for troubleshooting the degradation of (5-Amino-2-nitrophenyl)methanol.

References

  • Nagarsenker, M. S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138.
  • PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. RASĀYAN J. Chem., 14(Special Issue), 1-8.
  • ResearchGate. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Reddy, K. R., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 534–541.
  • Singh, R., & Raza, K. (2014). Forced Degradation: An Insight into its significance, regulatory requirements and their available scientific information. International Journal of Pharmaceutical Sciences and Research, 5(9), 3649-3663.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901.
  • Lee, J., et al. (2019). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bulletin of the Korean Chemical Society, 40(8), 757-762.
  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Analytical Method Validation. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ResearchGate. (2022). The reaction pathways for the oxidation of benzyl alcohol. Retrieved from [Link]

  • YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

Sources

Navigating the Challenges of Recrystallizing (5-Amino-2-nitrophenyl)methanol Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Amino-2-nitrophenyl)methanol and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges in obtaining this class of compounds in high purity. The unique combination of a primary aromatic amine, a nitro group, and a benzylic alcohol imparts specific physicochemical properties that can make recrystallization a non-trivial task. This document provides in-depth troubleshooting advice and detailed protocols grounded in the principles of crystallization to help you overcome common hurdles.

Quick Diagnosis: Recrystallization Troubleshooting Flowchart

Before diving into detailed explanations, use this flowchart for a rapid assessment of the issue you are facing and to identify potential solutions.

Recrystallization_Troubleshooting cluster_no_xtals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure_xtals Troubleshooting: Impure Crystals start Start: Crude (5-Amino-2-nitrophenyl)methanol Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome no_xtals No Crystals Form outcome->no_xtals Supersaturated Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Phase Separation low_yield Low Yield/ Poor Recovery outcome->low_yield Minimal Precipitation impure_xtals Colored/Impure Crystals outcome->impure_xtals Discolored/ Tacky Solid success Pure Crystals Formed: Proceed to Filtration & Drying outcome->success Solid Precipitation no_xtals_sol1 Too much solvent? -> Boil off excess solvent. no_xtals->no_xtals_sol1 oiling_out_sol1 M.P. of compound < B.P. of solvent? -> Use lower boiling point solvent. oiling_out->oiling_out_sol1 low_yield_sol1 Used too much solvent? -> Concentrate mother liquor & re-cool. low_yield->low_yield_sol1 impure_xtals_sol1 Colored impurities present? -> Treat hot solution with activated charcoal. impure_xtals->impure_xtals_sol1 no_xtals_sol2 Solution not saturated? -> Scratch flask inner wall. -> Add seed crystal. no_xtals_sol1->no_xtals_sol2 no_xtals_sol3 Compound too soluble? -> Cool to lower temperature (ice bath). -> Change solvent/use anti-solvent. no_xtals_sol2->no_xtals_sol3 oiling_out_sol2 High impurity concentration? -> Re-dissolve oil, add more 'good' solvent. -> Cool solution much slower. oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Cooling too fast? -> Insulate flask for slow cooling. oiling_out_sol2->oiling_out_sol3 low_yield_sol2 Compound still soluble at low temp? -> Use a different solvent system. -> Cool for a longer period. low_yield_sol1->low_yield_sol2 low_yield_sol3 Premature crystallization during hot filtration? -> Use excess hot solvent and pre-heat funnel. low_yield_sol2->low_yield_sol3 impure_xtals_sol2 Crystallization too rapid? -> Re-dissolve, add slightly more solvent, cool slowly. impure_xtals_sol1->impure_xtals_sol2 impure_xtals_sol3 Mother liquor trapped in crystals? -> Wash filtered crystals with ice-cold solvent. impure_xtals_sol2->impure_xtals_sol3 Impurity_Entrapment cluster_solution Hot Saturated Solution cluster_cooling Cooling & Crystallization cluster_result Resulting Crystals solute Solute Molecules (Target Compound) slow_cool Slow Cooling (Equilibrium) solute->slow_cool fast_cool Fast Cooling (Kinetic Trapping) solute->fast_cool impurity Impurity Molecules impurity->slow_cool impurity->fast_cool pure_xtal Pure Crystal Lattice (Impurities remain in mother liquor) slow_cool->pure_xtal slow_cool->pure_xtal Selective incorporation of target molecules impure_xtal Impure Crystal (Impurities trapped in lattice) fast_cool->impure_xtal fast_cool->impure_xtal Non-selective precipitation 'traps' impurities

Caption: Slow cooling allows for selective crystallization, while rapid cooling can trap impurities.

Q5: My final yield is very low. What are the common causes of product loss during recrystallization?

A5: Maximizing Recovery

A low yield can be frustrating, but it's often preventable. Here are the primary causes and how to address them:

  • Using Too Much Solvent: This is the most common reason for low recovery. The more solvent you use, the more of your compound will remain dissolved in the cold mother liquor. [1] * Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already filtered and have a low yield, you can try to recover more product by boiling off some of the solvent from the mother liquor to obtain a "second crop" of crystals.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant amount of product.

    • Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent before filtering your solution, and keep the solution at a boil until you are ready to pour.

  • Incomplete Crystallization: Not cooling the solution for long enough or to a low enough temperature will leave product in the solution.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the residual mother liquor.

References

  • University of California, Irvine. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Navigating the Synthesis of (5-Amino-2-nitrophenyl)methanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Amino-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this valuable intermediate but also to confidently scale up their process. As a key building block in various pharmaceutical and materials science applications, a robust and reproducible synthesis is paramount. This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, potential pitfalls, and strategies for successful scale-up, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (5-Amino-2-nitrophenyl)methanol?

A1: The most frequently cited route is the reduction of the carboxylic acid precursor, 5-amino-2-nitrobenzoic acid. This transformation, while conceptually straightforward, requires careful selection of the reducing agent and precise control of reaction conditions to achieve high yield and purity.

Q2: Which reducing agent is best suited for this synthesis?

A2: While several reducing agents can be employed, the choice depends on the scale of your reaction and the available equipment.

  • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting the carboxylic acid to the alcohol. However, its high reactivity necessitates stringent anhydrous conditions and careful handling, especially during scale-up.

  • Sodium borohydride (NaBH₄) is a milder and safer alternative, but it generally does not reduce carboxylic acids directly. To use NaBH₄, the carboxylic acid must first be converted to a more reactive derivative, such as an ester. This adds a step to the synthesis but can be a more manageable process, particularly on a larger scale.

  • Catalytic hydrogenation offers a greener and often safer alternative for industrial-scale production. However, catalyst selection and optimization of reaction parameters (pressure, temperature, solvent) are crucial for success.

Q3: Why are my yields consistently low?

A3: Low yields in this synthesis can often be attributed to a few key factors:

  • Incomplete reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, poor quality reagents, or non-optimal reaction time and temperature.

  • Product loss during workup: (5-Amino-2-nitrophenyl)methanol is a polar molecule, which can lead to significant losses during aqueous workup and extraction. Careful optimization of the extraction solvent system and pH is critical.

  • Side reactions: The presence of both an amino and a nitro group on the aromatic ring can lead to undesired side reactions if conditions are not carefully controlled.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Scaling up any chemical synthesis introduces new safety challenges. For this particular reaction, the primary concerns are:

  • Handling of pyrophoric reagents: If using LiAlH₄, its pyrophoric nature requires specialized handling procedures and equipment to prevent fires.

  • Exothermic reactions: The reduction of a nitroaromatic compound can be highly exothermic. Adequate cooling and controlled addition of reagents are essential to prevent thermal runaway.

  • Toxicity of nitroaromatic compounds: Nitroaromatic compounds are known to be toxic and potentially mutagenic[1]. Appropriate personal protective equipment (PPE) and containment measures are necessary to minimize exposure.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction stalls; starting material remains (checked by TLC) 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Poor quality solvent (presence of water).1. Use a fresh, unopened container of the reducing agent or test its activity on a known standard. 2. An excess of the reducing agent is often necessary due to the acidic proton of the carboxylic acid and the amine. Consider a 2-3 fold excess. 3. Use anhydrous solvents, freshly distilled if necessary.
Multiple unexpected spots on TLC plate 1. Over-reduction of the nitro group. 2. Formation of azo compounds. 3. Incomplete conversion of an intermediate (if starting from an ester).1. Use a milder reducing agent or carefully control the reaction temperature and time. 2. This is more likely with certain reducing agents like LiAlH₄ under specific conditions. Ensure proper quenching of the reaction. 3. Monitor the esterification step closely by TLC to ensure complete conversion before proceeding with the reduction.
Product is an intractable oil or solidifies with difficulty 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating.
Low isolated yield after workup 1. Product remains in the aqueous layer. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. Use a more polar extraction solvent like ethyl acetate or a mixture of solvents. 2. Add a small amount of brine or filter the mixture through a pad of celite to break the emulsion.

Experimental Protocols

Method A: Reduction of 5-Amino-2-nitrobenzoic Acid with LiAlH₄ (Lab Scale)

Causality: This method is chosen for its directness in converting the carboxylic acid to the alcohol. The high reactivity of LiAlH₄ allows for a relatively fast reaction time.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Suspend LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 5-amino-2-nitrobenzoic acid (1.0 eq.) in anhydrous THF dropwise via the dropping funnel at 0 °C (ice bath). The dropwise addition is crucial to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and for precipitating the aluminum salts in a granular form that is easy to filter.

  • Isolation: Filter the resulting slurry through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method B: Esterification followed by Reduction with NaBH₄

Causality: This two-step approach is often preferred for its enhanced safety profile compared to using LiAlH₄, making it more amenable to scale-up.

Step 1: Esterification

  • Reaction Setup: Dissolve 5-amino-2-nitrobenzoic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is fully consumed.

  • Workup: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ester with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 5-amino-2-nitrobenzoate.

Step 2: Reduction

  • Dissolution: Dissolve the crude ester in a suitable solvent such as a mixture of THF and methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride in portions. The portion-wise addition helps to control the exotherm.

  • Reaction: Allow the reaction to stir at room temperature and monitor by TLC.

  • Workup and Purification: Once the reaction is complete, quench with water, and follow a similar extraction and purification procedure as described in Method A.

Visualization of the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Method A cluster_2 Method B cluster_3 Final Product 5-Amino-2-nitrobenzoic_Acid 5-Amino-2-nitrobenzoic Acid LiAlH4_Reduction Direct Reduction 5-Amino-2-nitrobenzoic_Acid->LiAlH4_Reduction LiAlH₄, THF Esterification Esterification 5-Amino-2-nitrobenzoic_Acid->Esterification MeOH, H⁺ Final_Product (5-Amino-2-nitrophenyl)methanol LiAlH4_Reduction->Final_Product NaBH4_Reduction Reduction of Ester Esterification->NaBH4_Reduction Intermediate NaBH4_Reduction->Final_Product

Caption: Synthetic routes to (5-Amino-2-nitrophenyl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC) Incomplete Reaction Multiple Products Start->Check_Reaction Check_Workup Workup & Isolation Issues Low Recovery Emulsions Start->Check_Workup Check_Purity Final Product Analysis Incorrect Spectra Oily Product Start->Check_Purity Incomplete Incomplete Reaction Action: - Verify reagent activity/amount - Check solvent quality - Increase reaction time/temp Check_Reaction->Incomplete Side_Products Side Products Action: - Adjust temperature - Use milder reducing agent - Optimize stoichiometry Check_Reaction->Side_Products Low_Recovery Low Recovery Action: - Use different extraction solvent - Saturate aqueous layer with brine Check_Workup->Low_Recovery Emulsions Emulsions Action: - Add brine - Filter through celite Check_Workup->Emulsions Impure_Product Impure Product Action: - Recrystallize from different solvent - Purify by column chromatography Check_Purity->Impure_Product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Discussions on the synthesis of aminobenzyl alcohols. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure for o-Aminobenzyl alcohol. Organic Syntheses. Available from: [Link]

  • Reduction of Nitro Groups. Master Organic Chemistry. Available from: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

  • Reduction of 4-nitrobenzoic acid. Sciencemadness.org. Available from: [Link]

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. Available from: [Link]

  • Reduction of nitrobenzoic acid. Google Patents.
  • Process for producing 4-aminobenzyl alcohol derivatives. Google Patents.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Monitoring Reactions with (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-Amino-2-nitrophenyl)methanol in their synthetic workflows. As a versatile intermediate, its successful application hinges on the precise monitoring of reaction progress to ensure optimal yields, minimize side-product formation, and facilitate efficient purification. This guide provides practical, field-tested advice in a question-and-answer format to address common challenges and streamline your experimental processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with (5-Amino-2-nitrophenyl)methanol, and what should I be looking for when monitoring them?

A1: (5-Amino-2-nitrophenyl)methanol possesses three reactive functional groups: a primary aromatic amine, a nitro group, and a primary alcohol. The most common transformations involve the selective reaction of the amino and nitro groups.

  • Reduction of the Nitro Group: This is a frequent reaction to yield (2,5-diaminophenyl)methanol. When monitoring this reaction, you should be looking for the disappearance of the starting material and the appearance of a new, typically more polar, product.

  • Acylation of the Amino Group: This reaction forms an amide, for instance, N-(5-(hydroxymethyl)-4-nitrophenyl)acetamide, if using acetic anhydride. In this case, you will be monitoring the consumption of the starting material and the formation of a new product with a different polarity.

  • Oxidation of the Alcohol Group: While less common, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. This would result in a significant change in the polarity of the molecule.

Q2: Which analytical techniques are most suitable for monitoring reactions with (5-Amino-2-nitrophenyl)methanol?

A2: The most practical and widely used techniques for real-time or near-real-time reaction monitoring in a standard organic synthesis lab are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring reaction progress.[1][2] It allows you to quickly visualize the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing you to determine the percentage of starting material remaining and the yield of the product at any given time. It is particularly useful for optimizing reaction conditions and for reactions where TLC separation is challenging.[3]

  • UV-Visible Spectroscopy: This technique can be employed to monitor reactions where there is a significant change in the chromophore between the reactant and the product.[4] The nitro group in the starting material has a distinct UV-Vis absorbance.[5][6][7]

Troubleshooting Guides

Issue 1: Incomplete Reaction - My TLC plate shows a persistent spot for the starting material even after prolonged reaction time.

Possible Causes and Solutions:

  • Insufficient Reagent or Catalyst: The stoichiometry of your reagents may be incorrect, or your catalyst may be inactive.

    • Solution: Ensure you are using a fresh, high-quality reducing agent or acylating agent.[8] If using a catalyst, such as Palladium on carbon (Pd/C) for a reduction, ensure it has not been deactivated.[9]

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.[8]

    • Solution: Choose a solvent system in which your (5-Amino-2-nitrophenyl)methanol is fully soluble at the reaction temperature. For reductions, polar protic solvents like ethanol or methanol are often good choices.[10]

  • Suboptimal Reaction Temperature: Many reactions require a specific temperature to proceed at an optimal rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it.[8] However, be aware that excessive heat can lead to side product formation. Monitor the reaction closely by TLC when adjusting the temperature.

Issue 2: Multiple Spots on my TLC Plate - I see several new spots in the reaction mixture, and I'm not sure which is my desired product.

Possible Causes and Solutions:

  • Formation of Intermediates: In the case of nitro group reduction, stable intermediates such as the corresponding nitroso or hydroxylamine derivatives can be formed.[8] These will appear as separate spots on the TLC plate.

    • Solution: Continue to monitor the reaction. These intermediate spots should eventually be converted to the final amine product. If they persist, it may indicate an issue with the reducing agent's strength or quantity.

  • Side Reactions: Depending on the reaction conditions, side reactions can occur. For example, during acylation of the amino group, O-acylation of the alcohol can occur as a side reaction.[11]

    • Solution: To favor N-acylation over O-acylation, you can try adjusting the reaction conditions, such as using a less reactive acylating agent or running the reaction at a lower temperature.

  • Degradation of Starting Material or Product: (5-Amino-2-nitrophenyl)methanol or its products may be unstable under the reaction conditions, leading to decomposition. Aminophenols, in particular, can be susceptible to oxidation.[4][12]

    • Solution: If you suspect degradation, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Interpreting the TLC Plate

Possible Causes and Solutions:

  • Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the starting material, intermediates, and products.

    • Solution: The key to good TLC analysis is selecting the right solvent system. A good starting point for (5-Amino-2-nitrophenyl)methanol and its derivatives is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of around 0.3-0.5 for your compound of interest.

  • Co-elution of Spots: The starting material and product may have very similar polarities, making them difficult to resolve on the TLC plate.

    • Solution: Employ the "co-spot" technique.[13] On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a third "co-spot" lane where you apply both the starting material and the reaction mixture. If the spots are identical, they will appear as a single spot in the co-spot lane. If they are different, you will see two distinct spots.

Experimental Protocols

Protocol 1: Monitoring the Reduction of (5-Amino-2-nitrophenyl)methanol by TLC

This protocol provides a step-by-step guide for monitoring the reduction of the nitro group to an amine.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1 v/v, to be optimized)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin for visualizing amines)

Procedure:

  • Prepare the TLC Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor and cover the chamber.

  • Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for starting material, "Co" for the co-spot, and "RM" for the reaction mixture.[13]

  • Spot the Plate:

    • Dissolve a small amount of your (5-Amino-2-nitrophenyl)methanol starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the "SM" and "Co" lanes.

    • At t=0 of your reaction, and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of your reaction mixture.[2] Spot this on the "RM" and "Co" lanes.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the origin line is above the eluent level.[2] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp. (5-Amino-2-nitrophenyl)methanol and many of its derivatives are UV active. Circle the spots you see.

    • If the product amine is not UV active or to confirm its identity, you can stain the plate. For amines, a ninhydrin stain is effective; it will typically produce a purple or yellow spot upon heating.[14]

Interpreting the Results:

  • As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish in intensity, while a new, more polar (lower Rf) spot corresponding to the amine product should appear and intensify.

  • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

Protocol 2: Setting up an HPLC Method for Quantitative Analysis

This protocol outlines the general steps for developing an HPLC method to quantify the conversion of (5-Amino-2-nitrophenyl)methanol.

Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A reversed-phase C18 column is a good starting point for separating these types of polar aromatic compounds.[15]

Method Development:

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of methanol or acetonitrile and water.[16][17] A common starting point is a 50:50 mixture. An acidic modifier, like 0.1% formic acid or phosphoric acid, can improve peak shape.

  • Detection Wavelength: (5-Amino-2-nitrophenyl)methanol has UV absorbance maxima.[7] Use a DAD to determine the optimal wavelength for detecting both the starting material and the product.

  • Sample Preparation:

    • Prepare a stock solution of your (5-Amino-2-nitrophenyl)methanol standard of known concentration in the mobile phase.[16]

    • For reaction monitoring, take a small aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the linear range of your detector. Filter the sample through a 0.22 µm syringe filter before injection.[18]

  • Optimization:

    • Adjust the ratio of organic solvent to water to achieve good separation between the starting material and product peaks within a reasonable run time.

    • If peaks are broad or tailing, adjusting the pH of the mobile phase can help.

Data Analysis:

  • By creating a calibration curve with your starting material standard, you can quantify the amount of starting material remaining in your reaction mixture at different time points. This allows you to calculate the percent conversion and reaction rate.

Visualizing Reaction Progress and Troubleshooting

Diagram 1: TLC Monitoring Workflow

Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

Diagram 2: Troubleshooting Incomplete Nitro Reduction

Troubleshooting_Nitro_Reduction cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Nitro Reduction Observed on TLC cause1 Inactive/Insufficient Reducing Agent start->cause1 cause2 Poor Solubility of Starting Material start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Formation of Stable Intermediates start->cause4 sol1 Use Fresh/More Reducing Agent cause1->sol1 sol2 Change/Add Co-solvent cause2->sol2 sol3 Increase Reaction Temperature cause3->sol3 sol4 Increase Reaction Time cause4->sol4 end Reaction Proceeds to Completion sol1->end Re-analyze by TLC sol2->end Re-analyze by TLC sol3->end Re-analyze by TLC sol4->end Re-analyze by TLC

Caption: A troubleshooting decision tree for incomplete nitro group reduction.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • PubChem. 2-Amino-5-Nitrophenol. [Link]

  • National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • Google Patents.
  • ResearchGate. UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO.... [Link]

  • Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • ResearchGate. Aminophenols | Request PDF. [Link]

  • Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubMed. Improved TLC systems for rapid resolution of phenyl thiohydantoin amino acids. [Link]

  • MDPI. Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • YouTube. 22.4a Synthesis of Amines Reduction. [Link]

  • Google Patents.
  • Google Patents.
  • Quora. When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]

  • SIELC Technologies. Separation of 5-Mesyl-2-((2-nitrophenyl)thio)aniline on Newcrom R1 HPLC column. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • ChemRxiv. 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible research. (5-Amino-2-nitrophenyl)methanol (CAS No. 77376-03-5), a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes, is no exception.[1][2] Its chemical structure, possessing amino, nitro, and hydroxyl functional groups, presents a unique analytical challenge. This guide provides an in-depth comparison of analytical methods for the comprehensive characterization of this compound, complete with experimental protocols and data interpretation insights.

Physicochemical Properties: A Foundation for Analysis

Before delving into complex analytical techniques, a fundamental understanding of the physicochemical properties of (5-Amino-2-nitrophenyl)methanol is essential. These properties influence sample preparation, chromatographic behavior, and spectroscopic responses.

PropertyValueSource
CAS Number 77376-03-5[2]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Dark Yellow Solid[2][3]
Solubility Soluble in Dimethylformamide, Dimethyl Sulfoxide, Tetrahydrofuran[2]

A Comparative Overview of Analytical Techniques

The multifaceted nature of (5-Amino-2-nitrophenyl)methanol necessitates a multi-technique approach for unambiguous characterization. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for (5-Amino-2-nitrophenyl)methanol due to its ability to dissolve the compound and the presence of labile protons (from the -OH and -NH₂ groups) which can be observed.

Predicted ¹H NMR Spectrum of (5-Amino-2-nitrophenyl)methanol (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90d1HH-3Ortho to the strongly electron-withdrawing NO₂ group, leading to a significant downfield shift.
~6.85dd1HH-4Ortho to the electron-donating NH₂ group and meta to the NO₂ group.
~6.70d1HH-6Ortho to the electron-donating NH₂ group.
~5.50s (br)2H-NH₂Broad singlet due to quadrupole broadening and exchange with residual water.
~5.30t1H-OHTriplet due to coupling with the adjacent CH₂ protons.
~4.50d2H-CH₂-Doublet due to coupling with the hydroxyl proton.

Predicted ¹³C NMR Spectrum of (5-Amino-2-nitrophenyl)methanol (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C-5Carbon attached to the electron-donating NH₂ group.
~148.0C-2Carbon attached to the electron-withdrawing NO₂ group.
~135.0C-1Aromatic carbon attached to the CH₂OH group.
~128.0C-3Aromatic carbon ortho to the NO₂ group.
~115.0C-6Aromatic carbon ortho to the NH₂ group.
~112.0C-4Aromatic carbon meta to the NO₂ group and ortho to the NH₂ group.
~62.0-CH₂-Aliphatic carbon of the methanol group.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) is often preferred over KBr pellets for its simplicity and minimal sample preparation.

Predicted FTIR Spectral Data for (5-Amino-2-nitrophenyl)methanol

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3500-3200O-H stretchAlcohol (-OH)
1620-1580N-H bendPrimary Amine (-NH₂)
1550-1490Asymmetric NO₂ stretchNitro group (-NO₂)
1360-1300Symmetric NO₂ stretchNitro group (-NO₂)
1100-1000C-O stretchPrimary Alcohol
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like (5-Amino-2-nitrophenyl)methanol, often resulting in a prominent molecular ion peak.

Predicted Mass Spectrum Data for (5-Amino-2-nitrophenyl)methanol

m/zIon
168.05[M]⁺ (Molecular Ion)
151.05[M-OH]⁺
138.04[M-NO]⁺
122.04[M-NO₂]⁺
106.05[M-NO₂ - O]⁺
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is an indispensable tool for separating, identifying, and quantifying components in a mixture. For (5-Amino-2-nitrophenyl)methanol, a reversed-phase HPLC method is most appropriate.

A C18 column is a versatile choice for the separation of moderately polar aromatic compounds. The mobile phase composition is optimized to achieve good resolution and peak shape. A UV detector is suitable as the analyte possesses strong chromophores.

Comparison of HPLC Methods for Nitrophenyl Compounds

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 380 nm
Advantages Simple, robustBetter resolution for complex mixtures
Disadvantages May not resolve all impuritiesLonger run times, more complex
UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of both an amino group (an auxochrome) and a nitro group (a chromophore) on the benzene ring gives rise to characteristic absorption bands.

Predicted UV-Visible Absorption Maxima for (5-Amino-2-nitrophenyl)methanol in Methanol

λmax (nm)Electronic Transition
~250-260π → π*
~380-400Intramolecular Charge Transfer (ICT)

The ICT band is particularly sensitive to solvent polarity, a phenomenon known as solvatochromism.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of (5-Amino-2-nitrophenyl)methanol and dissolve it in 0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10 ppm and a relaxation delay of 2 seconds are good starting points.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Protocol for FTIR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Analysis: Place a small amount of the solid (5-Amino-2-nitrophenyl)methanol sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of (5-Amino-2-nitrophenyl)methanol (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Protocol for HPLC Analysis
  • Sample Preparation: Accurately prepare a stock solution of (5-Amino-2-nitrophenyl)methanol (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample and standards onto the column.

  • Data Acquisition and Analysis: Record the chromatogram and integrate the peak corresponding to (5-Amino-2-nitrophenyl)methanol. Construct a calibration curve by plotting peak area against concentration and determine the concentration of the analyte in unknown samples.

Visualization of Analytical Workflow

Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output Sample (5-Amino-2-nitrophenyl)methanol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Purity Purity & Quantitation HPLC->Purity Electronic_Transitions Electronic Transitions UVVis->Electronic_Transitions

Sources

Introduction: The Analytical Challenge of a Multifunctional Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC and LC-MS Analysis of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-4-nitroaniline, is a chemical reactant utilized in the synthesis of specialized molecules, including antimicrobial agents.[1][2] Its molecular structure is characterized by a unique combination of functional groups on an aromatic ring: a primary amine, a nitro group, and a benzylic alcohol. This trifecta of functionalities imparts significant polarity and chemical reactivity, presenting distinct challenges for analytical chemists.

The basic amino group is prone to electrostatic interactions with acidic surfaces, such as the silica backbone of many HPLC columns, leading to poor peak shape (tailing). The polar nitro and hydroxyl groups can result in low retention on traditional reversed-phase columns. Furthermore, the molecule's aromaticity and multiple functional groups offer several potential sites for ionization, which must be carefully controlled for reproducible and sensitive mass spectrometry analysis.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for this compound. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in established chromatographic principles.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis for Purity and Quantification

HPLC with UV detection is the foundational technique for assessing the purity and concentration of synthesized intermediates like (5-Amino-2-nitrophenyl)methanol. The primary objective is to develop a method that provides robust retention, high efficiency, and excellent peak symmetry.

Critical Decision Point: Selecting the Stationary Phase

The choice of HPLC column is the single most important parameter governing the success of the separation. The unique structure of (5-Amino-2-nitrophenyl)methanol, with its blend of hydrophobicity (aromatic ring) and polarity (amino, nitro, alcohol groups), makes it an ideal candidate for evaluation on several different stationary phase chemistries. A direct comparison reveals the strengths and weaknesses of each approach.

Stationary PhasePrimary Interaction MechanismAdvantages for (5-Amino-2-nitrophenyl)methanolPotential Disadvantages & Mitigation
Standard C18 (ODS) Hydrophobic (van der Waals) interactions.High hydrophobicity provides good retention of the aromatic core. A vast library of existing methods for similar compounds exists.Prone to severe peak tailing due to strong secondary interactions between the basic amino group and acidic residual silanols on the silica surface.
Phenyl-Hexyl Mixed-mode: Hydrophobic and π-π interactions.The phenyl group provides unique selectivity for aromatic analytes via π-π stacking, enhancing retention and resolution from related impurities.[3]Can be less hydrolytically stable than modern C18 phases at pH extremes. Mobile phase pH must be controlled.
Polar-Embedded C18 Hydrophobic interactions with polar group shielding.An embedded polar group (e.g., amide, carbamate) shields residual silanols, drastically improving peak shape for basic compounds like amines. Allows for use in highly aqueous mobile phases.Selectivity can differ significantly from standard C18 phases, which may or may not be advantageous depending on the impurity profile.
Cyano (CN) Dipole-dipole interactions and weak hydrophobic character.Offers orthogonal selectivity compared to alkyl phases. Can be effective for separating polar isomers. EPA methods for nitroaromatics sometimes employ CN columns.[4]Generally provides less retention than C18 or Phenyl phases in reversed-phase mode, potentially leading to elution near the solvent front.

Senior Scientist's Recommendation: A Phenyl-Hexyl column is the most logical starting point for method development. The π-π interaction it offers is tailor-made for aromatic compounds and will provide the necessary retention and a different selectivity mechanism to resolve closely related species. For addressing peak shape issues, a modern, base-deactivated polar-embedded C18 phase is an excellent alternative that directly mitigates the primary cause of peak tailing for this analyte.

Experimental Protocol: Comparative HPLC Method Development

Objective: To identify the optimal stationary phase for the analysis of (5-Amino-2-nitrophenyl)methanol by comparing retention, peak shape, and resolution on C18, Phenyl-Hexyl, and Polar-Embedded C18 columns.

1. Materials & Reagents:

  • (5-Amino-2-nitrophenyl)methanol reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), 99%+ purity

  • HPLC system with a multi-wavelength UV detector

  • Columns (4.6 x 150 mm, 5 µm particle size or equivalent):

    • Standard C18

    • Phenyl-Hexyl

    • Polar-Embedded C18

2. Standard & Mobile Phase Preparation:

  • Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of (5-Amino-2-nitrophenyl)methanol and dissolve in 10 mL of 50:50 ACN:Water. The compound is a dark yellow solid.[2]

  • Working Standard (50 µg/mL): Dilute 500 µL of the stock solution to 10 mL with the initial mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid is critical to protonate the amino group to its ammonium form ([R-NH3]⁺), which prevents its interaction with acidic silanols, thereby ensuring a symmetric peak.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm (for the aromatic ring) and 350 nm (characteristic for the nitroaniline chromophore).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 80% B

    • 15.1 min: 10% B

    • 20.0 min: 10% B (equilibration)

4. Data Analysis & Expected Outcomes:

  • Inject the working standard onto each column under the same conditions.

  • Evaluate the resulting chromatograms, focusing on Retention Time (tR), USP Tailing Factor (Tf), and Theoretical Plates (N).

Column TypeExpected Retention TimeExpected Tailing Factor (Tf)Scientific Rationale
Standard C18 Moderate> 1.8Strong silanol interaction with the unprotonated amine fraction leads to significant peak tailing.
Phenyl-Hexyl Longest~1.3 - 1.5π-π interactions provide strong, specific retention for the aromatic system, increasing retention time.
Polar-Embedded C18 Moderate< 1.2The embedded polar group shields residual silanols, resulting in the most symmetrical peak shape.
HPLC Workflow Diagram

HPLC_Workflow Diagram 1: HPLC Method Development Workflow cluster_prep Preparation cluster_hplc Chromatographic Separation cluster_data Data Evaluation Standard Prepare 50 µg/mL Standard Injector Inject 5 µL Standard->Injector MobilePhase Prepare Mobile Phases (0.1% Formic Acid) Pump Gradient Pump (10-80% ACN) MobilePhase->Pump Column Test Columns: 1. C18 2. Phenyl-Hexyl 3. Polar-Embedded Injector->Column Pump->Injector Detector UV Detector (254 & 350 nm) Column->Detector Chromatogram Acquire Chromatograms Detector->Chromatogram Analysis Compare: - Retention Time - Tailing Factor - Plate Count Chromatogram->Analysis Decision Select Optimal Column Analysis->Decision

Caption: Diagram 1: HPLC Method Development Workflow.

Part 2: LC-MS Analysis for High Sensitivity and Structural Confirmation

For trace-level detection, impurity identification, or analysis in complex matrices (e.g., forced degradation studies), LC-MS is indispensable. It provides the sensitivity and specificity that UV detection lacks.

Ionization Strategy: ESI vs. APCI

The transition from the liquid to the gas phase for mass analysis is a critical step. The choice of ionization source is dictated by the analyte's polarity and thermal stability.

Ionization TechniquePrincipleApplicability to (5-Amino-2-nitrophenyl)methanol
Electrospray Ionization (ESI) Soft ionization creating ions from a charged liquid spray. Ideal for polar, pre-charged, or easily chargeable analytes.Highly Recommended. The basic amino group is readily protonated in an acidic mobile phase, making it a perfect candidate for positive-ion ESI ([M+H]⁺).
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes the mobile phase, which then transfers charge to the analyte. Better for less polar, more volatile compounds.Less suitable. While it may work, ESI is expected to be more efficient and "softer" for this polar, non-volatile molecule, leading to less in-source fragmentation.

Senior Scientist's Recommendation: Electrospray Ionization (ESI) in positive ion mode is the clear choice. The mobile phase containing formic acid, already optimized for good chromatography, is also perfect for promoting the formation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: LC-MS Method Development

Objective: To develop a highly selective and sensitive LC-MS/MS method for the detection and confirmation of (5-Amino-2-nitrophenyl)methanol using Multiple Reaction Monitoring (MRM).

1. Instrumentation & Reagents:

  • LC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • LC-MS grade solvents and formic acid.

  • Optimal HPLC column determined in Part 1 (e.g., Phenyl-Hexyl).

2. Infusion and MS Tuning (Pre-LC):

  • Analyte Infusion: Prepare a ~1 µg/mL solution of the standard in 50:50 ACN:Water with 0.1% FA. Infuse it directly into the mass spectrometer at ~10 µL/min using a syringe pump.

  • Full Scan (Q1): Acquire a full scan mass spectrum in positive ESI mode to confirm the presence and optimize the signal for the protonated molecular ion ([M+H]⁺). The expected m/z is 169.1, based on the molecular weight of 168.15 g/mol .

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 169.1) in the first quadrupole (Q1), fragment it in the collision cell (q2) with an inert gas (e.g., argon), and scan the third quadrupole (Q3) to identify the resulting product ions. This step is crucial for identifying unique fragments for an MRM method.

3. LC-MS/MS Analysis:

  • LC Conditions: Use the optimized HPLC method from Part 1.

  • MS/MS Method: Set up an MRM method to monitor the transition from the precursor ion to the most intense, stable product ions.

    • Example Transition 1 (Quantitative): 169.1 → [Most Abundant Fragment]

    • Example Transition 2 (Confirmatory): 169.1 → [Second Most Abundant Fragment]

  • Analysis: Inject a dilution series of the standard to determine the instrument's linearity, limit of detection (LOD), and limit of quantification (LOQ). The literature suggests that for similar compounds, detection limits in the low ng/mL to pg/mL range are achievable.[5][6]

4. Expected Mass Spectrometry Parameters:

ParameterSetting / Expected ValueRationale
Ionization Mode ESI PositiveThe basic amino group is easily protonated.
Precursor Ion ([M+H]⁺) m/z 169.1Calculated from the molecular formula C₇H₈N₂O₃.
Potential Product Ions e.g., Loss of H₂O (m/z 151.1), Loss of CH₂O (m/z 139.1)Fragmentation is induced in the collision cell; specific fragments depend on collision energy and instrument geometry.
Mobile Phase 0.1% Formic Acid in Water/ACNAcidic modifier promotes protonation for ESI+ and ensures good chromatography.
LC-MS/MS Workflow Diagram

LCMS_Workflow Diagram 2: LC-MS/MS Method Development Workflow cluster_infusion Direct Infusion & Tuning cluster_lcms LC-MS/MS Analysis cluster_data Data Validation Infuse Infuse ~1 µg/mL Standard FindPrecursor Optimize Precursor Ion [M+H]⁺ = m/z 169.1 Infuse->FindPrecursor FindProducts Identify Product Ions via MS/MS FindPrecursor->FindProducts MRM_Method Create MRM Method (Precursor → Product) FindProducts->MRM_Method LC_Separation Optimized HPLC Separation LC_Separation->MRM_Method Inject Inject Dilution Series MRM_Method->Inject AcquireData Acquire MRM Data Inject->AcquireData Validation Determine: - Linearity - LOD/LOQ - Specificity AcquireData->Validation

Caption: Diagram 2: LC-MS/MS Method Development Workflow.

Final Recommendations

For the comprehensive analysis of (5-Amino-2-nitrophenyl)methanol, a dual-pronged approach is recommended:

  • For routine purity testing and quantification (HPLC-UV): A Phenyl-Hexyl column provides the best combination of retention and selectivity. If peak tailing remains an issue, a Polar-Embedded C18 column is the superior alternative. The use of an acidic mobile phase (0.1% formic acid) is non-negotiable for achieving good peak symmetry.

  • For trace analysis and structural confirmation (LC-MS/MS): Couple the optimized HPLC method to a mass spectrometer operating in ESI positive mode . A well-tuned MRM method targeting the transition from the protonated molecule (m/z 169.1) to its specific fragment ions will deliver the ultimate in sensitivity and selectivity, ensuring confident identification and quantification even in challenging sample matrices.

By systematically evaluating these chromatographic and spectrometric variables, a robust, reliable, and scientifically sound analytical method for (5-Amino-2-nitrophenyl)methanol can be successfully developed and validated.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • McMaster, M. C. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Dowling, G., Regan, L., & Hughes, K. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Additives & Contaminants: Part A, 38(12), 2035-2051. Available from: [Link]

  • Krickos, et al. (2012). handling 4-aminophenol. Chromatography Forum. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15681, 2-Amino-5-nitrobenzophenone. Retrieved from [Link]

  • Lores, E. M., Meek, J. T., & Lores, E. M. (1982). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
  • Wang, J., Liu, D., & Zhang, Z. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 384(5), 1233-1241.
  • Belal, T. S., Awad, T., & Clark, C. R. (2019). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • Agilent Technologies. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Application Note. Retrieved from [Link]

  • Soidinsalo, O. (2017). Chromatographic determination of amines in food samples. University of Helsinki.
  • Dong, M. W. (2022). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 40(6), 258-262.
  • International Agency for Research on Cancer. (1993). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Lyon: IARC.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Lee, J., Kim, M., & Kim, M. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 594.

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A Senior Application Scientist's Guide to Distinguishing (5-Amino-2-nitrophenyl)methanol and (2-Amino-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of chemical isomers is a critical step that underpins the reliability and reproducibility of their work. The subtle differences in the arrangement of functional groups on an aromatic ring, as seen in the case of (5-Amino-2-nitrophenyl)methanol and (2-Amino-5-nitrophenyl)methanol, can lead to significant variations in their chemical reactivity, biological activity, and impurity profiles. This guide provides a comprehensive comparison of these two isomers, offering field-proven insights and detailed experimental protocols to enable their unambiguous differentiation.

The core of this guide is built on the principle of self-validating systems, where the causality behind experimental choices is explained to ensure technical accuracy and trustworthiness. By understanding the "why" behind the "how," researchers can confidently apply these methodologies to their specific contexts.

The Structural Imperative: Why Differentiation Matters

(5-Amino-2-nitrophenyl)methanol and (2-Amino-5-nitrophenyl)methanol are structural isomers with the same molecular formula (C₇H₈N₂O₃) and molecular weight (168.15 g/mol ).[1][2] The key distinction lies in the relative positions of the amino (-NH₂), nitro (-NO₂), and hydroxymethyl (-CH₂OH) groups on the benzene ring. This seemingly minor difference in architecture has profound implications for their electronic properties and steric environments, which in turn dictate their behavior in analytical systems.

In drug discovery, for instance, one isomer might exhibit the desired pharmacological activity, while the other could be inactive or even toxic. Therefore, the ability to selectively synthesize and analytically confirm the identity of the correct isomer is paramount.

G cluster_0 (5-Amino-2-nitrophenyl)methanol cluster_1 (2-Amino-5-nitrophenyl)methanol 5A2N C₁-CH₂OH C₂-NO₂ C₅-NH₂ 2A5N C₁-CH₂OH C₂-NH₂ C₅-NO₂

Caption: Positional Isomerism of Aminonitrophenylmethanols.

Physicochemical Properties: A Tale of Two Isomers

The differing positions of the electron-donating amino group and the electron-withdrawing nitro group influence the overall polarity and intermolecular interactions of the two isomers. This is reflected in their predicted and observed physical properties.

Property(5-Amino-2-nitrophenyl)methanol(2-Amino-5-nitrophenyl)methanolReference
Molecular Weight 168.15168.15[1][2]
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₃[1][2]
Appearance Dark Yellow SolidLight brown to green Solid[3]
Boiling Point (Predicted) 417.6°C at 760 mmHg427.3°C at 760 mmHg[1]
Density (Predicted) 1.432 g/cm³1.432 g/cm³[1]
pKa (Predicted) Not specified13.67
Solubility Soluble in Dimethylformamide, Dimethyl Sulfoxide, TetrahydrofuranSoluble in Dimethylformamide, Dimethyl Sulfoxide[3]

Spectroscopic Fingerprints: Unveiling the Molecular Architecture

The most definitive way to distinguish between these isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns in their respective spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The aromatic region of the ¹H NMR spectrum provides the clearest differentiation. The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.

  • For (5-Amino-2-nitrophenyl)methanol: We expect to see three aromatic protons. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C4.

  • For (2-Amino-5-nitrophenyl)methanol: We also expect three aromatic protons. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C4. The key difference will be the chemical shifts due to the different electronic effects of the substituents.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton(5-Amino-2-nitrophenyl)methanol (Predicted)(2-Amino-5-nitrophenyl)methanol (Predicted from data)
-CH₂OH ~4.5 (s)~4.6 (s)
-OH ~5.5 (t)Not observed in available data
-NH₂ ~6.0 (s)Not observed in available data
Aromatic H 6.8 - 8.0 (m)7.6 - 8.3 (m)
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will also show distinct chemical shifts for the carbon atoms in the aromatic ring, directly reflecting the electronic influence of the amino and nitro groups.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon(5-Amino-2-nitrophenyl)methanol (Predicted)(2-Amino-5-nitrophenyl)methanol (from data)
-CH₂OH ~6061.4
Aromatic C 110 - 155112.6, 115.0, 121.7, 123.3, 125.6, 127.0, 128.3, 129.2, 131.0, 137.2, 140.3, 144.4, 147.0, 155.2, 162.0

Note: The provided ¹³C NMR data for (2-Amino-5-nitrophenyl)methanol appears to be for a more complex molecule and should be used with caution.

Chromatographic Separation: Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers based on their differential interactions with a stationary phase. The choice of the stationary phase and mobile phase is critical for achieving baseline separation.

For these aminonitrophenylmethanol isomers, a reversed-phase HPLC method is a logical starting point. The subtle differences in polarity, driven by the positions of the amino and nitro groups, can be exploited to achieve separation.

Experimental Protocol: HPLC Method Development

G Start Prepare Standard Solutions (1 mg/mL in Methanol) Column Select C18 Column (e.g., 4.6 x 150 mm, 5 µm) Start->Column MobilePhase Initial Mobile Phase: Acetonitrile:Water (30:70) Column->MobilePhase Gradient Develop Gradient Profile (e.g., 30-70% Acetonitrile over 20 min) MobilePhase->Gradient Detection UV Detection at 254 nm and 330 nm Gradient->Detection Analysis Analyze Retention Times and Peak Shapes Detection->Analysis Optimize Optimize Gradient, Flow Rate, and Temperature for Resolution Analysis->Optimize End Validated Separation Method Optimize->End

Caption: HPLC Method Development Workflow.

Step-by-Step Methodology:

  • Standard Preparation: Prepare individual standard solutions of each isomer (if available) and a mixed standard solution in a suitable solvent such as methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: Begin with an isocratic mobile phase of acetonitrile and water (e.g., 30:70 v/v). If co-elution occurs, a gradient elution will be necessary.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of the organic modifier (acetonitrile) will likely be effective. For example, start with 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Detection: Monitor the elution profile at multiple wavelengths, such as 254 nm and a wavelength closer to the absorbance maximum of the nitroaromatic chromophore (around 330-380 nm).

  • Injection Volume: Inject 10 µL of the standard solutions.

  • Data Analysis: Compare the retention times of the two isomers. The isomer with the slightly higher polarity is expected to elute earlier in a reversed-phase system.

The principles of this approach are supported by studies on the HPLC analysis of similar compounds like 2-amino-5-nitrophenol.[7]

Mass Spectrometry: Confirmation of Molecular Weight

While mass spectrometry (MS) alone cannot distinguish between these structural isomers as they have the same molecular weight, it is an essential tool for confirming the molecular formula and for use as a detector in conjunction with a separation technique like HPLC (LC-MS). Both isomers will exhibit a molecular ion peak ([M]+ or [M+H]+) corresponding to their molecular weight of 168.15.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The definitive differentiation of (5-Amino-2-nitrophenyl)methanol and (2-Amino-5-nitrophenyl)methanol requires a multi-pronged analytical strategy. While physicochemical properties offer initial clues, spectroscopic techniques, particularly ¹H and ¹³C NMR, provide the most conclusive evidence of their distinct molecular structures. Chromatographic methods, such as HPLC, are indispensable for their physical separation and quantification.

By integrating these techniques and understanding the underlying chemical principles, researchers can ensure the identity and purity of their materials, a cornerstone of scientific integrity and the successful development of novel therapeutics.

References

  • PubChem. 2-Amino-5-Nitrophenol. [Link]

  • Kim, H. Y., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(4), 313–320. [Link]

  • SpectraBase. 2-Amino-5-nitro-phenol [1H NMR]. [Link]

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A Comparative Guide to the Biological Activity of (5-Amino-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Nitrophenyl Scaffold

Substituted nitrophenyl scaffolds are critical pharmacophores in medicinal chemistry, serving as versatile building blocks for therapeutics ranging from antimicrobial to anticancer agents.[1][2] The (5-Amino-2-nitrophenyl)methanol backbone, in particular, offers a unique combination of reactive sites—an amino group, a nitro group, and a primary alcohol—that allows for extensive chemical modification. These modifications can dramatically alter the molecule's steric and electronic properties, leading to a diverse range of biological activities.

The core principle behind derivatization is the exploration of the Structure-Activity Relationship (SAR). By systematically altering the functional groups on the parent molecule, researchers can probe the interactions between the compound and its biological target. The nitroaromatic group is a potent electron-withdrawing feature that is often crucial for biological effect.[3][4] Its bioreduction within cells can lead to the generation of reactive nitrogen and oxygen species, a key mechanism in the activity of many nitroaromatic drugs.[3][5][6]

This guide provides a comparative analysis of the biological activities of derivatives based on the (5-Amino-2-nitrophenyl)methanol scaffold, with a focus on anticancer and antimicrobial properties. We will delve into the SAR insights gleaned from available data, detail the experimental protocols for activity assessment, and explore the underlying mechanisms of action.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of (5-Amino-2-nitrophenyl)methanol derivatives are limited, we can synthesize a comparison by examining studies on closely related nitrophenyl and aminophenyl structures. The primary activities reported for these classes of compounds are anticancer and antimicrobial.

Anticancer Activity

The nitrophenyl moiety is a common feature in a variety of compounds evaluated for their anticancer potential.[1][7][8] The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells.[7]

A study on 2-amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivatives, which share the aminonitrophenyl core, demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line.[9] One particular derivative, after cyclization with thioglycolic acid, showed the highest cytotoxicity with an IC₅₀ value of 89.74 µg/ml.[9] Similarly, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed potent anticancer activity across a panel of cancer cell lines, with GI₅₀ (50% growth inhibition) concentrations in the submicromolar to micromolar range.[8]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Ring: The nature and position of substituents on the phenyl ring are critical. Derivatives with carboxylic acid residues and p-hydroxyphenyl groups have shown enhanced cytotoxicity.[8]

  • Heterocyclic Moieties: The addition of heterocyclic rings, such as thiazolidinone or thiadiazole, to the nitrophenyl scaffold is a common strategy to enhance anticancer activity.[7][8][9] These additions can modulate the compound's solubility, cell permeability, and target-binding affinity.

  • Propenylidene Linker: The presence of a propenylidene linker attached to the nitrophenyl group has been identified as a key requirement for the anticancer effects in certain thiazolidinone derivatives.[8]

Table 1: Comparative Anticancer Activity of Nitrophenyl Derivatives

Compound ClassCell Line(s)Activity MetricResultReference
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole derivativeMCF-7 (Breast)IC₅₀89.74 µg/ml[9]
Ciminalum–thiazolidinone hybrid (Compound 2h)MOLT-4, SR (Leukemia); SW-620 (Colon); SF-539 (CNS); SK-MEL-5 (Melanoma)GI₅₀< 0.01–0.02 µM[8]
Ciminalum–thiazolidinone hybrid (Compound 2f)MultipleAverage GI₅₀2.80 µM[8]
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, particularly against anaerobic bacteria and parasites.[6] Their mechanism relies on the reductive activation of the nitro group by microbial enzymes to form cytotoxic radicals.[3][5][6]

For instance, aminobenzylated 4-nitrophenols have demonstrated promising antibacterial activity against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10] The parent compound of the topic, 2-amino-5-nitrophenol, is structurally related to these active agents. While specific data on (5-Amino-2-nitrophenyl)methanol derivatives is sparse, the general class of nitrophenols is known for its antimicrobial properties.[11]

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group Position: The position of the nitro group is crucial for activity. para-Nitrophenol groups have been identified as important for the antibacterial effects of some derivatives.[10]

  • Aminoalkyl Substituents: The type of amine used for derivatization significantly impacts activity. Indoline, for example, was found to be a favorable amine counterpart in a study of aminobenzylated 4-nitrophenols.[10]

Key Signaling Pathways & Mechanisms of Action

The biological activity of nitrophenyl derivatives is intrinsically linked to the chemistry of the nitro group.

Reductive Activation and Oxidative Stress

A unifying mechanism for both the anticancer and antimicrobial effects of many nitroaromatic compounds is their bio-reduction.[3][5] Cellular enzymes, particularly nitroreductases found in hypoxic tumor cells and anaerobic bacteria, reduce the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. This process generates highly reactive intermediates, including the nitro radical anion.[12]

These reactive species can induce significant cellular damage through multiple pathways:

  • Generation of Reactive Oxygen Species (ROS): The nitro radical anion can react with molecular oxygen to produce superoxide radicals, leading to widespread oxidative stress that damages DNA, proteins, and lipids.[5][7]

  • DNA Damage: The reactive intermediates can directly interact with and damage DNA, leading to mutations and cell death.[7]

  • Enzyme Inactivation: These species can inactivate essential enzymes, such as trypanothione reductase in parasites, disrupting cellular metabolism and antioxidant defenses.[3][5]

The selective toxicity of these compounds arises from the higher expression of nitroreductase enzymes in target cells (e.g., anaerobic bacteria, hypoxic cancer cells) compared to normal aerobic host cells.

Reductive Activation Pathway Mechanism of Nitroaromatic Compound Bioactivation Compound Nitroaromatic Compound (R-NO₂) Nitroreductase Nitroreductase Enzymes (e.g., in bacteria, hypoxic cells) Compound->Nitroreductase Reduction Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Radical->ROS Reacts with O₂ Damage Cellular Damage (DNA, Proteins, Lipids) Radical->Damage Direct Damage ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Bioactivation of nitroaromatic compounds via enzymatic reduction.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological activity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the key activities discussed in this guide.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[13][14]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Measurement A 1. Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Treat cells with serial dilutions of test derivatives B->C D 4. Incubate for desired period (e.g., 72 hours) C->D E 5. Add MTT solution (e.g., 0.5 mg/mL) D->E F 6. Incubate for 1.5 - 4 hours E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance (e.g., 570 nm) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cell lines into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (5-Amino-2-nitrophenyl)methanol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used). Incubate for 72 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14][16]

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14][15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[14][15] The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC Testing)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[17]

Detailed Steps:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[19]

  • Prepare Bacterial Inoculum: Pick several colonies of the test microorganism from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. Inoculate each well (containing 100 µL of the compound dilution) with 100 µL of this final bacterial suspension.[19] Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18]

  • Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19]

Conclusion & Future Directions

The (5-Amino-2-nitrophenyl)methanol scaffold and its related nitrophenyl structures represent a promising area for the development of novel therapeutic agents. The available data, primarily from related compound classes, strongly suggest potential for both anticancer and antimicrobial activities, driven by the bio-reductive activation of the nitro group.

Future research should focus on synthesizing a focused library of derivatives directly from the (5-Amino-2-nitrophenyl)methanol parent compound. Systematic modifications at the amino and hydroxyl positions would allow for a thorough investigation of the Structure-Activity Relationship and the optimization of potency and selectivity. Furthermore, mechanistic studies to confirm the role of reductive stress and to identify specific cellular targets will be crucial for advancing these promising compounds through the drug development pipeline.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health (NIH).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • MTT assay protocol. Abcam.
  • Compounds containing nitrophenyl groups as antimicrobial and/or... ResearchGate.
  • MTT (Assay protocol). Protocols.io.
  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. National Institutes of Health (NIH).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.
  • Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH).
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications.
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  • (PDF) Biodegradation of Nitrophenol Compounds. ResearchGate.
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  • MTT Proliferation Assay Protocol. ResearchGate.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isom. Benchchem.

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A Comprehensive Guide to the Physicochemical Differences Between Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The isomeric landscape of aminonitrobenzoic acids presents a fascinating case study in how subtle changes in molecular architecture can dramatically influence physicochemical properties. For researchers in drug development, materials science, and organic synthesis, a deep understanding of these differences is not merely academic—it is fundamental to predicting a molecule's behavior, from its reaction kinetics and solubility to its interaction with biological targets. This guide provides an in-depth, data-driven comparison of the key physicochemical properties of various aminonitrobenzoic acid isomers, grounded in experimental data and mechanistic explanations to inform your research and development endeavors.

The Isomeric Family: Structure and Significance

Aminonitrobenzoic acids are aromatic compounds featuring a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH₂), and a nitro group (-NO₂). The relative positions of these functional groups give rise to a multitude of isomers, each with a unique electronic and steric profile. This structural diversity is the root of their varied physicochemical behaviors. These compounds serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Comparative Analysis of Physicochemical Properties

The interplay between the electron-donating amino group and the electron-withdrawing nitro group, mediated by their positions relative to the carboxylic acid, governs the properties of each isomer.

Melting Point: A Tale of Intermolecular Forces

The melting point of a crystalline solid is a direct measure of the strength of its crystal lattice, which is dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions.

IsomerMelting Point (°C)
2-Amino-3-nitrobenzoic acid208–210[1]
2-Amino-4-nitrobenzoic acid~257
2-Amino-5-nitrobenzoic acid~270 (decomposes)[2]
3-Amino-2-nitrobenzoic acid179-181
3-Amino-4-nitrobenzoic acid208-210
3-Amino-5-nitrobenzoic acid210-212
4-Amino-2-nitrobenzoic acid239
4-Amino-3-nitrobenzoic acid280 (decomposes)
5-Amino-2-nitrobenzoic acid236-238

Insights from the Data:

  • Intramolecular vs. Intermolecular Hydrogen Bonding: Isomers with ortho-positioning of the amino and carboxylic acid groups, such as 2-amino-3-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid, can form strong intramolecular hydrogen bonds. This internal bonding can reduce the capacity for intermolecular hydrogen bonding, which is the primary force holding the crystal lattice together. Consequently, ortho-isomers may exhibit lower melting points compared to their meta and para counterparts, where intermolecular hydrogen bonding is more dominant. For example, 2-amino-3-nitrobenzoic acid has a melting point of 208-210 °C.

  • Molecular Symmetry and Packing Efficiency: Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and higher melting points. The high melting point of 4-amino-3-nitrobenzoic acid (280 °C with decomposition) suggests a highly stable crystal lattice.

Acidity (pKa): The Influence of Electronic Effects

The acidity of the carboxylic acid group is a critical parameter, influencing a molecule's solubility in aqueous media of varying pH and its ability to participate in acid-base reactions. The pKa is a direct reflection of the stability of the carboxylate conjugate base.

IsomerPredicted pKaExperimental pKa
2-Amino-3-nitrobenzoic acid4.20-
2-Amino-4-nitrobenzoic acid--
2-Amino-5-nitrobenzoic acid--
3-Amino-5-nitrobenzoic acid3.0-
4-Amino-2-nitrobenzoic acid2.84-
4-Amino-3-nitrobenzoic acid4.19-
5-Amino-2-nitrobenzoic acid2.28-
Reference Compounds
Benzoic Acid-~4.2
3-Nitrobenzoic Acid-3.47
4-Nitrobenzoic Acid-3.41
4-Aminobenzoic Acid-2.4 (amino group), 4.9 (carboxyl group)

Dissecting the Trends:

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) stabilizes the negative charge of the carboxylate anion through its inductive (-I) and resonance (-R) effects, thereby increasing the acidity (lowering the pKa) compared to benzoic acid.

  • Electron-Donating Amino Group: Conversely, the electron-donating amino group (-NH₂) destabilizes the carboxylate anion, decreasing acidity (increasing the pKa).

  • The "Ortho-Effect": Substituents in the ortho position to the carboxylic acid group often lead to a greater increase in acidity than expected from electronic effects alone. This is attributed to a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, disrupting resonance with the ring and stabilizing the carboxylate anion, and intramolecular hydrogen bonding.

  • Positional Interplay: The final pKa of each isomer is a delicate balance of these competing effects. For instance, in 5-amino-2-nitrobenzoic acid, the nitro group is ortho to the carboxylic acid, and the amino group is meta. The strong acidifying effect of the ortho-nitro group likely dominates, leading to a predicted low pKa of 2.28.

Solubility Profile: A Key Parameter for Drug Development

Solubility in both aqueous and organic solvents is a crucial determinant of a compound's bioavailability and its suitability for various formulation and reaction conditions.

IsomerWater SolubilityOrganic Solvent Solubility
2-Amino-5-nitrobenzoic acidInsoluble-
3-Methyl-4-nitrobenzoic acidSparingly soluble (0.3 g/L at 20°C)Soluble in ethanol, DMSO, and alkaline solutions
4-Amino-2-nitrobenzoic acidSoluble (pH-dependent)Soluble
4-Amino-3-nitrobenzoic acidLowHigher in alcohols, ketones, and ethyl acetate
3-Nitrobenzoic Acid0.24 g/100 mL (15 °C)Soluble in oxygenated and chlorinated solvents
4-Nitrobenzoic Acid<0.1 g/100 mL at 26 °C-

Interpreting Solubility Behavior:

  • Hydrogen Bonding with Water: The presence of the carboxylic acid, amino, and nitro groups allows for hydrogen bonding with water molecules, contributing to aqueous solubility.

  • Intramolecular Hydrogen Bonding: In ortho-isomers, intramolecular hydrogen bonding can shield the polar groups, reducing their ability to interact with water and thus decreasing aqueous solubility.

  • pH-Dependence: The solubility of these acidic compounds is highly dependent on pH. In basic solutions, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.

  • "Like Dissolves Like": The aromatic nature of the benzene ring contributes to their solubility in organic solvents like ethanol and DMSO.

Experimental Determination of Physicochemical Properties

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below is a detailed, self-validating protocol for the determination of pKa by potentiometric titration.

Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to provide a robust and accurate measurement of the acid dissociation constant.

1. Principle: A solution of the aminonitrobenzoic acid isomer is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

2. Materials and Reagents:

  • Aminonitrobenzoic acid isomer (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, degassed water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (Class A)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Experimental Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~0.1 mmol of the isomer B Dissolve in a known volume of deionized water (e.g., 50 mL) A->B D Place solution on magnetic stirrer B->D C Calibrate pH meter with standard buffers (pH 4, 7, 10) E Immerse calibrated pH electrode C->E D->E F Titrate with 0.1 M NaOH, recording pH after each increment of titrant E->F G Plot pH vs. Volume of NaOH added F->G H Determine the equivalence point (steepest point of the curve) G->H I The pH at half the equivalence volume is the pKa H->I

Caption: Workflow for pKa determination by potentiometric titration.

4. Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 0.1 mmol of the aminonitrobenzoic acid isomer and transfer it to a 100 mL beaker. Add 50 mL of deionized, degassed water and a magnetic stir bar. Stir until the solid is completely dissolved. Rationale: Using degassed water prevents dissolved CO₂, which is acidic, from interfering with the titration.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00. Ensure the electrode is rinsed with deionized water and gently blotted dry between buffers. Rationale: Accurate pH measurements are critical for an accurate pKa determination.

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with standardized 0.1 M NaOH.

  • Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • The volume of NaOH at the equivalence point is Veq.

    • The half-equivalence point is at a volume of Veq/2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

5. Self-Validation and Quality Control:

  • Perform the titration in triplicate to ensure reproducibility.

  • Use a high-purity standard with a known pKa (e.g., potassium hydrogen phthalate, KHP) to validate the method and the standardization of the NaOH solution.

  • Ensure the NaOH solution is carbonate-free, as carbonate ions can interfere with the titration of weak acids.

Structure-Property Relationships: A Deeper Dive

The observed differences in physicochemical properties can be rationalized by considering the electronic and steric effects of the substituents and the potential for intramolecular hydrogen bonding.

Acidity_Effects cluster_isomer Aminonitrobenzoic Acid Isomer cluster_effects Structural Influences cluster_properties Resulting Physicochemical Properties Isomer Molecular Structure (Positional Isomerism) Electronic Electronic Effects (Inductive & Resonance) Isomer->Electronic Steric Steric Effects (Ortho-Effect) Isomer->Steric H_Bonding Intramolecular Hydrogen Bonding Isomer->H_Bonding pKa Acidity (pKa) Electronic->pKa Solubility Solubility Electronic->Solubility Steric->pKa H_Bonding->pKa MeltingPoint Melting Point H_Bonding->MeltingPoint H_Bonding->Solubility

Caption: Influence of structural factors on physicochemical properties.

  • Acidity: As discussed, the acidity is a tug-of-war between the electron-donating amino group and the electron-withdrawing nitro group. The proximity of these groups to the carboxylic acid, and their ability to participate in resonance, determines the overall effect.

  • Melting Point and Intramolecular Hydrogen Bonding: In isomers where the amino and/or nitro groups are ortho to the carboxylic acid, intramolecular hydrogen bonds can form. For example, in 2-amino-3-nitrobenzoic acid, a hydrogen bond can form between the amino group and the carboxylic acid, and potentially between the carboxylic acid and the nitro group. These intramolecular interactions satisfy some of the hydrogen bonding potential of the molecule internally, which can lead to weaker intermolecular forces and, consequently, lower melting points compared to isomers where only intermolecular hydrogen bonding is possible.

Conclusion

The aminonitrobenzoic acid isomers are a clear illustration of how the precise placement of functional groups on an aromatic ring can lead to a wide range of physicochemical properties. For scientists and researchers, a thorough understanding of these structure-property relationships is paramount for the rational design of molecules with desired characteristics. By leveraging the data and experimental protocols presented in this guide, you can make more informed decisions in your synthetic strategies, formulation development, and biological testing, ultimately accelerating your research and development efforts.

References

  • Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • PubChem. 2-Amino-5-nitrobenzoic acid. Available at: [Link]

  • PubChem. 3-Amino-2-nitrobenzoic acid. Available at: [Link]

  • Wikipedia. 3-Nitrobenzoic acid. Available at: [Link]

  • Wikipedia. 4-Nitrobenzoic acid. Available at: [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. Available at: [Link]

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A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating (5-Amino-2-nitrophenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Specificity and Potency

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in signal transduction pathways makes them prime candidates for intervention. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. The design of potent and selective kinase inhibitors hinges on the strategic selection of core chemical scaffolds, or "building blocks," that dictate the molecule's interaction with the ATP-binding pocket and surrounding residues.

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from the versatile building block, (5-Amino-2-nitrophenyl)methanol, and its analogs, against inhibitors built from other common scaffolds, such as quinazolines and 2-aminothiazoles. We will delve into the structural rationale for their efficacy, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these potent molecules. Our focus will be on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, to provide a consistent biological context for comparison.

The Strategic Importance of the Nitrophenyl Moiety

The (5-Amino-2-nitrophenyl)methanol scaffold and its derivatives, such as those containing a 2-chloro-5-nitrophenyl group, offer a unique combination of chemical features that are highly advantageous for kinase inhibitor design. The strategic placement of electron-withdrawing groups, like the nitro group, can significantly influence the molecule's binding affinity and overall efficacy.

Structure-Activity Relationship (SAR) Insights

The efficacy of inhibitors containing a nitrophenyl group is rooted in fundamental principles of medicinal chemistry:

  • Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group. When incorporated into a phenyl ring that interacts with the kinase active site, it can enhance the acidity of adjacent hydrogen bond donors, leading to stronger interactions with key amino acid residues. For instance, the nitro group can increase the acidity of a nearby hydroxyl group, promoting a more favorable electrostatic interaction with a conserved water molecule or a lysine residue within the ATP-binding pocket[1].

  • Modulation of Physicochemical Properties: The presence of a nitro group can impact the molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug development.

  • Directional Hydrogen Bonding: The nitro group itself can act as a hydrogen bond acceptor, providing an additional point of interaction with the protein target. In the context of VEGFR-2 inhibition, electron-withdrawing groups on the terminal phenyl ring of an inhibitor have been shown to enhance activity[2].

The interplay of these factors underscores the utility of the nitrophenyl scaffold in generating potent kinase inhibitors.

Comparative Efficacy Against VEGFR-2

To objectively assess the performance of kinase inhibitors derived from different building blocks, we will compare their half-maximal inhibitory concentrations (IC50) against VEGFR-2. A lower IC50 value indicates a more potent inhibitor.

Building Block/ScaffoldRepresentative InhibitorTarget KinaseIC50 (nM)
Nitrophenyl-Quinazolinone Compound with 2-chloro-5-nitrophenyl groupVEGFR-2290 (as µg/mL, conversion to nM depends on MW)
Quinazoline Compound 43 VEGFR-226.38
Quinazoline Compound 44 VEGFR-244.67
2-Aminobenzothiazole Compound VII VEGFR-297

Note: The IC50 value for the nitrophenyl-containing compound was reported in µg/mL and would need conversion to a molar concentration for direct comparison, which requires the molecular weight of the specific compound. However, the data illustrates the potency that can be achieved with this scaffold. The quinazoline and 2-aminobenzothiazole examples demonstrate the high potency of these established scaffolds. The key takeaway is that the nitrophenyl moiety represents a viable and potent building block in the design of kinase inhibitors.

Experimental Protocols

A cornerstone of reproducible scientific research is the availability of detailed and validated experimental protocols. Below, we provide step-by-step methodologies for the synthesis of a representative quinazolinone-based inhibitor and for the in vitro evaluation of kinase inhibition.

Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides

This protocol outlines a general and robust method for the synthesis of the quinazolinone core, a common scaffold in many kinase inhibitors. This can be adapted for the synthesis of nitrophenyl-containing quinazolinones by starting with the appropriately substituted 2-aminobenzamide.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 2_Aminobenzamide 2-Aminobenzamide Quinazolinone Quinazolin-4(3H)-one 2_Aminobenzamide->Quinazolinone 1. Orthoester Orthoester (e.g., Triethyl orthoformate) Orthoester->Quinazolinone 2. Reagents Acetic Acid (catalyst) Ethanol (solvent) Reagents->Quinazolinone Conditions Reflux or Pressure Tube (110°C) Conditions->Quinazolinone caption Synthesis of Quinazolin-4(3H)-one

Caption: General synthesis of the Quinazolin-4(3H)-one scaffold.

Materials:

  • 2-Aminobenzamide (or substituted analog)

  • Orthoester (e.g., triethyl orthoformate)

  • Acetic Acid

  • Absolute Ethanol

  • Pressure tube (if required)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure: [3]

  • For simple 2-aminobenzamides:

    • In a round-bottom flask, dissolve the 2-aminobenzamide in absolute ethanol.

    • Add 1.5 equivalents of the orthoester and 2 equivalents of acetic acid.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • For ring-substituted or hindered 2-aminobenzamides:

    • In a pressure tube, combine the 2-aminobenzamide with 3 equivalents of the orthoester and 3 equivalents of acetic acid in ethanol.

    • Seal the pressure tube and heat to 110°C for 12-72 hours.

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by trituration with a mixture of ether and pentane.

    • Alternatively, for less pure products, purification by column chromatography on silica gel may be necessary.

Self-Validation: The identity and purity of the synthesized quinazolin-4(3H)-one should be confirmed by analytical techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence Assay

The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. This assay is well-suited for high-throughput screening of kinase inhibitors.[4][5][6][7][8]

Assay Principle Workflow:

G Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Stop_Deplete 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Kinase_Reaction->Stop_Deplete Convert_Detect 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescent signal) Stop_Deplete->Convert_Detect Measure 4. Measure Luminescence Convert_Detect->Measure caption ADP-Glo™ Kinase Assay Workflow

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (Kinase Detection Buffer and Kinase Detection Substrate)

    • ATP and ADP standards

  • Purified VEGFR-2 kinase

  • Kinase substrate (e.g., a specific peptide substrate for VEGFR-2)

  • Kinase reaction buffer

  • Test inhibitors (dissolved in DMSO)

  • White, opaque 384-well microplates

  • Luminometer

Procedure: [5][7]

  • Prepare Reagents:

    • Reconstitute the Kinase Detection Substrate with the Kinase Detection Buffer to create the Kinase Detection Reagent.

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Prepare a standard curve of ATP and ADP to correlate luminescence with ADP concentration.

  • Set up the Kinase Reaction (in a 384-well plate):

    • Add 5 µL of the kinase reaction mixture (containing kinase, substrate, and ATP in kinase reaction buffer) to each well.

    • Add a small volume (e.g., 50 nL) of the serially diluted inhibitors to the appropriate wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Measure Luminescence:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO-only control (100% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay's performance should be validated by calculating the Z'-factor, a statistical measure of the assay's quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

Conclusion: A Versatile Building Block for Future Kinase Inhibitors

The strategic selection of core scaffolds is paramount in the design of effective kinase inhibitors. This guide has demonstrated that (5-Amino-2-nitrophenyl)methanol and its derivatives represent a potent class of building blocks for the development of kinase inhibitors, particularly those targeting VEGFR-2. The unique electronic properties of the nitrophenyl moiety contribute significantly to the binding affinity and overall efficacy of the resulting inhibitors.

While established scaffolds like quinazolines and 2-aminothiazoles have a proven track record of producing highly potent inhibitors, the nitrophenyl-based scaffolds offer a valuable alternative with distinct structure-activity relationships that can be exploited in drug design. The provided experimental protocols for synthesis and in vitro testing offer a robust framework for researchers to explore the potential of these and other novel building blocks in the ongoing quest for more selective and potent kinase inhibitors.

References

  • Abdallah E Abdallah, Reda R Mabrouk, Mohamed R Elnagar, et al. New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. 2022;16:589-611. doi:10.2147/DDDT.S352589
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. 2022.
  • Cozza G, Bonvini P, Zorzi E, et al. Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. Biochem J. 2011;437(1):125-134. doi:10.1042/BJ20110298
  • Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones.
  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. 2022.
  • Synthesis of quinazolin-4(3H)
  • Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applic
  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. ACS Fall 2025.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. 2022.
  • ADP-Glo™ Kinase Assay.
  • Quinazolin-4(3H)
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Promega ADP-Glo kinase assay. BMG LABTECH.
  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. 2017.
  • ADP Glo Protocol.
  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules. 2024.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry. 2018.
  • VEGFR-2 inhibitor. Wikipedia.
  • KEGG PATHWAY Database. [Link]

  • Synthesis of chlorinated pyrimidines.
  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from Aminoamides and Orthoesters. Molecules. 2018.

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Validating the structure of synthesized (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of Synthesized (5-Amino-2-nitrophenyl)methanol

Introduction: The Importance of Regiochemical Purity

(5-Amino-2-nitrophenyl)methanol is a valuable bifunctional building block in organic synthesis. Its distinct arrangement of amino, nitro, and hydroxymethyl groups on an aromatic scaffold makes it a key intermediate for pharmaceuticals, azo dyes, and various specialty chemicals.[1][2][3] In these applications, the specific substitution pattern—the regiochemistry—is paramount. The presence of structural isomers, such as (2-Amino-5-nitrophenyl)methanol, can drastically alter the reactivity, biological activity, and safety profile of the final product.

Therefore, rigorous structural validation is not merely a procedural checkpoint but a foundational requirement for ensuring the integrity and reproducibility of subsequent research and development. This guide outlines an orthogonal analytical approach, where multiple independent techniques are employed to unequivocally confirm the molecular structure and purity of synthesized (5-Amino-2-nitrophenyl)methanol.

The Validation Workflow: An Orthogonal Approach

A self-validating protocol relies on the convergence of data from multiple, distinct analytical techniques. A discrepancy in one method's results immediately flags a potential issue with the sample's identity or purity. Our workflow proceeds from rapid, broad assessments to highly specific structural elucidation.

G cluster_0 Synthesized Compound cluster_3 Final Confirmation Compound (5-Amino-2-nitrophenyl)methanol (Crude Product) TLC Thin-Layer Chromatography (TLC) Compound->TLC Assess spot purity MP Melting Point Analysis Compound->MP Compare to literature IR FT-IR Spectroscopy (Functional Groups) TLC->IR If single spot MP->IR If sharp melt NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) IR->NMR Functional groups present? MS Mass Spectrometry (Molecular Weight) NMR->MS Correct connectivity? Confirmation Structure Validated & Purity Confirmed MS->Confirmation Correct M.W.?

Caption: Orthogonal workflow for structural validation.

Foundational Analysis: Purity and Physical Properties

Before engaging in complex spectroscopic analysis, it is efficient and logical to first establish the purity of the synthesized batch.

Melting Point Analysis

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. The presence of impurities, including solvents or isomeric byproducts, disrupts the crystal lattice, typically resulting in a lower and broader melting range. This simple measurement provides a rapid and inexpensive assessment of purity.

Experimental Protocol:

  • A small amount of the dry, synthesized powder is packed into a capillary tube to a depth of 2-3 mm.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is increased rapidly to about 15-20 °C below the expected melting point, then slowed to a rate of 1-2 °C per minute.

  • The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Property(5-Amino-2-nitrophenyl)methanolExpected Result
Appearance Dark Yellow Solid[2]Consistent
Molecular Weight 168.15 g/mol [1]N/A
Melting Point 138-142 °CSharp range within literature value

Spectroscopic Validation: The Core of Structural Proof

Spectroscopic methods provide direct evidence of the compound's functional groups, connectivity, and molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence or absence. For (5-Amino-2-nitrophenyl)methanol, we expect to see characteristic absorptions for the hydroxyl (-OH), amine (-NH₂), and nitro (-NO₂) groups.

Expected Absorptions:

  • -OH Stretch: A strong, broad absorption between 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding.[4]

  • -NH₂ Stretch: Primary amines display two distinct, sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[5][6] These often appear as "shoulders" on the broader -OH peak.

  • -NO₂ Stretch: Aromatic nitro compounds show two strong, sharp absorptions: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[7]

  • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range indicates the C-O bond of the benzyl alcohol.[4]

Experimental Protocol:

  • Ensure the sample is completely dry to avoid interference from water's broad -OH signal.

  • Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

  • Acquire the sample spectrum and perform a background subtraction.

  • Label the key peaks corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides information about the carbon skeleton. The key to validating (5-Amino-2-nitrophenyl)methanol lies in the splitting pattern of the aromatic protons, which is dictated by their relative positions.

¹H NMR Analysis - The Decisive Test:

The aromatic region of the ¹H NMR spectrum provides the definitive fingerprint to distinguish between the desired product and its (2-Amino-5-nitrophenyl)methanol isomer.

Compound Structure & Proton LabelsExpected ¹H NMR Aromatic Signals
(5-Amino-2-nitrophenyl)methanol Structure 1 H-3 is ortho to -NO₂ and meta to -NH₂. H-4 is meta to -NO₂ and ortho to -NH₂. H-6 is ortho to -NH₂ and meta to -NO₂.Proton H-3: Appears as a doublet (d) due to coupling with H-4. Shifted significantly downfield (~8.0-8.2 ppm) due to the strong electron-withdrawing effect of the ortho nitro group. Proton H-4: Appears as a doublet of doublets (dd). Coupled to both H-3 and H-6. Intermediate chemical shift (~6.8-7.0 ppm). Proton H-6: Appears as a doublet (d). Shifted upfield (~6.7-6.9 ppm) due to the electron-donating effect of the ortho amino group.
(2-Amino-5-nitrophenyl)methanol (Isomer) Structure 2 H-3 is ortho to -NH₂ and meta to -NO₂. H-4 is meta to -NH₂ and ortho to -NO₂. H-6 is ortho to -NO₂ and meta to -NH₂.Proton H-3: Appears as a doublet (d). Shifted upfield (~6.7-6.9 ppm) due to the ortho amino group. Proton H-4: Appears as a doublet of doublets (dd). Shifted downfield (~7.8-8.0 ppm) due to the ortho nitro group. Proton H-6: Appears as a doublet (d). Shifted significantly downfield (~7.9-8.1 ppm) due to the ortho nitro group.

Other Expected ¹H NMR Signals:

  • -CH₂-OH (Benzylic Protons): A singlet around 4.5-4.8 ppm.

  • -NH₂ (Amine Protons): A broad singlet around 5.0-6.0 ppm. Its position is variable and can be confirmed by a D₂O shake.

  • -OH (Alcohol Proton): A broad singlet or triplet (if coupled to CH₂), variable position. Also confirmed by a D₂O shake.

¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the presence of 7 distinct carbon signals (one for each carbon in the unique chemical environment). The carbon attached to the nitro group (C-2) will be significantly deshielded (shifted downfield), while the carbon attached to the amino group (C-5) will be shielded (shifted upfield).

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it readily dissolves the compound and allows for observation of exchangeable -OH and -NH₂ protons.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks to determine proton ratios.

  • (Optional but Recommended) Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will disappear, confirming their identity.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further solidifying the structural assignment.

Expected Results:

  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the mass of the compound (m/z = 168.15).

  • Isotope Pattern: The M+1 peak, resulting from the natural abundance of ¹³C, should be visible and have an intensity consistent with a 7-carbon molecule.

  • Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of water (-18 amu) or the hydroxymethyl group (-31 amu).

Comparative Summary: Target vs. Isomer

This table highlights the key differentiating data points that allow for unambiguous structural assignment.

Analytical Technique(5-Amino-2-nitrophenyl)methanol (Target Product)(2-Amino-5-nitrophenyl)methanol (Potential Isomer)Justification
¹H NMR (Aromatic) One proton significantly downfield (~8.1 ppm, d)Two protons significantly downfield (~7.9-8.1 ppm, dd and d)The proton ortho to the -NO₂ group experiences the strongest deshielding. The target has one such proton (H-3); the isomer has two (H-4, H-6).
FT-IR (-NH₂ Stretch) Two peaks (~3300-3500 cm⁻¹)Two peaks (~3300-3500 cm⁻¹)Both are primary amines, so FT-IR cannot distinguish between them. This highlights the necessity of NMR.
Mass Spec (M⁺) m/z = 168m/z = 168Both are isomers and have the same molecular weight. This highlights the necessity of NMR for connectivity.

Conclusion

The structural validation of (5-Amino-2-nitrophenyl)methanol is a clear demonstration of the power of an orthogonal analytical workflow. While melting point and FT-IR spectroscopy confirm the purity and presence of required functional groups, they are insufficient to differentiate between critical structural isomers. The definitive evidence is provided by ¹H NMR spectroscopy, where the unique chemical shifts and coupling patterns of the aromatic protons serve as an unmistakable fingerprint of the correct 5-amino-2-nitro substitution pattern. This multi-faceted approach ensures the production of a well-characterized, high-purity intermediate, which is essential for the success of any research or development program that relies upon it.

References

  • US Patent 4743595A: "Process for preparing 2-amino-5-nitrophenol derivatives". Google Patents.
  • PubChem Compound Summary for CID 4984721, 2-Amino-5-nitrophenol : National Center for Biotechnology Information. URL: [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds : In QSAR and Molecular Modeling in Rational Design of Bioactive Molecules. ResearchGate. URL: [Link]

  • NIST Chemistry WebBook - 2-Aminobenzyl alcohol : National Institute of Standards and Technology. URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry - Spectroscopy of Alcohols and Phenols : "Infrared Spectroscopy". URL: [Link]

  • LibreTexts Chemistry - Nitro Compounds : "Infrared Spectroscopy of Nitro Compounds". URL: [Link]

  • MySkinRecipes - (5-Amino-2-nitrophenyl)methanol : "Intermediate in the synthesis of dyes and pigments". URL: [Link]

  • Pearson Study Prep - IR Spect Drawing Spectra: Alcohols and Amines : YouTube. URL: [Link]

  • Proprep - How does the IR spectra of an amine differ from that of an alcohol : "Infrared (IR) spectroscopy". URL: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, nitroanilines serve as pivotal building blocks for the synthesis of a diverse array of functional molecules, from active pharmaceutical ingredients (APIs) to high-performance dyes and polymers.[1] Their chemical reactivity is of paramount importance, governing reaction yields, selectivity, and the overall efficiency of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of (5-Amino-2-nitrophenyl)methanol against structurally related and commercially significant nitroanilines: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.

Our investigation will delve into the electronic and steric factors that modulate the reactivity of the amino group and the aromatic ring in these compounds. We will present a combination of theoretical analysis, existing experimental data, and detailed protocols for comparative experiments, empowering researchers to make informed decisions in their synthetic endeavors.

Structural and Electronic Landscape of the Compared Molecules

The reactivity of anilines is intrinsically linked to the electron density on the nitrogen atom of the amino group and the overall electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) significantly influences these properties.

Figure 1: Molecular Structures of the Compared Compounds

G cluster_0 (5-Amino-2-nitrophenyl)methanol cluster_1 2-Nitroaniline cluster_2 3-Nitroaniline cluster_3 4-Nitroaniline a C₇H₈N₂O₃ M.W.: 168.15 b C₆H₆N₂O₂ M.W.: 138.12 c C₆H₆N₂O₂ M.W.: 138.12 d C₆H₆N₂O₂ M.W.: 138.12

Caption: Molecular formulas and weights of the compared compounds.

The key structural differentiator for (5-Amino-2-nitrophenyl)methanol is the presence of a hydroxymethyl group (-CH₂OH) on the benzene ring. Understanding the electronic contribution of this group is crucial for predicting its reactivity. The Hammett sigma constant (σ) is a well-established parameter for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative. For the -CH₂OH group in the meta or para position, the Hammett sigma value is approximately zero, indicating that it has a negligible electronic effect on the aromatic ring through induction or resonance.

Basicity of the Amino Group: A Proxy for Nucleophilicity

The basicity of the amino group, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen lone pair for donation, and thus a strong indicator of its nucleophilicity in reactions such as acylation and alkylation.

The electron-withdrawing nitro group significantly decreases the basicity of the aniline nitrogen. This effect is most pronounced when the nitro group is in the ortho or para position, where it can withdraw electron density from the amino group via a resonance effect (a -R effect). In the meta position, the nitro group primarily exerts an electron-withdrawing inductive effect (a -I effect), which is weaker than the resonance effect.

Table 1: Physicochemical Properties and Basicity of the Compared Anilines

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid
(5-Amino-2-nitrophenyl)methanolC₇H₈N₂O₃168.15~2.3 (Estimated)
2-NitroanilineC₆H₆N₂O₂138.12-0.26
3-NitroanilineC₆H₆N₂O₂138.122.47
4-NitroanilineC₆H₆N₂O₂138.121.02

Note: The pKa of (5-Amino-2-nitrophenyl)methanol is estimated based on the pKa of 3-nitroaniline, considering the negligible electronic effect of the -CH₂OH group.

As shown in Table 1, 3-nitroaniline is the most basic among the simple nitroanilines, as the nitro group in the meta position cannot exert its strong electron-withdrawing resonance effect on the amino group. Conversely, 2-nitroaniline is the least basic due to the strong resonance and inductive effects of the ortho-nitro group, as well as potential intramolecular hydrogen bonding between the amino and nitro groups.

For (5-Amino-2-nitrophenyl)methanol, the amino group is para to the hydroxymethyl group and meta to the nitro group. Given that the -CH₂OH group has a Hammett sigma constant of approximately zero, its electronic influence on the basicity of the amino group is minimal. Therefore, the basicity of (5-Amino-2-nitrophenyl)methanol is expected to be very similar to that of 3-nitroaniline.

Comparative Reactivity in Key Transformations

We will now explore the expected and observed reactivity of these compounds in two fundamental and widely utilized reactions: N-acylation and catalytic reduction of the nitro group.

N-Acylation: Assessing the Nucleophilicity of the Amino Group

N-acylation is a crucial reaction for the protection of amino groups and the synthesis of amides, which are prevalent in pharmaceuticals. The rate of N-acylation is directly proportional to the nucleophilicity of the amino group.

Figure 2: General Workflow for Comparative N-Acylation

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Analysis A Dissolve aniline derivative and triethylamine in acetonitrile B Add acetic anhydride A->B C Monitor reaction by TLC/LC-MS B->C D Quench with water and extract with ethyl acetate C->D E Purify by column chromatography D->E F Characterize and quantify yield E->F

Caption: A generalized workflow for the comparative N-acylation of nitroanilines.

Based on the pKa values, the expected order of reactivity towards N-acylation is:

(5-Amino-2-nitrophenyl)methanol ≈ 3-Nitroaniline > 4-Nitroaniline > 2-Nitroaniline

Experimental Protocol: Comparative N-Acetylation of Nitroanilines

Objective: To quantitatively compare the rate of N-acetylation of (5-Amino-2-nitrophenyl)methanol, 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.

Materials:

  • (5-Amino-2-nitrophenyl)methanol

  • 2-Nitroaniline

  • 3-Nitroaniline

  • 4-Nitroaniline

  • Acetic anhydride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In four separate round-bottom flasks, dissolve 1.0 mmol of each aniline derivative and 1.2 mmol of triethylamine in 10 mL of anhydrous acetonitrile.

  • Initiation: To each flask, add 1.1 mmol of acetic anhydride dropwise at room temperature with stirring. Start a timer immediately after the addition.

  • Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture and quench it with a drop of water. Analyze the aliquots by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to monitor the disappearance of the starting material and the appearance of the product.

  • Workup (after 2 hours or completion): Quench each reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the acetylated product for each reaction. For a more detailed kinetic analysis, the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactants and products over time, allowing for the calculation of rate constants.

Expected Outcome: The experimental results are expected to confirm the predicted order of reactivity, with (5-Amino-2-nitrophenyl)methanol and 3-nitroaniline showing the highest conversion rates, followed by 4-nitroaniline, and with 2-nitroaniline being the least reactive.

Catalytic Reduction of the Nitro Group: A Gateway to Diamines

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to valuable diamine building blocks. This reaction is typically carried out via catalytic hydrogenation.

Figure 3: Catalytic Reduction of Nitroanilines

G A Nitroaniline D Diaminobenzene A->D Reduction B Catalyst (e.g., Pd/C, PtO₂) B->D C H₂ or Hydrazine C->D

Caption: General scheme for the catalytic reduction of nitroanilines.

The reactivity in catalytic hydrogenation is influenced by both electronic and steric factors. Electron-withdrawing groups can sometimes hinder the reduction, while steric hindrance around the nitro group can also play a significant role.

A comparative study on the catalytic reduction of 2-nitroaniline and 4-nitroaniline using copper ferrite nanoparticles as a catalyst has provided valuable kinetic data.

Table 2: Comparative Kinetic Data for the Catalytic Reduction of Nitroanilines

CompoundCatalystReducing AgentRate Constant (k)Reference
2-NitroanilineCuFe₂O₄NaBH₄3.19 x 10⁻² s⁻¹[2]
4-NitroanilineCuFe₂O₄NaBH₄7.49 x 10⁻² s⁻¹[2]

The data in Table 2 indicates that 4-nitroaniline is reduced at a significantly faster rate than 2-nitroaniline under these conditions. This difference can be attributed to the steric hindrance of the ortho-amino group in 2-nitroaniline, which can impede the coordination of the nitro group to the catalyst surface.

For (5-Amino-2-nitrophenyl)methanol, the nitro group is ortho to the amino group, suggesting that its reduction rate might be comparable to that of 2-nitroaniline due to similar steric hindrance. However, the presence of the hydroxymethyl group could also influence the adsorption of the molecule onto the catalyst surface.

Experimental Protocol: Comparative Catalytic Hydrogenation of Nitroanilines

Objective: To compare the rate of catalytic hydrogenation of (5-Amino-2-nitrophenyl)methanol with 2-nitroaniline and 4-nitroaniline.

Materials:

  • (5-Amino-2-nitrophenyl)methanol

  • 2-Nitroaniline

  • 4-Nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In three separate hydrogenation vessels, place 0.1 g of 10% Pd/C.

  • Reaction Setup: To each vessel, add a solution of 1.0 mmol of the respective nitroaniline in 20 mL of methanol.

  • Hydrogenation: Seal the vessels, purge with hydrogen gas, and then pressurize to 50 psi of hydrogen. Stir the reactions vigorously at room temperature.

  • Monitoring: Monitor the hydrogen uptake over time using the pressure gauge on the apparatus. The rate of hydrogen consumption is directly proportional to the reaction rate. Alternatively, the reaction can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Workup: Once the hydrogen uptake ceases (indicating reaction completion), carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Analysis: Evaporate the solvent from the filtrate and analyze the product to confirm the complete reduction of the nitro group. Compare the reaction times and initial rates of hydrogen uptake to determine the relative reactivity of the three compounds.

Conclusion

This comprehensive guide has provided a detailed comparison of the reactivity of (5-Amino-2-nitrophenyl)methanol with its structurally related counterparts: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline.

  • N-Acylation Reactivity: The nucleophilicity of the amino group, and thus the rate of N-acylation, is primarily governed by the electronic effects of the nitro substituent. (5-Amino-2-nitrophenyl)methanol is predicted to have a reactivity comparable to 3-nitroaniline, making it significantly more reactive than 2-nitroaniline and 4-nitroaniline. The hydroxymethyl group has a negligible electronic influence on this reaction.

  • Catalytic Reduction of the Nitro Group: The rate of catalytic hydrogenation is influenced by both electronic and steric factors. The ortho-amino group in both (5-Amino-2-nitrophenyl)methanol and 2-nitroaniline is expected to sterically hinder the approach of the nitro group to the catalyst surface, leading to a slower reduction rate compared to 4-nitroaniline.

The provided experimental protocols offer a robust framework for researchers to generate quantitative comparative data, further elucidating the nuanced reactivity of these important synthetic building blocks. By understanding the interplay of electronic and steric effects, scientists and drug development professionals can better design and optimize synthetic strategies, ultimately accelerating the discovery and production of novel molecules.

References

  • Cabane, B., Pocker, Y., & Jullien, L. (2015). Isolation of 3-amino-4-nitrobenzyl acetate: evidence of an undisclosed impurity in 5-amino-2-nitrobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o496–o500. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of (5-Amino-2-nitrophenyl)methanol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and purpose. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a final, critical step: safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (5-Amino-2-nitrophenyl)methanol (CAS No. 77376-03-5), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is designed to be a self-validating system, grounded in established safety protocols and regulatory frameworks.

Understanding the Hazard Profile of (5-Amino-2-nitrophenyl)methanol

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. (5-Amino-2-nitrophenyl)methanol is a substituted nitrophenylmethanol, a class of compounds utilized as intermediates in various synthetic applications, including the development of therapeutic agents.[1]

GHS Hazard Classification:

Based on available data, (5-Amino-2-nitrophenyl)methanol is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

Data from structurally similar compounds, such as 2-Amino-5-nitrophenol and other nitroaromatic amines, strongly suggest the following additional hazards, which should be assumed in the absence of specific data for (5-Amino-2-nitrophenyl)methanol:

  • Skin Irritation (Category 2), H315: Causes skin irritation. [3][4]

  • Eye Irritation (Category 2), H319: Causes serious eye irritation. [3]

  • Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation. [3][4]

  • Germ cell mutagenicity (Category 2), H341: Suspected of causing genetic defects. [3]

The presence of the nitroaromatic and amino functional groups necessitates a cautious approach, as these moieties are associated with toxicological concerns.[5][6]

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 77376-03-5
Molecular Formula C₇H₈N₂O₃
Physical Form Solid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Immediate Safety and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The potential for skin, eye, and respiratory irritation from (5-Amino-2-nitrophenyl)methanol dictates a stringent PPE protocol.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are mandatory. Based on guidelines for nitro-compounds and aromatic amines, butyl rubber or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid (5-Amino-2-nitrophenyl)methanol that could generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination.

For Minor Spills (a few grams of solid or milliliters of a dilute solution in a contained area):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: If a specific SDS for (5-Amino-2-nitrophenyl)methanol is available, consult it for spill cleanup instructions.

  • Absorb the Spill:

    • For solid spills, gently cover with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

    • For liquid spills, cover with an absorbent material, working from the outside of the spill inward to prevent spreading.[7]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Document the Incident: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

For Major Spills:

In the event of a large or uncontained spill, or if you feel the situation is beyond your control, prioritize personal safety:

  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the identity of the spilled chemical.

Step-by-Step Disposal Procedure

The disposal of (5-Amino-2-nitrophenyl)methanol must comply with all local, state, and federal regulations. It is classified as a hazardous waste due to its inherent toxic properties.

Waste Characterization

(5-Amino-2-nitrophenyl)methanol waste falls under the category of toxic organic chemical waste. While not specifically listed by name under the Resource Conservation and Recovery Act (RCRA), its structural similarity to other regulated nitroaromatic compounds, such as nitrobenzene (EPA waste codes F004 and D036), and its toxicological profile, mandate its disposal as a hazardous waste.[9][10][11][12]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions in the waste container.

  • Solid Waste:

    • Collect pure (5-Amino-2-nitrophenyl)methanol, and any lab debris (e.g., contaminated weigh boats, filter paper, gloves) in a dedicated, robust, and sealable plastic container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Liquid Waste (Solutions):

    • Collect solutions of (5-Amino-2-nitrophenyl)methanol in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).

    • Segregate from aqueous, acidic, or basic waste streams.

    • Avoid mixing with oxidizing or reducing agents.

Waste Container Management
  • Container Selection: Use only containers that are in good condition and compatible with the chemical waste. The original reagent bottle, if empty, can be a suitable container for the same waste stream.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(5-Amino-2-nitrophenyl)methanol"

    • The approximate concentration and quantity of the waste

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

  • Storage:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.

Final Disposal
  • Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste, which will likely involve high-temperature incineration.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for (5-Amino-2-nitrophenyl)methanol cluster_prep Preparation & Characterization cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of (5-Amino-2-nitrophenyl)methanol Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Waste (Toxic, Irritant, Potential Mutagen) solid_waste Solid Waste (e.g., contaminated gloves, paper) characterize->solid_waste liquid_waste Liquid Waste (e.g., solutions) characterize->liquid_waste ppe->characterize solid_container Collect in Labeled, Sealed Plastic Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed HDPE Container liquid_waste->liquid_container store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) store->ehs_pickup final_disposal Transport to Licensed Hazardous Waste Facility for Incineration ehs_pickup->final_disposal

Caption: Disposal workflow for (5-Amino-2-nitrophenyl)methanol.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of (5-Amino-2-nitrophenyl)methanol is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to this comprehensive protocol, researchers can ensure that the final step in the lifecycle of this chemical is conducted with the same rigor and attention to detail as its synthesis and application. This guide serves as a critical resource for maintaining a safe and compliant laboratory environment.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. [Link]

  • U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Australian Government Department of Health. (2016-02-05). Phenol, 2-amino-5-nitro-: Human health tier II assessment. [Link]

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Comprehensive Safety and Handling Guide for (5-Amino-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (5-Amino-2-nitrophenyl)methanol (CAS No. 77376-03-5). As a substituted aromatic amine and nitro compound, this chemical presents specific hazards that necessitate rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Analysis: Understanding the Risks

(5-Amino-2-nitrophenyl)methanol is a solid, dark yellow organic compound.[1] Its chemical structure, featuring both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring, dictates its primary hazards. While comprehensive toxicological data for this specific isomer is limited, information from closely related isomers and analogous compounds provides a strong basis for a thorough risk assessment.

GHS Hazard Classification:

Based on available data for (5-Amino-2-nitrophenyl)methanol and its isomer, (2-Amino-5-nitrophenyl)methanol, the following GHS classifications should be considered:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[1]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)GHS08 (Health Hazard)Danger H372: Causes damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment, Long-term (Category 2)GHS09 (Environment)Warning H411: Toxic to aquatic life with long lasting effects.[2]

Core Chemical Hazards:

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, which can lead to systemic toxicity.[3] This is a primary route of exposure that must be meticulously controlled.

  • Inhalation: While the compound is a solid at room temperature, dust or aerosols generated during handling can be inhaled.[1][3]

  • Ingestion: The compound is classified as harmful if swallowed.[1]

  • Potential for Sensitization: Repeated skin contact may cause allergic reactions in susceptible individuals.[4]

  • Explosive Potential of Related Compounds: Aromatic nitro compounds, particularly those with multiple nitro groups, can be explosive.[5][6] While this compound is mono-nitrated, this property necessitates careful handling and disposal to avoid the formation of potentially unstable materials.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks of dermal, inhalation, and ocular exposure. The selection of PPE must be based on a thorough understanding of the chemical's properties.

Essential PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Nitrile provides good short-term protection against a range of chemicals.[7] Double-gloving provides an extra barrier against tears and permeation, which is critical given the high risk of dermal absorption for aromatic amines.[3]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.
Face Protection Face shield (worn over goggles).Required when there is a risk of splashes or when handling larger quantities (>10g) to protect the entire face.[7]
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex®) fully buttoned.Provides a barrier against splashes and dust. Flame-resistant material is a prudent precaution when working with nitro compounds.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-approved respirator with P100 (particulate) filters.Required when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation. Use of a respirator requires prior medical evaluation and fit testing.[7][9]
PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don3 3. Goggles & Face Shield Don4 4. Respirator (if required) Don5 5. Outer Gloves Work Chemical Handling Don5->Work Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat Doff4 4. Inner Gloves Doff5 5. Respirator (if used) End End Doff5->End Wash Hands Start Start Start->Don1 Enter Lab Work->Doff1 Exit Work Area

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with (5-Amino-2-nitrophenyl)methanol must be conducted in a designated area within a certified chemical fume hood to control dust and potential vapors.

  • Surface Protection: Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary equipment (spatulas, glassware, weighing paper, waste containers) inside the fume hood before starting.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed. A Class ABC fire extinguisher should be nearby.

Step 2: Weighing and Transfer

  • Weighing: Tare a container on a balance inside the fume hood. Carefully transfer the solid using a dedicated spatula. Avoid creating dust.

  • Solubilization: If making a solution, add the solvent to the solid in the fume hood. The compound is soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1]

  • Container Sealing: Securely cap all containers immediately after use.

Step 3: Post-Handling

  • Decontamination: Wipe down the work area, balance, and any equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • PPE Removal: Follow the doffing procedure outlined in the diagram above.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Spill and Emergency Procedures

Small Spill (in fume hood):

  • Dampen the solid spill material with 60-70% ethanol to prevent dust generation.[10]

  • Carefully collect the dampened material using absorbent pads or paper towels.

  • Place all contaminated materials into a clearly labeled hazardous waste container.

  • Decontaminate the area as described above.

Large Spill or Spill Outside of a Fume Hood:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill yourself.

Disposal Plan: Managing Hazardous Waste

Due to its classification as an aromatic nitro compound and its aquatic toxicity, all waste generated from handling (5-Amino-2-nitrophenyl)methanol must be treated as hazardous waste.

Waste Segregation is Key:

  • Solid Waste: This includes contaminated gloves, bench paper, weighing paper, and any un-used solid chemical. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container. The label must read: "Hazardous Waste: (5-Amino-2-nitrophenyl)methanol".

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers are still hazardous as they retain product residue.[5] They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[11][12]

Disposal Workflow:

Sources

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